molecular formula C10H7F2N B1583492 1-(2,4-Difluorophenyl)-1h-pyrrole CAS No. 125126-63-8

1-(2,4-Difluorophenyl)-1h-pyrrole

Cat. No.: B1583492
CAS No.: 125126-63-8
M. Wt: 179.17 g/mol
InChI Key: ZAZINVQEIDWJRC-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-pyrrole (CAS 125126-63-8) is a high-value fluorinated heterocyclic building block extensively utilized in modern pharmaceutical research and material science. This compound features a pyrrole ring substituted with a 2,4-difluorophenyl moiety, a structure that confers distinct electronic and steric properties highly sought after in advanced chemical development . In drug discovery, this intermediate plays a critical role in the synthesis of target molecules for various therapeutic areas. The strategic incorporation of fluorine atoms is a established method for enhancing the pharmacokinetic properties of lead compounds, including improved metabolic stability, increased lipophilicity, and superior target binding affinity . Research indicates that the 2,4-difluorophenyl fragment is particularly valuable, with its incorporation demonstrated in the synthesis of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have shown promising in vitro anticancer activity against aggressive cell lines such as triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . The compound serves as a versatile precursor for the development of kinase inhibitors, anti-infectives, and central nervous system agents . Beyond pharmaceuticals, this pyrrole derivative finds applications in material science, where its specific electronic characteristics contribute to the development of novel organic electronic materials and specialty polymers . The compound appears as a yellow to orange powder with a predicted density of 1.17 g/cm³ and a boiling point of 225.3°C . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrole
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InChI

InChI=1S/C10H7F2N/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZINVQEIDWJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016723
Record name 1-(2,4-difluorophenyl)-1H-pyrrole
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

125126-63-8
Record name 1-(2,4-Difluorophenyl)-1H-pyrrole
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Record name 1-(2,4-difluorophenyl)-1H-pyrrole
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Record name 1H-Pyrrole, 1-(2,4-difluorophenyl)
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 1-(2,4-Difluorophenyl)-1H-pyrrole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The N-aryl pyrrole scaffold is a privileged structure in numerous biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding and practical, field-proven insights into its synthesis. The primary focus is on the Clauson-Kaas reaction, a robust and widely utilized method for the preparation of N-substituted pyrroles. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical parameters that influence reaction outcomes.

Introduction: The Significance of the 1-Arylpyrrole Motif

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of many natural products, including heme, chlorophyll, and vitamin B12. The introduction of an aryl substituent on the nitrogen atom, particularly a fluorinated phenyl group, can significantly modulate the compound's physicochemical and pharmacological properties. The 2,4-difluorophenyl moiety is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity. Consequently, this compound serves as a crucial building block in the synthesis of a diverse array of potential therapeutic agents.

Strategic Overview of Synthesis: The Clauson-Kaas Reaction

While several methods exist for the synthesis of pyrroles, the Clauson-Kaas reaction stands out for its efficiency and broad applicability in the preparation of N-substituted pyrroles. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran.

Mechanistic Insights into the Clauson-Kaas Reaction

The reaction proceeds via an acid-catalyzed pathway. The key steps are as follows:

  • In Situ Generation of the 1,4-Dicarbonyl: In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to form the reactive intermediate, succinaldehyde. This in situ generation is advantageous as succinaldehyde itself is unstable.

  • Formation of the Dihydropyrrole Intermediate: The primary amine, in this case, 2,4-difluoroaniline, undergoes a double nucleophilic attack on the two carbonyl groups of succinaldehyde. This process typically involves the formation of a hemiaminal, followed by an intramolecular cyclization to yield a 2,5-dihydroxytetrahydropyrrole derivative.

  • Aromatization: The dihydroxytetrahydropyrrole intermediate readily undergoes acid-catalyzed dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.

The overall transformation is a robust and high-yielding process, making it a preferred method for the synthesis of N-aryl pyrroles.

Figure 1: Simplified workflow of the Clauson-Kaas synthesis of this compound.

Experimental Protocol: A Validated Approach

The following protocol is a representative and robust method for the synthesis of this compound, adapted from established procedures for analogous N-aryl pyrroles, including the synthesis of 1-pentafluorophenyl-1H-pyrrole which proceeds with a high yield.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,4-Difluoroaniline129.115.0 g38.7 mmolCorrosive, toxic
2,5-Dimethoxytetrahydrofuran132.165.64 g (5.3 mL)42.6 mmolFlammable, irritant
Glacial Acetic Acid60.0550 mL-Corrosive
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Diethyl Ether74.12As needed-Flammable
Anhydrous Magnesium Sulfate120.37As needed-For drying
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (38.7 mmol) of 2,4-difluoroaniline in 50 mL of glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add 5.3 mL (42.6 mmol) of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization: Slowly neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid or oil. A closely related analog, 1-pentafluorophenyl-1H-pyrrole, is a colorless crystalline solid that can be purified by steam distillation or vacuum sublimation.[1]

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,4-Difluoroaniline is toxic and corrosive. Avoid inhalation and skin contact.

  • Glacial acetic acid is corrosive. Handle with care.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Characterization and Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Expected Yield and Physical Properties

Based on the synthesis of the analogous 1-pentafluorophenyl-1H-pyrrole, a yield of approximately 78% can be anticipated for this reaction.[1] The physical state of the final product may be a low-melting solid or an oil.

PropertyExpected Value
Molecular Formula C₁₀H₇F₂N
Molar Mass 179.17 g/mol
Appearance Colorless to pale yellow solid or oil
Yield ~70-80%
Spectroscopic Data

The following are predicted spectroscopic data based on the structure of this compound and data from similar compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 3H, Ar-H)

    • δ 6.80-6.95 (m, 2H, Pyrrole C2, C5-H)

    • δ 6.30-6.40 (t, 2H, Pyrrole C3, C4-H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 162.5 (d, J = 250 Hz, C-F)

    • δ 160.0 (d, J = 250 Hz, C-F)

    • δ 129.5 (dd, J = 9, 6 Hz, Ar-C)

    • δ 122.0 (t, Pyrrole C2, C5)

    • δ 112.0 (dd, J = 22, 4 Hz, Ar-C)

    • δ 110.0 (t, Pyrrole C3, C4)

    • δ 105.0 (t, J = 26 Hz, Ar-C)

  • Mass Spectrometry (EI): m/z (%) = 179 (M+), 151, 127, 95.

Alternative Synthetic Strategies: The Paal-Knorr Synthesis

An alternative and equally important route to pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While the Clauson-Kaas reaction utilizes a protected 1,4-dicarbonyl, the Paal-Knorr synthesis employs the dicarbonyl compound directly.

Figure 2: General scheme for the Paal-Knorr synthesis of this compound.

The choice between the Clauson-Kaas and Paal-Knorr methods often depends on the availability and stability of the starting materials. For the synthesis of the unsubstituted pyrrole ring, 2,5-dimethoxytetrahydrofuran is a convenient and commercially available starting material, making the Clauson-Kaas approach highly practical.

Conclusion

The synthesis of this compound is most effectively achieved through the Clauson-Kaas reaction, utilizing 2,4-difluoroaniline and 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. This method offers high yields and operational simplicity. The provided in-depth guide, including mechanistic insights and a detailed experimental protocol, serves as a valuable resource for researchers in organic synthesis and drug discovery. The strategic incorporation of the 2,4-difluorophenyl moiety into the pyrrole scaffold continues to be a promising avenue for the development of novel molecules with significant biological and material applications.

References

  • Stanovnik, B., & Svete, J. (2000). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 5(3), 579-588. [Link]

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An In-depth Technical Guide to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione (CAS No. 6954-65-0): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While the parent compound, this compound, is less commonly documented, its 2,5-dione derivative, also known as N-(2,4-Difluorophenyl)maleimide, is a versatile intermediate with notable applications. This document will delve into its synthesis, physicochemical properties, spectroscopic and crystallographic characterization, reactivity, and its role as a key building block in the creation of novel therapeutic agents.

Core Compound Identity and Physicochemical Properties

This compound-2,5-dione is a solid, crystalline compound that belongs to the N-arylmaleimide class. The presence of the difluorophenyl group significantly influences its electronic properties and reactivity, making it a valuable synthon in medicinal chemistry.

Table 1: Physicochemical Properties of this compound-2,5-dione

PropertyValueSource
CAS Number 6954-65-0[1]
Molecular Formula C₁₀H₅F₂NO₂[1][2]
Molecular Weight 209.15 g/mol [1][2]
IUPAC Name 1-(2,4-difluorophenyl)pyrrole-2,5-dione[2]
Synonyms N-(2,4-Difluorophenyl)maleimide[2][3]
Physical State Solid
Melting Point 154.0 to 158.0 °C

Synthesis and Characterization

The synthesis of N-aryl maleimides, such as this compound-2,5-dione, typically involves a two-step process starting from the corresponding aniline.

General Synthesis Protocol

A common synthetic route involves the reaction of an aniline with maleic anhydride to form a maleanilic acid intermediate, followed by cyclization to the maleimide.[4]

Step 1: Formation of Maleanilic Acid 2,4-Difluoroaniline is reacted with maleic anhydride in a suitable solvent, such as acetic acid, to yield N-(2,4-difluorophenyl)maleanilic acid.

Step 2: Cyclization to Maleimide The maleanilic acid intermediate is then cyclized using a dehydrating agent, such as acetic anhydride with a catalyst like sodium acetate, under heat.[4] The resulting solid, this compound-2,5-dione, can be purified by recrystallization.

A similar two-step synthesis has been reported for N-(2-nitrophenyl)maleimide, where the maleanilic acid is first formed and then cyclized using acetic anhydride and sodium acetate with heating.[4]

Synthesis_Workflow

Spectroscopic and Crystallographic Characterization

Structural validation of this compound-2,5-dione and its derivatives is crucial. This is typically achieved through a combination of spectroscopic methods and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environments in the molecule.

  • ¹³C NMR: Identifies the different carbon atoms.

  • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atoms on the phenyl ring.

  • 2D NMR techniques (COSY, HSQC, HMBC) are used to establish the connectivity between atoms.[5]

X-ray Crystallography: This technique provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For related N-aryl imides, such as N-(3,4-Difluorophenyl)phthalimide, crystallographic data reveals a nearly planar phthalimide ring system twisted with respect to the benzene ring.[6] The crystal structure of N-(2-nitrophenyl)maleimide shows a large dihedral angle between the benzene and maleimide rings.[4] Such analyses are vital for understanding the molecule's conformation and potential interactions with biological targets.

Reactivity of the Maleimide Moiety

The reactivity of this compound-2,5-dione is dominated by the maleimide group, which is a highly reactive Michael acceptor. This reactivity is central to its utility in bioconjugation and as a synthetic intermediate.

Thiol-Maleimide Michael Addition

The double bond of the maleimide ring is highly susceptible to nucleophilic attack by thiols (e.g., from cysteine residues in proteins). This reaction, a type of Michael addition, is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7] This selectivity makes maleimides, including N-(2,4-Difluorophenyl)maleimide, valuable reagents for labeling proteins and other biomolecules.

Thiol_Maleimide_Reaction

It is important to note that the resulting thiosuccinimide conjugate can undergo hydrolysis of the maleimide ring, especially at higher pH values.[7] This ring-opening results in a stable succinamic acid thioether.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a key component in various biologically active molecules. The dione derivative, in particular, serves as a crucial intermediate in the synthesis of compounds with diverse therapeutic potential.

Antifungal Agents

This compound-2,5-dione is used as a key intermediate in the synthesis of antifungal agents, particularly triazole-based pharmaceuticals.[8] Its structure is integral to forming bioactive molecules that can inhibit the synthesis of fungal cell membranes. The 2,4-difluorophenyl moiety is a common feature in many azole antifungal drugs.

Anti-Inflammatory and Cholesterol-Lowering Agents

Derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated for their anti-inflammatory properties, specifically for their ability to inhibit prostaglandin E2 (PGE₂) production.[9] Additionally, a series of 1H-pyrrole-2,5-dione derivatives have been investigated as cholesterol absorption inhibitors.[10] One of the most active compounds from this series demonstrated stronger in vitro cholesterol absorption activity than ezetimibe and could suppress the formation of foam cells and the inflammatory response.[10]

Other Therapeutic Areas

The broader class of pyrrole-2,5-dione derivatives has been explored for a wide range of biological activities, including antiviral, antitumor, and anticonvulsant properties.[11] The incorporation of the 2,4-difluorophenyl group into various molecular scaffolds is a common strategy in modern drug development due to the favorable properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity.[12]

Safety and Handling

As with any active chemical compound, proper handling of this compound-2,5-dione is essential. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before handling.

Table 2: Summary of Hazard Information

Hazard TypeDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[13][14]
Skin and Eye Irritation May cause skin irritation and serious eye irritation.[14]Wear appropriate personal protective equipment. In case of contact, rinse thoroughly with water.[14]
Respiratory Irritation May cause respiratory irritation.[14]Avoid breathing dust. Use in a fume hood.[14]
Storage Store in a well-ventilated place. Keep container tightly closed.Recommended storage at 2-8 °C, protected from light.[13]

Always consult the full Safety Data Sheet (SDS) for comprehensive safety information.[13][14][15]

Conclusion

This compound-2,5-dione is a valuable and versatile intermediate for researchers in drug discovery and medicinal chemistry. Its well-defined synthesis, characterized structure, and the predictable reactivity of its maleimide group make it a reliable building block for creating complex molecules with significant therapeutic potential. The presence of the 2,4-difluorophenyl moiety is a key feature that is frequently exploited in the design of modern pharmaceuticals, particularly in the development of antifungal and anti-inflammatory agents. A thorough understanding of its properties, reactivity, and safe handling is paramount for its effective use in the laboratory.

References

  • MySkinRecipes. 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione. Available from: [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

  • PubChem. This compound-2,5-dione. Available from: [Link]

  • Koca, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Merck Millipore. SAFETY DATA SHEET. Available from: [Link]

  • National Institutes of Health. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025-05-21). Available from: [Link]

  • National Institutes of Health. N-(3,4-Difluorophenyl)phthalimide. Available from: [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]

  • PubMed. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. (2010-01-15). Available from: [Link]

  • PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018-05-01). Available from: [Link]

  • IUCr. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Available from: [Link]

  • MDPI. Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Available from: [Link]

  • ResearchGate. Structure and properties of N-phenylmaleimide derivatives. (2025-08-07). Available from: [Link]

  • ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2025-08-10). Available from: [Link]

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Introduction: The Significance of a Fluorinated Pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 1-(2,4-Difluorophenyl)-1H-pyrrole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis methodologies, and its emerging role as a valuable scaffold in medicinal chemistry.

This compound is a substituted aromatic heterocycle. Its structure is composed of a five-membered pyrrole ring, a fundamental unit in numerous biologically active natural products and pharmaceuticals, attached via its nitrogen atom to a 2,4-difluorophenyl group.[1] The pyrrole ring system is a key component in marketed drugs with activities ranging from anticancer to antibacterial and anti-inflammatory.[1]

The strategic incorporation of fluorine atoms onto the phenyl substituent is a widely used technique in modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This includes enhancing metabolic stability, improving binding affinity to target proteins, and altering lipophilicity to optimize cell permeability. Consequently, this compound serves as a critical building block for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The core of the molecule is the planar, aromatic pyrrole ring. The nitrogen atom's lone pair of electrons participates in the π-electron system, fulfilling Hückel's rule for aromaticity. This delocalization of electrons influences the ring's reactivity, making it susceptible to electrophilic substitution. The attached 2,4-difluorophenyl ring is electronically influenced by the two fluorine atoms, which exert a strong electron-withdrawing inductive effect, impacting the overall electron density and chemical behavior of the molecule.

Physicochemical Data

Quantitative data for this compound has been compiled in the table below. Note that some physical properties are predicted values from chemical databases.

PropertyValueSource
CAS Number 125126-63-8[2]
Molecular Formula C₁₀H₇F₂NCalculated
Molecular Weight 179.17 g/mol Calculated
Appearance Yellow to orange powder[2]
Boiling Point 225.3 ± 30.0 °C (Predicted)[2]
Density 1.17 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 90 °C (Predicted)[2]
Solubility Almost insoluble in water[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral data are outlined below, based on established principles and data from analogous structures.[3][4][5]

TechniqueExpected Observations
¹H NMR Pyrrole Protons: Two sets of multiplets. The α-protons (C2, C5) are expected around δ 6.8-7.2 ppm, and the β-protons (C3, C4) are expected slightly upfield around δ 6.2-6.5 ppm.[6] Difluorophenyl Protons: Three distinct multiplets in the aromatic region (δ 7.0-7.8 ppm), showing complex splitting due to both H-H and H-F coupling.
¹³C NMR Pyrrole Carbons: α-carbons (C2, C5) are expected around δ 120-125 ppm, and β-carbons (C3, C4) around δ 110-115 ppm. Difluorophenyl Carbons: Six signals, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The C-F signals are anticipated at δ 155-165 ppm.
¹⁹F NMR Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring, likely appearing as multiplets due to F-F and F-H coupling.
IR (Infrared) C-H stretching (Aromatic): ~3100-3150 cm⁻¹. C=C stretching (Aromatic): ~1500-1600 cm⁻¹. C-N stretching: ~1300-1380 cm⁻¹. C-F stretching: Strong, characteristic bands in the fingerprint region, ~1100-1250 cm⁻¹.
MS (Mass Spec) Molecular Ion (M⁺): A prominent peak at m/z = 179. Fragmentation may involve the loss of the difluorophenyl group or cleavage of the pyrrole ring.

Synthesis Methodologies

The synthesis of N-substituted pyrroles is a well-established field, with two primary named reactions being the most reliable and versatile: the Clauson-Kaas synthesis and the Paal-Knorr synthesis.

Clauson-Kaas Pyrrole Synthesis

This method is a highly effective route for preparing N-substituted pyrroles from primary amines.[7] It involves the acid-catalyzed reaction of 2,4-difluoroaniline with 2,5-dimethoxytetrahydrofuran.[7][8] The latter serves as a stable and easy-to-handle synthetic equivalent of a 1,4-dicarbonyl compound.[9]

  • Reaction Setup: To a round-bottom flask, add 2,4-difluoroaniline (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents).

  • Solvent and Catalyst: Add glacial acetic acid as both the solvent and the acid catalyst.

  • Heating: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization & Extraction: Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) until it is slightly alkaline. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Clauson_Kaas_Workflow reagents 1. Mix Reagents (2,4-Difluoroaniline, 2,5-Dimethoxytetrahydrofuran) solvent 2. Add Acetic Acid (Solvent/Catalyst) reagents->solvent reflux 3. Heat to Reflux (100-120°C) solvent->reflux workup 4. Quench & Neutralize (Ice Water, Na₂CO₃) reflux->workup extract 5. Extract (Ethyl Acetate) workup->extract purify 6. Purify (Column Chromatography) extract->purify product Final Product purify->product

Clauson-Kaas Synthesis Workflow
Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is another cornerstone method, involving the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione or succinaldehyde) with a primary amine.[4][10][11] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to form the aromatic pyrrole ring.[4][5]

The mechanism involves an initial nucleophilic attack by the amine on one of the protonated carbonyl groups to form a hemiaminal.[4] This is followed by an intramolecular attack of the nitrogen on the second carbonyl group. The resulting cyclic intermediate then undergoes two successive dehydration steps to eliminate water and form the stable aromatic pyrrole ring. The ring-formation step is generally considered the rate-determining step of the reaction.[10]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway diketone 1,4-Dicarbonyl hemiaminal Hemiaminal Formation (Attack on C=O) diketone->hemiaminal amine 2,4-Difluoroaniline (R-NH₂) amine->hemiaminal cyclization Intramolecular Cyclization (Rate-Determining Step) hemiaminal->cyclization + H⁺ intermediate Cyclic Intermediate (Dihydroxypyrrolidine) cyclization->intermediate dehydration Dehydration (-2 H₂O) intermediate->dehydration product 1-(2,4-Difluorophenyl) -1H-pyrrole dehydration->product

Paal-Knorr Synthesis Mechanism

Applications in Drug Development and Medicinal Chemistry

The this compound moiety is a privileged scaffold in the design of bioactive molecules. The pyrrole core provides a rigid, aromatic framework capable of participating in various non-covalent interactions with biological targets, while the difluorophenyl group acts as a powerful modulator of physicochemical properties.

Derivatives of this core structure have been investigated for a range of therapeutic applications:

  • Anticancer Activity: Several studies have explored derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine as cytotoxic agents against triple-negative breast cancer, prostate cancer, and melanoma cell lines.[12] The presence of the difluorophenyl group is often crucial for achieving high potency.

  • Antimicrobial and Antiviral Agents: The pyrrole nucleus is a common feature in compounds with antimicrobial and antiviral properties.[13] Fluorination can enhance these activities by improving cell penetration and resistance to metabolic degradation.

  • Enzyme Inhibition: The structure is suitable for designing inhibitors of various enzymes. The difluorophenyl group can engage in specific interactions within an enzyme's active site, such as halogen bonding or hydrophobic interactions, leading to potent and selective inhibition.

The following diagram illustrates a hypothetical interaction between a this compound derivative and an enzyme active site, highlighting key structural contributions to binding affinity.

SAR_Concept cluster_enzyme Enzyme Active Site cluster_ligand Ligand hydrophobic_pocket Hydrophobic Pocket h_bond_acceptor H-Bond Acceptor halogen_bond_donor Halogen Bond Donor (e.g., Carbonyl Oxygen) pyrrole Pyrrole Core pyrrole->hydrophobic_pocket π-π stacking or hydrophobic interaction difluorophenyl 2,4-Difluorophenyl Group difluorophenyl->halogen_bond_donor Halogen Bonding (C-F···O=C) substituent R-Group substituent->h_bond_acceptor H-Bonding

Conceptual Ligand-Enzyme Interactions

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for related aromatic amines and heterocyclic compounds apply.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Take precautionary measures against static discharge.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of considerable strategic importance. Its structure elegantly combines the biologically relevant pyrrole scaffold with the property-modulating effects of difluorophenyl substitution. Well-established synthetic routes like the Clauson-Kaas and Paal-Knorr reactions make it readily accessible for research and development. Its utility as a precursor for novel therapeutic agents, particularly in oncology and infectious diseases, ensures that it will remain a focal point of investigation for medicinal chemists and drug discovery professionals. A thorough understanding of its structure, properties, and synthesis is paramount for harnessing its full potential in the creation of next-generation pharmaceuticals.

References

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  • Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
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Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1-(2,4-Difluorophenyl)-1H-pyrrole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the core mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrrole and its structurally related analogs. While direct comprehensive studies on the parent molecule are limited, a wealth of research on its derivatives provides a strong foundation for elucidating its primary biological activities and molecular targets. This document synthesizes the current understanding, focusing predominantly on the well-documented antifungal properties, while also exploring other potential therapeutic applications.

Introduction: The Emergence of a Privileged Scaffold

The this compound scaffold is a recurring motif in medicinal chemistry, recognized for its contribution to the biological activity of a diverse range of therapeutic agents. The pyrrole ring, a five-membered aromatic heterocycle, serves as a versatile framework, while the 2,4-difluorophenyl group is a key pharmacophoric element, notably present in several successful antifungal drugs. This guide will dissect the molecular interactions and cellular consequences initiated by compounds bearing this core structure, providing a rationale for their observed biological effects.

Primary Mechanism of Action: Disruption of Fungal Membrane Integrity

The most extensively documented and mechanistically understood activity of 1-(2,4-difluorophenyl)-pyrrole derivatives is their antifungal efficacy. The consensus in the scientific literature points towards the inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway: cytochrome P450 14α-demethylase (CYP51) .

The Target: Fungal Cytochrome P450 14α-demethylase (CYP51)

CYP51 is a vital enzyme for most fungi, responsible for the C14-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth and replication.[1]

Molecular Interaction with CYP51

The proposed mechanism of inhibition by 1-(2,4-difluorophenyl)-pyrrole analogs, particularly the azole derivatives, involves the coordination of the heterocyclic nitrogen atom (from the pyrrole or an attached azole ring) to the heme iron atom in the active site of CYP51. The 2,4-difluorophenyl group plays a crucial role in positioning the molecule within the active site through hydrophobic and van der Waals interactions with the surrounding amino acid residues. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.

CYP51_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Toxic_Sterols Toxic 14α-methylated Sterols CYP51->Toxic_Sterols Accumulation Membrane_Disruption Disrupted Cell Membrane Integrity Ergosterol->Membrane_Disruption Depletion Toxic_Sterols->Membrane_Disruption Inhibitor 1-(2,4-Difluorophenyl) -1H-pyrrole Analog Inhibitor->CYP51 Inhibition

Figure 1: Proposed mechanism of antifungal action via CYP51 inhibition.

Experimental Validation of the Antifungal Mechanism

The elucidation of this mechanism of action is supported by a variety of experimental approaches. A logical workflow for characterizing the antifungal properties of a novel this compound analog is outlined below.

In Vitro Antifungal Susceptibility Testing

The initial step involves determining the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi. This provides a quantitative measure of its antifungal potency.

Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Reference
Fluconazole0.25 - 1.016 - 64[1][2]
Ketoconazole0.03 - 0.1250.125 - 1.0[2]
Compound IVe (analog)≤0.060.25[2]
Compound 12d (analog)0.12Not Reported[3]

Table 1: Comparative in vitro antifungal activities of reference drugs and 1-(2,4-Difluorophenyl)-pyrrole analogs.

Ergosterol Biosynthesis Inhibition Assay

To directly assess the impact on the target pathway, the amount of ergosterol in fungal cells treated with the compound is quantified.

Protocol: Sterol Quantitation by UV-Vis Spectrophotometry

  • Fungal Culture: Grow a fungal culture to mid-log phase and expose it to the test compound at sub-MIC concentrations for several hours.

  • Cell Lysis and Saponification: Harvest the fungal cells, and saponify them with alcoholic potassium hydroxide to hydrolyze lipids.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing sterols) with a non-polar solvent like n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the extracted sterol fraction from 230 to 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. A decrease in the ergosterol-specific absorbance in treated cells compared to untreated controls indicates inhibition of the pathway.

In Silico Molecular Docking

Computational modeling can provide insights into the binding mode of the inhibitor within the active site of CYP51.

Docking_Workflow Ligand_Prep Prepare 3D structure of Inhibitor Docking_Software Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking_Software Protein_Prep Obtain Crystal Structure of Fungal CYP51 Protein_Prep->Docking_Software Binding_Pose Predict Binding Pose and Affinity Docking_Software->Binding_Pose Analysis Analyze Interactions (H-bonds, hydrophobic) Binding_Pose->Analysis

Figure 2: A simplified workflow for in silico molecular docking studies.

Alternative Mechanisms and Therapeutic Targets

While antifungal activity is the most prominent, derivatives of the 1-(2,4-difluorophenyl)-pyrrole scaffold have been investigated for other therapeutic targets, highlighting the versatility of this chemical entity.

  • VEGFR-2 Kinase Inhibition: Certain pyrrolo[2,1-f][1][2][4]triazine derivatives containing the 2,4-difluorophenyl moiety have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, suggesting potential applications in oncology.[4]

  • Potassium-Competitive Acid Blockers (P-CABs): A novel pyrrole derivative, TAK-438 (Vonoprazan), which includes a 2-fluorophenyl group, acts as a potent inhibitor of the H+,K+-ATPase proton pump, indicating a role in treating acid-related gastrointestinal disorders.[5]

  • Anti-inflammatory Activity: Some 1H-pyrrole-2,5-dione derivatives have shown inhibitory activity against the production of prostaglandin E2 (PGE2), suggesting potential as anti-inflammatory agents.[6]

  • Insecticidal Activity: Certain 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives have been shown to act as ryanodine receptor (RyR) regulators, leading to insecticidal effects.[7]

Conclusion and Future Directions

The this compound core is a privileged scaffold, with its derivatives demonstrating significant biological activity across various therapeutic areas. The primary and most well-characterized mechanism of action for its antifungal analogs is the inhibition of fungal CYP51, leading to the disruption of cell membrane integrity. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel compounds based on this scaffold.

Future research should focus on synthesizing and screening new derivatives to enhance potency and broaden the spectrum of activity. Furthermore, exploring the structure-activity relationships for the alternative mechanisms of action could lead to the development of novel therapeutics for cancer, inflammatory conditions, and gastrointestinal diseases. A deeper understanding of the molecular interactions governing target specificity will be crucial for designing next-generation inhibitors with improved efficacy and safety profiles.

References

  • Zhang, D. Z., et al. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Yao Xue Xue Bao, 32(12), 943-9. [Link]

  • Li, J., et al. (2011). Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluoro-phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one of fluconazole analogs. European Journal of Medicinal Chemistry, 46(9), 4547-52. [Link]

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-56. [Link]

  • Singh, R., et al. (2011). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][4]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4826-9. [Link]

  • Upadhayaya, R. S., et al. (2004). Towards active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1][2][4]-triazol-1-yl-butan-2-ol. Bioorganic & Medicinal Chemistry, 12(9), 2225-38. [Link]

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  • Li, Y., et al. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 30(22), 127535. [Link]

  • PubChem. (n.d.). This compound-2,5-dione. Retrieved from [Link]

  • He, Q. (2004). Synthesis and the antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazine-1-yl]-2-propanols. Chinese Journal of Medicinal Chemistry, 14(3), 161-164. [Link]

  • Wang, M., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4995. [Link]

  • Sharma, V., & Kumar, V. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(2), 1083-1107. [Link]

  • Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734-7. [Link]

  • Hori, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]

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biological activity of 1-(2,4-Difluorophenyl)-1h-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-(2,4-Difluorophenyl)-1H-pyrrole Derivatives

Foreword

The intersection of heterocyclic chemistry and medicinal science has yielded countless therapeutic breakthroughs. Within this vast landscape, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous biologically active molecules.[1] When coupled with a 2,4-difluorophenyl moiety—a substituent known to enhance metabolic stability and modulate electronic properties—the resulting this compound framework becomes a versatile starting point for drug discovery. This guide provides a comprehensive exploration of the diverse biological activities demonstrated by derivatives of this core structure, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present detailed methodologies, and synthesize data to illuminate the therapeutic potential of this promising chemical class.

The this compound Scaffold: A Foundation for Bioactivity

The core structure, this compound, serves as a foundational building block for a range of pharmacologically active compounds. The inclusion of fluorine atoms is a strategic choice in medicinal chemistry; their small van der Waals radius minimizes steric hindrance, while their high electronegativity can influence molecular conformation and enhance binding interactions with biological targets.[2] The pyrrole ring itself is a key component of many natural and synthetic bioactive molecules, valued for its unique electronic and structural properties.[1][3]

The synthesis of this scaffold and its immediate precursors is typically achieved through established organic chemistry reactions. For instance, the related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be prepared by refluxing 2,4-difluoroaniline with itaconic acid, a process that involves a cyclization step.[2][4] This straightforward accessibility makes the scaffold an attractive starting point for creating diverse chemical libraries for biological screening.

cluster_synthesis General Synthesis Approach start 2,4-Difluoroaniline + Itaconic Acid cyclization Cyclization Reaction start->cyclization Reflux in H2O core 1-(2,4-difluorophenyl)- 5-oxopyrrolidine-3-carboxylic acid cyclization->core derivatization Further Derivatization (e.g., Hydrazone formation) core->derivatization bioactive Biologically Active Derivative Library derivatization->bioactive

Caption: General synthetic pathway to bioactive derivatives.

Anticancer Activity: Targeting Aggressive Malignancies

A significant body of research has focused on derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid for their potent anticancer properties.[2] These efforts have been directed towards aggressive and difficult-to-treat cancers, including triple-negative breast cancer (TNBC), prostate cancer, and melanoma.[2][4]

Cytotoxicity Profile and Structure-Activity Relationship (SAR)

Studies have revealed that modifying the carboxylic acid group of the pyrrolidine ring is key to unlocking cytotoxic activity. In particular, the synthesis of hydrazone derivatives has proven to be a highly effective strategy.[2] These hydrazones have demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds showing selectivity for cancer cells over normal human fibroblasts.[2]

The rationale for this approach is that the hydrazone group can form crucial hydrogen bonds, enhancing the interaction between the compound and its biological targets within cancer cells.[2]

Table 1: Cytotoxicity (EC₅₀) of Lead 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound ID Moiety MDA-MB-231 (TNBC) EC₅₀ (µM) PPC1 (Prostate) EC₅₀ (µM) A375 (Melanoma) EC₅₀ (µM) CRL-4001 (Fibroblast) EC₅₀ (µM)
7b N'-(5-nitrotiophen-2-yl) 6.4 ± 1.1 > 50 18.5 ± 2.6 > 50
9c N'-(4-fluorobenzylidene) 36.6 ± 4.5 28.1 ± 1.5 14.5 ± 2.7 43.6 ± 3.8
9e N'-(4-bromobenzylidene) 26.5 ± 3.1 21.0 ± 2.5 15.1 ± 1.9 45.3 ± 4.1
9f N'-(4-methylbenzylidene) 18.2 ± 2.3 2.5 ± 0.6 1.0 ± 0.2 16.1 ± 2.2
10 N'-(1-(4-chlorophenyl)ethylidene) 24.3 ± 2.9 24.5 ± 2.9 15.6 ± 1.8 > 50

Data synthesized from a study by Steblyanko et al. (2025).[2]

As shown in Table 1, compound 9f , which contains an N'-(4-methylbenzylidene) moiety, was identified as the most potent agent against melanoma and prostate cancer cell lines.[2] Furthermore, some compounds, such as 9e , have demonstrated a pronounced inhibitory effect on cancer cell migration, a critical process in metastasis.[2]

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A375) and control fibroblasts in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

This method assesses the ability of a compound to inhibit the migration of a confluent cell monolayer.

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound at a non-lethal concentration (e.g., its EC₅₀ or lower).

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point. The inhibition of cell migration is determined by comparing the rate of wound closure in treated wells to that of control wells.

cluster_workflow In Vitro Anticancer Evaluation Workflow start Synthesized Compound Library screen Primary Screen: MTT Cytotoxicity Assay (Multiple Cell Lines) start->screen select Identify Potent Compounds (Low EC₅₀) screen->select Data Analysis migrate Secondary Screen: Wound Healing Assay select->migrate Test for Anti-Metastatic Potential spheroid Tertiary Screen: 3D Spheroid Model migrate->spheroid Assess in Physiologically Relevant Model lead Lead Compound Identification spheroid->lead

Caption: Workflow for identifying lead anticancer compounds.

Antifungal Activity: A New Generation of Azole Agents

Derivatives of this compound are crucial intermediates in the synthesis of potent azole antifungal drugs.[5] The combination of the difluorophenyl group with a triazole moiety is a hallmark of successful antifungal agents like fluconazole. Research has shown that novel propanol derivatives incorporating this scaffold exhibit broad-spectrum antifungal activity.[6]

Mechanism of Action: Ergosterol Synthesis Inhibition

Azole antifungals function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to increased membrane permeability and ultimately, fungal cell death.

Lanosterol Lanosterol 14-demethylase 14-demethylase Lanosterol->14-demethylase Ergosterol Ergosterol 14-demethylase->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Compound 1-(2,4-Difluorophenyl) -Triazole Derivative Compound->14-demethylase Inhibition

Caption: Mechanism of action for azole antifungal agents.

In Vitro Antifungal Efficacy

Studies on 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have demonstrated potent activity against a range of common pathogenic fungi. Notably, certain sulfide derivatives within this class showed efficacy equal to or greater than the established drug ketoconazole and were markedly superior to fluconazole.[6]

Table 2: Comparative In Vitro Antifungal Activity

Fungal Species Representative Derivative Activity Ketoconazole (Reference) Fluconazole (Reference)
Candida albicans Potent Potent Moderate
Aspergillus fumigatus Potent Potent Weak
Cryptococcus neoformans Potent Potent Moderate
Microsporum lanosum Potent Potent N/A

Activity levels are a qualitative summary based on findings from Zhang et al. (1997).[6]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal suspension to each well, resulting in a final inoculum concentration of approximately 0.5–2.5 × 10³ CFU/mL.

  • Controls: Include a positive control (fungal suspension without the drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Potent and Selective Enzyme Inhibition

The versatility of the this compound scaffold extends to the development of highly specific enzyme inhibitors for non-cancer and non-fungal therapeutic targets.

H⁺,K⁺-ATPase Inhibition: A New Era for Acid Control

A landmark application of this scaffold is the development of Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB).[7] This compound, chemically named 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate, is a potent inhibitor of the gastric H⁺,K⁺-ATPase (proton pump).

  • Mechanism: Unlike traditional proton pump inhibitors (PPIs), Vonoprazan inhibits the proton pump in a reversible and K⁺-competitive manner. This leads to a more rapid, potent, and prolonged suppression of gastric acid secretion.[7]

  • Therapeutic Use: It is approved for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders.[7]

cluster_cell Gastric Parietal Cell pump H+,K+-ATPase (Proton Pump) H_out H+ (Acid) Lumen pump->H_out Pumps Out K_in K+ Cytoplasm K_in->pump Pumps In TAK438 TAK-438 (Vonoprazan) TAK438->pump Competitive Inhibition

Caption: Inhibition of the gastric proton pump by TAK-438.

VEGFR-2 Kinase Inhibition for Anti-Angiogenesis

Derivatives based on a pyrrolo[2,1-f][2][3][8]triazine scaffold featuring a 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino] substitution have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9]

  • Mechanism: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the kinase activity of VEGFR-2, these compounds block downstream signaling pathways, thereby preventing angiogenesis and starving tumors of their blood supply.

  • Therapeutic Potential: One lead compound from this series demonstrated significant antitumor efficacy in a human lung carcinoma xenograft model, highlighting its potential as a cancer therapeutic.[9]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The strategic incorporation of the difluorophenyl moiety consistently contributes to potent biological activity across diverse targets. Research has successfully leveraged this core to produce:

  • Potent anticancer agents , particularly hydrazone derivatives, with efficacy against aggressive cancers like melanoma and TNBC.[2]

  • Next-generation antifungal compounds that rival or exceed the potency of established drugs.[6]

  • Highly selective enzyme inhibitors , exemplified by the blockbuster P-CAB Vonoprazan and promising VEGFR-2 inhibitors for anti-angiogenic therapy.[7][9]

Future research should focus on advancing the most promising preclinical candidates. This includes comprehensive in vivo efficacy and safety studies, pharmacokinetic and pharmacodynamic profiling, and further optimization of structure-activity relationships to enhance potency and reduce off-target effects. The continued exploration of this scaffold is highly likely to yield new, impactful medicines for a range of human diseases.

References

  • Steblyanko, A., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
  • MDPI. (n.d.).
  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central.
  • PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao.
  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.
  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
  • ResearchGate. (2025). (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
  • Wallace, E. M., et al. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][8]triazine-based VEGFR-2 kinase inhibitors. PubMed.

  • ResearchGate. (n.d.). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs.

Sources

1-(2,4-Difluorophenyl)-1h-pyrrole derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)-1H-pyrrole Derivatives and Analogs for Drug Discovery Professionals

Abstract

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of a 2,4-difluorophenyl moiety often enhances metabolic stability and binding affinity, while the pyrrole ring serves as a versatile framework for further functionalization.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their potential as antifungal and anticancer agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the development of novel therapeutics based on this promising chemical class.

The Strategic Importance of the this compound Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in numerous natural products and synthetic drugs, valued for its diverse biological activities.[1][3] When coupled with a 1-(2,4-difluorophenyl) substituent, the resulting scaffold gains significant therapeutic potential. The fluorine atoms on the phenyl ring are known to modulate key drug-like properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, enhancing binding to target proteins.[4]

  • Lipophilicity and Bioavailability: The strategic placement of fluorine atoms can optimize a molecule's passage through biological membranes.[2]

These advantageous properties make this compound derivatives a compelling starting point for drug discovery programs targeting a range of diseases.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives can be achieved through various established methods for pyrrole ring formation. A common and versatile approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2,4-difluoroaniline. Modifications and alternative routes allow for the introduction of diverse substituents on the pyrrole ring.

Generalized Synthetic Workflow

A representative synthetic scheme often starts with commercially available materials and proceeds through a multi-step sequence to build the functionalized pyrrole core. The causality behind this workflow is to first construct the core heterocyclic system and then introduce diversity through subsequent reactions.

Synthetic_Workflow A Starting Materials (e.g., 2,4-Difluoroaniline, 1,4-Dicarbonyl Compound) B Paal-Knorr Cyclization A->B Condensation C This compound Core B->C Ring Formation D Functionalization (e.g., Halogenation, Acylation) C->D Electrophilic Substitution E Substituted Pyrrole Derivative D->E F Further Derivatization (e.g., Cross-coupling, Amidation) E->F G Final Analog Library F->G

Caption: Generalized workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol: Paal-Knorr Synthesis

This protocol describes a representative synthesis of a this compound derivative. The choice of a mild acid catalyst like acetic acid is crucial to promote the condensation and cyclization while minimizing side reactions.

Objective: To synthesize 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole.

Materials:

  • 2,4-Difluoroaniline (1.0 eq)

  • Acetoin (2,5-hexanedione) (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluoroaniline (1.0 eq) and acetoin (1.05 eq) in ethanol.

  • Catalysis: Add glacial acetic acid (catalytic amount, ~10 mol%) to the mixture. The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the aniline nitrogen.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole.

Biological Applications and Mechanistic Insights

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably as antifungal and anticancer agents.

Antifungal Activity

Many antifungal drugs containing a 2,4-difluorophenyl group, such as fluconazole and voriconazole, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Mechanism of Action: The nitrogen atom of an associated azole ring (often a triazole or imidazole attached to the core structure) coordinates to the heme iron atom in the active site of CYP51.[5] This coordination, combined with hydrophobic and hydrogen bonding interactions of the 2,4-difluorophenyl group within the enzyme's binding pocket, effectively blocks the active site.[4] The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane, ultimately causing cell death.[5]

Antifungal_MoA cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption Inhibitor 1-(2,4-Difluorophenyl) -pyrrole Analog Inhibitor->CYP51 Inhibition

Caption: Mechanism of action for azole-like antifungal agents targeting CYP51.

Antifungal Activity Data:

While specific data for this compound derivatives is emerging, data from analogous structures demonstrate potent activity. For example, certain 1,2,4-oxadiazole derivatives have shown significant antifungal effects.[6]

Compound ClassTarget FungiActivity (EC₅₀ µg/mL)Reference
1,2,4-Oxadiazole Analog (4f)Rhizoctonia solani12.68[6]
1,2,4-Oxadiazole Analog (4f)Colletotrichum capsica8.81[6]
Fluconazole Analog (3i)Candida albicansSignificant Activity[7]
Anticancer and Other Activities

The versatility of the pyrrole scaffold extends to other therapeutic areas:

  • Anticancer: Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[8] The mechanism often involves the induction of apoptosis and inhibition of cell migration.[8]

  • Insecticidal: Analogs such as 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives act as ryanodine receptor (RyR) regulators, disrupting calcium homeostasis in insects and leading to potent insecticidal activity.[9]

  • Anti-ulcer: Certain 4-methoxy pyrrole derivatives have been identified as potassium-competitive acid blockers (P-CABs), inhibiting the H+/K+-ATPase proton pump and showing potential for treating acid-related gastrointestinal diseases.[2][10]

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of the this compound scaffold requires a systematic understanding of its SAR. Key modifications can be explored at several positions to enhance potency and selectivity.

  • Pyrrole Ring Substituents (Positions 2, 3, 4, 5): Introducing small alkyl or aryl groups can modulate lipophilicity and steric interactions within the target's binding site. Functional groups capable of hydrogen bonding (e.g., amides, carbonitriles) can significantly enhance binding affinity.[11]

  • Linker to Pharmacophore: For enzyme inhibitors (e.g., antifungals), the nature and length of the linker connecting the pyrrole to a key pharmacophore (like a triazole ring) are critical for optimal orientation in the active site.

  • Phenyl Ring Modifications: While the 2,4-difluoro substitution is often optimal, exploring other halogenation patterns or adding small electron-withdrawing/donating groups can fine-tune electronic properties and binding interactions.

Caption: Key positions for SAR exploration on the this compound scaffold.

Protocol: In Vitro Antifungal Susceptibility Testing

A self-validating protocol is essential for reliable data. This broth microdilution assay, based on CLSI standards, includes positive and negative controls to ensure the validity of the results.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against Candida albicans.

Materials:

  • Test compound stock solution (in DMSO)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Fluconazole (positive control)

  • DMSO (vehicle control)

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline, adjust the turbidity to a 0.5 McFarland standard, and then dilute it in RPMI-1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL in the wells.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in the 96-well plate using RPMI medium. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

  • Control Wells:

    • Positive Control: Prepare wells with serial dilutions of fluconazole.

    • Vehicle Control: Prepare wells with the highest concentration of DMSO used in the test wells.

    • Growth Control: Prepare wells containing only the fungal inoculum in RPMI medium (no compound).

    • Sterility Control: Prepare wells with RPMI medium only (no inoculum).

  • Inoculation: Add the prepared fungal inoculum to all wells except the sterility control wells.

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.

  • Validation: The experiment is valid if: the sterility control shows no growth, the growth control shows robust turbidity, and the MIC of the positive control (fluconazole) falls within the expected range for the reference strain.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antifungal and anticancer effects. The favorable physicochemical properties conferred by the difluorophenyl group make these compounds attractive candidates for further investigation.

Future research should focus on:

  • Library Synthesis: Expanding the chemical diversity around the pyrrole core to perform extensive SAR studies.[12]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for anticancer and other activities.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize for in vivo efficacy and safety.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel drugs based on this potent chemical scaffold.

References

  • Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. (2025). ResearchGate. [Link]

  • One-Pot Synthesis of Pyrrole Derivatives. (2018). ChemistryViews. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. (2020). PubMed. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Institutes of Health. [Link]

  • Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. (2010). PubMed. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Brieflands. [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. [Link]

  • KR20160079560A - pyrrole derivatives and its its preparation method. (n.d.).
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. [Link]

  • WO 2016/175555 A2. (2016). Googleapis.com.
  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Thieme. [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024). PubMed. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]

  • Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl). (n.d.). PubMed. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). MDPI. [Link]

  • ethyl]-2-isopropyl-4-phenyl-1H-pyrole-3-carboxylic acid and phenylamide - Patent US-2007032662-A1. (n.d.). PubChem. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). MDPI. [Link]

  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylm ethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). (2025). ResearchGate. [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (n.d.). Springer. [Link]

  • NOVEL BIOACTIVE 1,2,4-OXADIAZOLE NATURAL PRODUCT ANALOGS. SYNTHESIS, STRUCTURAL ANALYSIS AND POTENTIAL ANTITUMOR ACTIVITY. (n.d.). Revista de Chimie. [Link]

  • Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. (2016). PubMed. [Link]

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A Technical Guide to the Medicinal Chemistry Applications of the 1-(2,4-Difluorophenyl)-1H-pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structures in medicinal chemistry often yields scaffolds of profound therapeutic potential. The 1-(2,4-difluorophenyl)-1H-pyrrole core is one such example, merging the metabolic stability and unique electronic properties of the difluorophenyl ring with the versatile and biologically active pyrrole nucleus. This technical guide provides an in-depth exploration of this scaffold's potential applications, grounded in established biochemical principles and recent research findings. We will dissect its promise in developing novel antifungal, anticancer, and anti-inflammatory agents, offering field-proven insights into structure-activity relationships (SAR), mechanistic pathways, and key experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Strategic Advantage of the this compound Core

The value of a molecular scaffold in drug design is determined by the synergistic contribution of its constituent parts. The this compound core presents a compelling case through the distinct advantages conferred by each moiety.

  • The 2,4-Difluorophenyl Group: The inclusion of fluorine in drug candidates is a cornerstone of modern medicinal chemistry. The 2,4-difluoro substitution pattern is particularly noteworthy and is a key feature in numerous approved drugs, including the antifungal fluconazole. Its benefits include:

    • Metabolic Stability: The high strength of the C-F bond makes the phenyl ring resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, often blocking common sites of aromatic hydroxylation and improving the pharmacokinetic profile of a drug candidate.

    • Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can significantly alter the acidity or basicity of nearby functional groups, which can be tuned to optimize target binding or cell permeability.

    • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions with protein backbones, enhancing target affinity and selectivity.

  • The 1-Phenylpyrrole Nucleus: The pyrrole ring is a five-membered aromatic heterocycle found in a vast array of pharmacologically active compounds, from the anti-inflammatory drug tolmetin to potent anticancer agents.[1][2] Its utility stems from:

    • Scaffold Versatility: The pyrrole ring offers multiple positions (C2, C3, C4, C5) for substitution, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

    • Bioisosteric Potential: It can act as a bioisostere for other aromatic rings, like phenyl or thiophene, while offering a different electronic and steric profile.

    • Biological Precedent: Phenylpyrrole derivatives are known to possess a wide range of biological activities, including antifungal, antimicrobial, and antitumor effects, providing a strong rationale for their exploration.[3][4]

This guide will now explore the specific therapeutic arenas where the strategic combination of these two moieties shows the most significant promise.

Application I: Antifungal Drug Discovery

The phenylpyrrole class of compounds, which includes agricultural fungicides like fludioxonil, are synthetic analogs of the natural antifungal agent pyrrolnitrin.[3][5] Their mechanism of action is distinct from the widely used azoles, making them attractive scaffolds for overcoming resistance.

Mechanism of Action: Hyperactivation of the HOG Pathway

Phenylpyrroles do not directly inhibit ergosterol biosynthesis. Instead, their fungicidal effect is mediated by the inappropriate activation of the High Osmolarity Glycerol (HOG) signaling pathway, a critical stress response cascade in fungi.[6]

The key molecular target is believed to be a Group III Hybrid Histidine Kinase (HHK).[5][6] Binding of the phenylpyrrole molecule to the HHK sensor domain is thought to mimic osmotic stress, triggering a phosphorylation cascade that leads to the constitutive activation of the Os-2/Hog1 MAP kinase.[3][5] This aberrant signaling cascade results in severe physiological consequences for the fungal cell:

  • Metabolic Disruption: Changes in carbon metabolism and the accumulation of metabolites.[3]

  • Membrane Hyperpolarization: An increase in the membrane potential.[5]

  • Cellular Swelling and Lysis: Ultimately leading to hyphal swelling and cell bursting.[3]

Some research also suggests that phenylpyrroles may act on the enzyme triosephosphate isomerase (TPI), leading to the accumulation of the toxic metabolite methylglyoxal (MG), which in turn alters HHK activity.[7]

HOG_Pathway_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DFPP This compound (or derivative) HHK Group III Hybrid Histidine Kinase (HHK) DFPP->HHK Binds & Activates Ypd1 Ypd1 HHK->Ypd1 Phosphorylates Ssk1 Ssk1 Ypd1->Ssk1 Phosphorylates MAPKKK MAPKKK (Ssk2/Ssk22) Ssk1->MAPKKK Activates MAPKK MAPKK (Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Os-2/Hog1) MAPKK->MAPK Phosphorylates Glycerol Glycerol Synthesis Metabolic Disruption MAPK->Glycerol Upregulates CellDeath Hyphal Swelling & Cell Lysis Glycerol->CellDeath

Structure-Activity Relationship (SAR) Insights

While data on the specific this compound is limited, SAR can be extrapolated from related azole and phenylpyrrole antifungals. The 2,4-difluorophenyl moiety is a classic feature of potent inhibitors of fungal CYP51, such as fluconazole and voriconazole.[8][9] This suggests that hybrid molecules incorporating this group onto a pyrrole core could exhibit potent activity.

Compound/SeriesKey Structural FeaturesObserved Antifungal ActivityReference
Fluconazole Analogs2,4-Difluorophenyl group with a triazole side chainPotent activity against Candida albicans[8]
Substituted Propanols1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl) coreSulfide derivatives showed potent activity, superior to fluconazole[9]
Tetrazole Derivatives(2R,3S)-2-(2,4-difluorophenyl)-3-(tetrazol-yl)... coreMIC of 0.12 µg/mL for C. albicans, comparable to itraconazole[10]
Experimental Protocol: Antifungal Susceptibility Testing

To evaluate the antifungal potential of novel this compound derivatives, a standardized broth microdilution assay is essential for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay (adapted from CLSI M27)

  • Preparation of Inoculum:

    • Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest colonies and suspend in sterile saline. Adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve the final inoculum density of 1-5 x 10³ CFU/mL.

  • Preparation of Compound Plate:

    • Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium, typically ranging from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control well (fungus + medium, no drug) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the compound plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, as determined by visual inspection or a spectrophotometer.

Application II: Anticancer Drug Development

The pyrrole scaffold is a privileged structure in oncology, present in approved drugs like Sunitinib.[11] Research has demonstrated that derivatives containing the 1-(2,4-difluorophenyl) group also possess significant cytotoxic potential against various cancer cell lines.[12][13]

Potential Mechanisms and Cellular Targets

The anticancer activity of phenylpyrrole derivatives is often multifactorial.[14] Potential mechanisms include:

  • Kinase Inhibition: Many pyrrole-containing drugs target protein kinases involved in cell proliferation and survival signaling pathways (e.g., VEGFR, PDGFR).

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., S or G2/M phase), preventing cancer cell division.[15]

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for effective anticancer agents.

  • Enzyme Inhibition: Targeting other crucial enzymes, such as aromatase in breast cancer, is another viable strategy.[16]

A study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (a closely related scaffold) identified hydrazone-containing compounds as the most potent cytotoxic agents against triple-negative breast cancer, prostate cancer, and melanoma cell lines.[12]

SAR Insights for Anticancer Activity

SAR studies reveal that substitutions on both the pyrrole and phenyl rings are critical for anticancer potency.[15]

Compound SeriesKey Structural FeaturesObserved Anticancer ActivityReference
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesHydrazone moiety at the 3-positionHydrazone 9f was most active against melanoma (EC₅₀ = 1.0 µM) and prostate cancer (EC₅₀ = 2.5 µM)[12][13]
3-Benzoyl-4-phenyl-1H-pyrrolesElectron-donating groups (e.g., 3,4-dimethoxy) on the 4-phenyl ringCpd 21 was most potent against HepG2, DU145, and CT-26 cell lines (IC₅₀s = 0.5-0.9 µM)[15]
1H pyrrole-1,2,4-oxadiazole hybridsFluorinated heterocyclesCompounds showed noteworthy activity against MCF-7 breast cancer cells (IC₅₀ ≈ 22 µM)[16]
Experimental Protocol: In Vitro Cytotoxicity Screening

The MTT assay is a colorimetric, high-throughput method for assessing the metabolic activity of cells, serving as a reliable indicator of cell viability and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture cancer cells (e.g., MDA-MB-231 breast cancer, A375 melanoma) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include vehicle control wells (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Application III: Anti-inflammatory Drug Design

The pyrrole ring is a well-established anti-inflammatory pharmacophore, forming the core of NSAIDs like tolmetin and ketorolac.[2] These drugs typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.

Mechanism of Action: COX Inhibition and Cytokine Modulation

The primary mechanism for many pyrrole-based anti-inflammatory agents is the inhibition of COX-1 and/or COX-2.[2] COX-2 is often upregulated at sites of inflammation, making selective COX-2 inhibitors (like celecoxib) desirable as they may have a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Beyond COX inhibition, pyrrole derivatives can also modulate the inflammatory response by:

  • Suppressing Pro-inflammatory Cytokines: Reducing the production of mediators like TNF-α, IL-1β, and IL-6.[17]

  • Inhibiting NF-κB Pathway: Blocking the activation of the NF-κB transcription factor, a master regulator of the inflammatory response.[17]

  • Upregulating Anti-inflammatory Cytokines: Increasing levels of mediators like TGF-β1.[18]

Drug_Discovery_Workflow Scaffold Scaffold Selection This compound Library Library Synthesis (SAR Exploration) Scaffold->Library Design HTS Primary Screening (e.g., MTT, MIC Assay) Library->HTS Test Hit Hit Identification HTS->Hit Analyze Validation Hit Validation & Secondary Assays (e.g., COX Assay) Hit->Validation Confirm LeadGen Lead Generation Validation->LeadGen Prioritize LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt Refine Candidate Preclinical Candidate Selection LeadOpt->Candidate Select

Experimental Protocol: COX-2 Inhibition Assay

A cell-free enzymatic assay is a direct method to determine if a compound inhibits COX-2 activity.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare solutions of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and the test compound at various concentrations.

    • Add the COX-2 enzyme to all wells except the no-enzyme control.

    • Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically over 10-20 minutes using a plate reader (Excitation/Emission ~535/590 nm). The peroxidase activity of COX converts the probe into a fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to a vehicle control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Emerging Applications and Future Directions

The versatility of the this compound scaffold extends beyond the three major areas discussed. Preliminary research suggests potential in other therapeutic domains:

  • Neuroprotection: Certain 1,5-diaryl pyrrole derivatives have shown antioxidant and neuroprotective effects in cellular models of Parkinson's disease, potentially by suppressing the COX-2/PGE2 pathway.[1][19]

  • Enzyme Inhibition: 1-Phenylpyrroles have been identified as inhibitors of Notum carboxylesterase, an enzyme that negatively regulates Wnt signaling, a pathway implicated in development and disease.[20]

  • Antibacterial Resistance: Derivatives of 2-aminopyrrole have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics.[21]

// Invisible nodes for arrow positioning node [shape=point, width=0, height=0, label=""]; p1; p2; p3; p4;

// Position nodes around the image {rank=same; p1; "Core"; p2;} {rank=same; p3; p4;}

// Edges from invisible nodes to labels p1 -> "R1" [label="R1 (C2)"]; "Core" -> "R2" [label="R2 (C3)"]; "Core" -> "R3" [label="R3 (C4)"]; p2 -> "R4" [label="R4 (C5)"];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; "R1" [label="Small alkyls,\nHalogens"]; "R2" [label="Amides, Esters,\nHydrazones"]; "R3" [label="Aryl groups,\nAlkoxy groups"]; "R4" [label="Halogens,\nNitriles"]; } ends_dot Caption: Potential modification points on the pyrrole ring for SAR studies.

Conclusion

The this compound scaffold represents a highly promising starting point for medicinal chemistry campaigns. The combination of the metabolically robust and electronically tuned difluorophenyl ring with the versatile pyrrole nucleus provides a foundation for developing novel therapeutics. Strong preclinical evidence supports its exploration in antifungal, anticancer, and anti-inflammatory drug discovery. Future work should focus on synthesizing focused libraries to systematically probe the structure-activity relationships at each position of the pyrrole ring, optimizing for potency against specific targets while maintaining favorable drug-like properties. The continued investigation of this scaffold is poised to yield next-generation candidates for treating a range of human diseases.

References

  • Frontiers. (n.d.). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. [Link]

  • National Center for Biotechnology Information. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. [Link]

  • ResearchGate. (2020). The mechanism of phenylpyrrole fungicides cannot be explained by a stearic effect upon triososephosphate isomerase alone. [Link]

  • ResearchGate. (2019). Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity. [Link]

  • Semantic Scholar. (1994). Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. [Link]

  • National Center for Biotechnology Information. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

  • PubMed. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. [Link]

  • PubMed. (2011). Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl). [Link]

  • PubMed. (2020). Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. [Link]

  • Brieflands. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. [Link]

  • PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. [Link]

  • ResearchGate. (n.d.). Integrated synthesis, characterization, and computational analysis of 1H pyrrole-1,2,4-oxadiazole hybrids as anticancer agents. [Link]

  • PubMed. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • PubMed. (2004). A new class of orally active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[3][5][7]-triazol-1-yl-butan-2-ol. [Link]

  • PubMed. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. [Link]

  • National Center for Biotechnology Information. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

  • ResearchGate. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

  • PubMed. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. [Link]

  • PubMed. (2016). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [Link]

  • National Center for Biotechnology Information. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • PubMed. (2016). Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice. [Link]

Sources

Spectroscopic Blueprint of 1-(2,4-Difluorophenyl)-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity

In the landscape of modern drug discovery and materials science, N-arylpyrroles represent a privileged structural motif, pivotal to the design of innovative therapeutic agents and functional materials. The specific electronic and conformational properties endowed by the substitution pattern on the N-aryl ring are critical determinants of a molecule's biological activity and material characteristics. The compound 1-(2,4-Difluorophenyl)-1H-pyrrole is a quintessential example, where the electron-withdrawing nature of the difluorophenyl group significantly modulates the electronic environment of the pyrrole ring.

A precise and unambiguous structural elucidation is the bedrock of all subsequent research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, each providing a unique piece of the puzzle to construct a complete picture of the molecular architecture. This guide offers an in-depth exploration of the spectroscopic signature of this compound, presenting a combination of predicted data, based on established chemical principles, and field-proven methodologies for its acquisition and interpretation. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of N-arylpyrroles.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

G cluster_pyrrole Pyrrole Ring cluster_phenyl Difluorophenyl Ring H-2, H-5 α-Protons (H-2, H-5) ~6.85 ppm H-3, H-4 β-Protons (H-3, H-4) ~6.30 ppm H-6' H-6' ~7.40 ppm H-3', H-5' H-3', H-5' ~7.15 ppm This compound This compound This compound->H-2, H-5 This compound->H-3, H-4 This compound->H-6' This compound->H-3', H-5'

Caption: Predicted ¹H NMR chemical shift regions for this compound.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~160 (dd)C-2', C-4'
~135C-1'
~128 (d)C-6'
~122C-2, C-5
~112 (d)C-5'
~110C-3, C-4
~105 (dd)C-3'
Interpretation and Causality
  • Pyrrole Carbons: The α-carbons (C-2, C-5) of the pyrrole ring are expected to resonate at a higher chemical shift than the β-carbons (C-3, C-4) due to their direct attachment to the nitrogen atom.

  • Difluorophenyl Carbons: The carbon atoms directly bonded to fluorine (C-2' and C-4') will exhibit large one-bond carbon-fluorine coupling constants and will be significantly shifted downfield. The other carbons in the phenyl ring will also show smaller couplings to the fluorine atoms. The ipso-carbon (C-1') attached to the pyrrole nitrogen is also expected to be in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. KBr is transparent to IR radiation in the typical analysis range.

    • Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic and pyrrole)
1600 - 1450StrongC=C stretching (aromatic and pyrrole rings)
1250 - 1100StrongC-F stretching
~1300MediumC-N stretching
850 - 750StrongC-H out-of-plane bending (aromatic)
Interpretation and Causality

The IR spectrum is a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different functional groups.

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic and heteroaromatic rings.

  • C=C Stretching: The strong bands in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the pyrrole and phenyl rings.

  • C-F Stretching: The presence of the fluorine atoms will give rise to strong absorption bands in the 1250-1100 cm⁻¹ region, which is a characteristic region for C-F stretching vibrations.

  • C-N Stretching: The stretching vibration of the C-N bond between the phenyl ring and the pyrrole nitrogen is expected to appear in the fingerprint region.

  • C-H Bending: The pattern of C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can often provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol
  • Sample Introduction and Ionization:

    • Introduce a small amount of the sample into the mass spectrometer.

    • For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) is preferred.

  • Mass Analysis and Detection:

    • The ionized molecules and their fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 179.06

  • Major Fragments: m/z = 152, 127, 95

Interpretation and Fragmentation Pathways

The mass spectrum is expected to show a prominent molecular ion peak at m/z 179, corresponding to the molecular weight of this compound. The fragmentation pattern will be dictated by the stability of the resulting ions.

fragmentation M [M]⁺˙ m/z = 179 F1 [M - HCN]⁺˙ m/z = 152 M->F1 - HCN F2 [C₆H₃F₂]⁺ m/z = 95 M->F2 - C₄H₄N F3 [C₆H₄F₂N]⁺ m/z = 127 M->F3 - C₄H₂

Caption: Plausible fragmentation pathways for this compound in EI-MS.

  • Loss of HCN (m/z 152): A common fragmentation pathway for pyrroles is the loss of hydrogen cyanide (HCN) from the pyrrole ring.

  • Cleavage of the N-Aryl Bond: Cleavage of the bond between the pyrrole nitrogen and the phenyl ring can lead to the formation of the difluorophenyl cation ([C₆H₃F₂]⁺) at m/z 95 and the pyrrolyl radical, or the pyrrolyl cation and the difluorophenyl radical.

  • Other Fragmentations: Other fragmentations involving the loss of fluorine or rearrangements are also possible.

Conclusion: A Coherent Spectroscopic Portrait

The comprehensive spectroscopic analysis presented in this guide, though based on predicted data, provides a robust framework for the structural verification of this compound. The anticipated NMR, IR, and MS data are mutually consistent and grounded in fundamental spectroscopic principles and data from analogous structures. This technical guide is designed to empower researchers by providing a detailed roadmap for the spectroscopic characterization of this important N-arylpyrrole derivative, thereby facilitating its application in pioneering research endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1H-pyrrole (1) in different solvents. Retrieved from [Link]

  • NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Solubility and Stability of 1-(2,4-Difluorophenyl)-1H-pyrrole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the critical physicochemical properties of 1-(2,4-Difluorophenyl)-1H-pyrrole, a heterocyclic compound of interest in modern medicinal chemistry and materials science. As a scaffold, N-arylpyrroles are integral to numerous bioactive molecules and functional materials.[1] A thorough understanding of the solubility and chemical stability of this specific difluorinated analogue is paramount for its successful application, from early-stage discovery to formulation development.

This document moves beyond a simple recitation of facts, offering a field-proven perspective on why certain experimental choices are made and how to design self-validating protocols to ensure data integrity. We will delve into the theoretical underpinnings of its expected behavior, provide robust experimental workflows for characterization, and discuss the interpretation of results in a drug development context.

Part 1: Physicochemical Profile and Predicted Characteristics

The structure of this compound—an aromatic pyrrole ring N-substituted with an electron-deficient difluorophenyl group—dictates its fundamental properties. The pyrrole moiety itself is a five-membered aromatic heterocycle.[2] While it contains a nitrogen atom, the lone pair is delocalized within the aromatic system, rendering the nitrogen extremely weakly basic (pKa of the conjugate acid is approximately -3.8 for the parent pyrrole).[3] Conversely, the N-H proton is weakly acidic.[3]

The addition of the 2,4-difluorophenyl group significantly influences the molecule's overall character:

  • Lipophilicity: The two fluorine atoms and the phenyl ring increase the molecule's nonpolar surface area, suggesting a higher lipophilicity (LogP) and, consequently, lower intrinsic aqueous solubility compared to unsubstituted pyrrole.

  • Electronic Effects: The fluorine atoms are strongly electron-withdrawing, which can impact the reactivity and stability of both the phenyl and pyrrole rings. This may influence its susceptibility to certain degradation pathways, such as nucleophilic attack, while potentially increasing its stability against electrophilic oxidation compared to electron-rich N-aryl pyrroles. A related compound, 1-pentafluorophenyl-1H-pyrrole, is noted to be a stable crystalline compound.[4]

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/CharacteristicRationale & Implications for Drug Development
Molecular Formula C₁₀H₇F₂N-
Molecular Weight 179.17 g/mol Affects molarity calculations and diffusion rates.
Predicted LogP ~2.5 - 3.5High lipophilicity suggests potential challenges with aqueous solubility but may favor membrane permeability. This is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) profiling.
Aqueous Solubility Predicted to be lowThe nonpolar aromatic structure limits favorable interactions with polar water molecules.[5] Solubility is a key factor for achieving desired bioavailability and developing parenteral formulations.
pKa (Basic) < 0The nitrogen lone pair is integral to the pyrrole's aromaticity, making it non-basic for practical purposes in physiological pH ranges. The compound will not be protonated in the stomach or blood.
pKa (Acidic) ~16-18The N-H proton of a pyrrole is very weakly acidic.[2] This acidity is generally not relevant at physiological pH but could be a factor in very high pH formulations or certain synthetic reactions.

Part 2: A Practical Guide to Solubility Assessment

Determining solubility is not a single measurement but a multi-faceted analysis crucial for formulation and preclinical studies. The principle relies on breaking intermolecular interactions in the solid state and forming new interactions with the solvent.[6] We must distinguish between kinetic and thermodynamic solubility, as each provides different, yet complementary, insights.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (typically generated from a DMSO stock). It is a high-throughput screen that reflects the solubility under conditions often encountered in early biological assays.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more accurate measure, essential for formulation and biopharmaceutical classification.

Experimental Protocol: Kinetic and Thermodynamic Solubility Determination

This protocol outlines a robust method for assessing the solubility of this compound in various aqueous buffers and organic solvents.

Causality Behind Experimental Choices:

  • Solvent Selection: We test in buffers relevant to the gastrointestinal tract (pH 1.2, 6.8) and physiological conditions (pH 7.4) to predict in vivo behavior. Organic solvents are chosen to guide formulation for preclinical studies and synthetic chemistry.

  • DMSO Stock: Dimethyl sulfoxide (DMSO) is used for the initial stock solution in kinetic solubility due to its high solubilizing power for a wide range of organic compounds. However, its concentration must be minimized (<1-2%) in the final assay to avoid co-solvent effects that would artificially inflate the measured solubility.

  • Equilibration Time: Thermodynamic solubility requires sufficient time for the dissolution-precipitation equilibrium to be reached. For many compounds, 24-48 hours is standard, but this should be confirmed by measuring concentration at multiple time points (e.g., 24, 48, 72 hours) to ensure a plateau has been reached.[7]

  • Detection Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard. It is specific and can separate the parent compound from any potential impurities or early-stage degradants, ensuring accurate quantification.

Step-by-Step Methodology:

  • Preparation of Stock Solution (for Kinetic Assay):

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Kinetic Solubility Assay:

    • Prepare 96-well plates with the desired aqueous buffers (e.g., pH 1.2, 6.8, 7.4).

    • Add a small volume of the DMSO stock solution to the buffers (e.g., 2 µL into 198 µL of buffer) to achieve the target concentration range.

    • Seal the plate and shake at room temperature for 1.5-2 hours.

    • Filter the samples (e.g., using a filter plate) to remove any precipitated material.

    • Analyze the filtrate by HPLC-UV against a calibration curve prepared from the DMSO stock.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of solid this compound to vials containing each test solvent (e.g., 1-2 mg into 1 mL). The solid phase must be clearly visible.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours.

    • Allow the vials to stand, letting the excess solid settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid is transferred.

    • Filter the sample immediately through a 0.45 µm filter (pre-saturating the filter with the solution is recommended to avoid loss due to adsorption).

    • Dilute the filtrate as necessary and quantify the concentration using a validated HPLC-UV method.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear comparison.

Table 2: Example Solubility Data for this compound
Solvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Simulated Gastric Fluid (pH 1.2)25[Insert Data][Insert Data]Thermodynamic
Phosphate Buffer (pH 6.8)25[Insert Data][Insert Data]Thermodynamic
Phosphate Buffered Saline (pH 7.4)25[Insert Data][Insert Data]Thermodynamic
Water25[Insert Data][Insert Data]Thermodynamic
Methanol25[Insert Data][Insert Data]Thermodynamic
Acetonitrile25[Insert Data][Insert Data]Thermodynamic
DMSO25>2000>11,160-
Visualization: Solubility Determination Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility A 1. Prepare High Conc. DMSO Stock C 3. Add Stock to Buffers (Induce Precipitation) A->C B 2. Dispense Buffers to 96-well Plate B->C D 4. Shake (1.5-2h) C->D E 5. Filter Supernatant D->E F 6. Analyze via HPLC-UV E->F Result Comprehensive Solubility Profile F->Result High-throughput data G 1. Add Excess Solid to Solvent H 2. Agitate at Const. Temp. (24-48h for Equilibrium) G->H I 3. Settle & Filter Supernatant H->I J 4. Analyze via HPLC-UV I->J J->Result Equilibrium data

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Part 3: Chemical Stability and Degradation Pathway Analysis

Understanding a compound's stability is a regulatory requirement and is fundamental to ensuring its quality, efficacy, and safety.[8] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[9][10][11]

Theoretical Considerations for Degradation

N-arylpyrroles can degrade via several mechanisms:

  • Oxidation: The pyrrole ring can be susceptible to oxidation, although the electron-withdrawing nature of the difluorophenyl group may mitigate this.

  • Hydrolysis: While the pyrrole ring itself is generally stable to hydrolysis, extreme pH conditions could potentially promote ring-opening or other reactions, especially at elevated temperatures. Studies on other complex pyrrole derivatives have investigated their degradation in aqueous solutions.[12]

  • Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions. The ICH Q1B guideline provides a framework for photostability testing.[9]

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to an appropriate extent (typically 5-20% degradation) to ensure that potential degradants are formed at detectable levels without completely consuming the parent compound.[9]

Causality Behind Experimental Choices:

  • Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to cover a wide range of potential environmental and physiological stresses the molecule might encounter.[13]

  • Concentration: A concentration of around 1 mg/mL is often recommended as it is typically high enough for the detection and potential isolation of minor degradants.[9]

  • Stability-Indicating Method: A critical component of this study is the analytical method. An HPLC method is considered "stability-indicating" if it can resolve the parent peak from all degradation products and impurities. Photodiode Array (PDA) detection is used to check for peak purity, and Mass Spectrometry (MS) is used to obtain mass information on any new peaks that appear.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at 60 °C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at 60 °C.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Store at room temperature.

    • Thermal Degradation (Solution): Store the solution at 60 °C.

    • Thermal Degradation (Solid): Store the solid compound in a stability chamber at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in foil to protect it from light.

  • Time Points and Analysis:

    • Sample each condition at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

    • For acid/base samples, neutralize them before analysis.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

    • Calculate the percentage of degradation and the relative percentage of each degradant.

Data Presentation: Forced Degradation Summary
Table 3: Example Forced Degradation Results for this compound
Stress ConditionTime (h)Assay of Parent (%)% DegradationMajor Degradant(s) (RT, m/z)
0.1 M HCl, 60 °C24[Insert Data][Insert Data][Insert Data]
0.1 M NaOH, 60 °C24[Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT24[Insert Data][Insert Data][Insert Data]
Heat (60 °C, solution)48[Insert Data][Insert Data][Insert Data]
Photostability (ICH Q1B)-[Insert Data][Insert Data][Insert Data]
Visualization: Forced Degradation and Analysis Workflow

G cluster_0 Stress Conditions A Acid (0.1M HCl, 60°C) Analysis Analyze Samples at Time Points (0, 4, 8...h) via Stability-Indicating HPLC-UV/MS A->Analysis B Base (0.1M NaOH, 60°C) B->Analysis C Oxidation (3% H₂O₂, RT) C->Analysis D Thermal (60°C) D->Analysis E Photolytic (ICH Q1B) E->Analysis Start Prepare Solutions of This compound Start->A Start->B Start->C Start->D Start->E Report Identify Degradation Pathways & Validate Analytical Method Analysis->Report

Caption: Workflow for forced degradation studies.

Conclusion

This guide establishes a comprehensive framework for evaluating the solubility and stability of this compound. The molecule is predicted to be a lipophilic compound with low intrinsic aqueous solubility, a characteristic that requires careful consideration during formulation development. Its chemical stability profile, determined through rigorous forced degradation studies, is essential for defining appropriate storage conditions, identifying potential liabilities, and developing robust analytical methods. By following the detailed, rationale-driven protocols outlined herein, researchers, scientists, and drug development professionals can generate the high-quality, reliable data necessary to advance their research and development programs with confidence.

References

  • BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents?
  • PubChem. This compound-2,5-dione. National Center for Biotechnology Information. [Link]

  • Institute of Science, Nagpur.
  • Chemical Communications (RSC Publishing). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution.[Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.[Link]

  • Stanovnik, B., et al. (2002). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 7(4), 307-318. [Link]

  • National Center for Biotechnology Information. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.[Link]

  • EXPERIMENT 1 DETERMIN
  • ResearchGate. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives.[Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances.[Link]

  • ResearchGate. Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.[Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • Chemistry Steps. Solubility of Organic Compounds.[Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.[Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.[Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 59-71. [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds.[Link]

  • Sobczak, A., et al. (2010). Mechanism of Solvolysis of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide (PDI). Acta Poloniae Pharmaceutica, 67(3), 225-232. [Link]

  • National Center for Biotechnology Information. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1.[Link]

  • Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-3040. [Link]

  • Creative Biolabs. Forced Degradation Studies.[Link]

  • Wikipedia. Pyrrole.[Link]

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Methodological & Application

Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole: A Detailed Experimental Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. This document emphasizes scientific integrity, reproducibility, and safety.

Introduction and Significance

N-arylpyrroles are a prominent class of heterocyclic compounds widely encountered in pharmaceuticals, agrochemicals, and functional materials. The introduction of a difluorophenyl moiety can significantly modulate the physicochemical and biological properties of the parent pyrrole, including its metabolic stability, binding affinity to biological targets, and electronic characteristics. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules with potential applications in various fields of research and development.

The synthesis of N-substituted pyrroles is most effectively achieved through the Clauson-Kaas reaction, a classic and reliable method that involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran.[1][2] This application note will detail a modern and efficient microwave-assisted Clauson-Kaas protocol for the synthesis of this compound.

Reaction Principle: The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction proceeds via an acid-catalyzed pathway where 2,5-dimethoxytetrahydrofuran is first hydrolyzed in situ to form succinaldehyde. The primary amine, in this case, 2,4-difluoroaniline, then undergoes a condensation reaction with the succinaldehyde, followed by cyclization and dehydration to yield the corresponding N-arylpyrrole.[1][2] The use of microwave irradiation can significantly accelerate this reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods.[3]

Experimental Protocol

This protocol is based on established microwave-assisted Clauson-Kaas synthesis procedures for N-arylpyrroles.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2,4-Difluoroaniline≥99%Sigma-Aldrich367-25-9Corrosive, toxic
2,5-Dimethoxytetrahydrofuran≥98%Sigma-Aldrich696-59-3Flammable, irritant
Glacial Acetic AcidACS GradeFisher Scientific64-19-7Corrosive
Ethyl AcetateHPLC GradeVWR141-78-6Flammable
HexaneHPLC GradeVWR110-54-3Flammable, neurotoxin
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich7487-88-9-
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9-
2-5 mL Microwave Vial-CEM, Biotage, etc.-Pressure-rated
Magnetic Stir Bar----
Equipment
  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Rotary Evaporator

  • Magnetic Stirrer/Hotplate

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All manipulations of volatile, flammable, or toxic reagents should be performed in a certified chemical fume hood.

  • 2,4-Difluoroaniline: This compound is toxic if inhaled, in contact with skin, or if swallowed.[5] It can cause serious eye irritation and skin irritation.[5] Avoid inhalation of dust and vapors.

  • 2,5-Dimethoxytetrahydrofuran: This is a flammable liquid and vapor.[6] It is also an irritant. Keep away from sources of ignition.

  • Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin burns and eye damage. Handle with extreme care.

  • Microwave Synthesizer: Operate the microwave synthesizer according to the manufacturer's instructions. Ensure that the reaction vial is properly sealed to prevent pressure buildup and potential explosions.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.0 mmol, 129.1 mg).

    • Add glacial acetic acid (2.0 mL) to the vial.

    • Add 2,5-dimethoxytetrahydrofuran (1.0 mmol, 132.2 mg, approximately 129 µL) to the reaction mixture.

  • Microwave Irradiation:

    • Seal the microwave vial securely with a cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Irradiate the reaction mixture at 150 °C for 15 minutes with stirring. The pressure should be monitored and should not exceed the vial's limit (typically around 20 bar).

  • Reaction Monitoring:

    • After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

    • Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent. The product, being less polar than the starting aniline, should have a higher Rf value.

  • Work-up and Extraction:

    • Pour the cooled reaction mixture into a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. The recommended eluent is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a solid or oil.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: White to off-white solid or pale yellow oil.

  • Characterization Data (Predicted):

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.40-7.20 (m, 3H, Ar-H), ~7.00 (t, J = 2.2 Hz, 2H, Pyrrole-H α), ~6.30 (t, J = 2.2 Hz, 2H, Pyrrole-H β).

    • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160 (dd, J = 250, 12 Hz, C-F), ~128 (m), ~122 (t, Pyrrole-C α), ~112 (dd), ~110 (t, Pyrrole-C β), ~105 (dd).

    • HRMS (ESI): Calculated for C₁₀H₈F₂N [M+H]⁺: 180.0625; Found: [to be determined experimentally].

Workflow and Mechanism Visualization

The overall experimental workflow and the underlying reaction mechanism are depicted in the following diagrams.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine: 2,4-Difluoroaniline 2,5-Dimethoxytetrahydrofuran Glacial Acetic Acid microwave Microwave Irradiation (150 °C, 15 min) reagents->microwave extraction Aqueous Work-up & Extraction microwave->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography product Pure Product: This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

clauson_kaas_mechanism cluster_activation Step 1: In Situ Aldehyde Formation cluster_condensation Step 2: Condensation and Cyclization cluster_aromatization Step 3: Aromatization dmt 2,5-Dimethoxytetrahydrofuran succinaldehyde Succinaldehyde dmt->succinaldehyde Hydrolysis h2o H₂O (trace) h_plus H⁺ (from Acetic Acid) intermediate Dihydropyrrole Intermediate succinaldehyde->intermediate aniline 2,4-Difluoroaniline aniline->intermediate Condensation pyrrole This compound intermediate->pyrrole Dehydration (-2 H₂O)

Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution & Explanation
Low or no product yield Insufficient heating or reaction timeIncrease microwave irradiation time in 5-minute increments or raise the temperature to 160-170 °C. Monitor by TLC.
Deactivated anilineThe nucleophilicity of the aniline is reduced by the electron-withdrawing fluorine atoms. A stronger acid catalyst (e.g., a few drops of H₂SO₄) could be cautiously added, but this may lead to side products.
Old or impure reagentsEnsure 2,5-dimethoxytetrahydrofuran is of high quality, as it can degrade over time. Use freshly opened or properly stored reagents.
Presence of multiple side products Overheating or prolonged reaction timeReduce the reaction temperature or time. Monitor the reaction closely by TLC to stop it once the starting material is consumed.
Impure starting materialsPurify starting materials if necessary. 2,4-difluoroaniline can be distilled under reduced pressure.
Difficulty in purification Co-elution of product and impuritiesAdjust the polarity of the eluent for column chromatography. A shallower gradient (e.g., 0-3% ethyl acetate in hexane) may improve separation.
Product is an oilIf the product is an oil, ensure all solvent is removed under high vacuum. If it is expected to be a solid, try scratching the flask or adding a seed crystal.

Conclusion

This application note provides a robust and efficient microwave-assisted protocol for the synthesis of this compound. By understanding the underlying Clauson-Kaas reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can reliably produce this valuable compound for further applications in drug discovery and materials science. The provided troubleshooting guide should aid in overcoming common experimental challenges.

References

  • Beilstein Journal of Organic Chemistry. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link][2]

  • National Center for Biotechnology Information. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link][1]

  • ARKA USA, Inc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link][3]

  • SciSpace. (n.d.). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. [Link][4]

Sources

Application Note: Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole via Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Paal-Knorr reaction, a robust and reliable method for constructing pyrrole rings.[1][2][3][4] This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, details catalyst and solvent selection, and presents methods for the characterization of the final product. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Scientific Rationale

The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals.[5] The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most straightforward and widely used methods for preparing substituted pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis, to yield the corresponding pyrrole.[1][6]

In this application, we focus on the synthesis of this compound. The introduction of a difluorophenyl group onto the pyrrole nitrogen is of significant interest as fluorine substitution can dramatically alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.

The chosen 1,4-dicarbonyl surrogate for this synthesis is 2,5-dimethoxytetrahydrofuran. In the presence of an acid catalyst, this acetal hydrolyzes in situ to generate succinaldehyde, the required 1,4-dicarbonyl species. This is then readily condensed with the primary amine, 2,4-difluoroaniline, to form the target N-aryl pyrrole.

Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds through a well-established acid-catalyzed mechanism.[7] The key steps are as follows:

  • Hydrolysis of Acetal: The reaction commences with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl compound, succinaldehyde.

  • Hemiaminal Formation: The primary amine (2,4-difluoroaniline) performs a nucleophilic attack on one of the protonated carbonyl groups of succinaldehyde, forming a hemiaminal intermediate.[1]

  • Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction.[3][7]

  • Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[1][7]

G cluster_reactants Reactants cluster_process Reaction Sequence Reactant1 2,5-Dimethoxytetrahydrofuran Step1 In situ Hydrolysis (Acid Catalyst) Reactant1->Step1 Mix Reactant2 2,4-Difluoroaniline Reactant2->Step1 Mix Step2 Hemiaminal Formation Step1->Step2 Step3 Intramolecular Cyclization (RDS) Step2->Step3 Step4 Dehydration (-2 H₂O) Step3->Step4 Product This compound Step4->Product

Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierMW ( g/mol )AmountMoles (mmol)
2,5-Dimethoxytetrahydrofuran≥98%Sigma-Aldrich132.161.32 g10.0
2,4-Difluoroaniline≥99%Acros Organics129.111.29 g10.0
Glacial Acetic AcidACS GradeFisher Scientific60.0515 mL-
Dichloromethane (DCM)HPLC GradeVWR-50 mL-
Saturated NaHCO₃ (aq)-Lab Prepared-30 mL-
Brine (Saturated NaCl)-Lab Prepared-20 mL-
Anhydrous MgSO₄-EMD Millipore-~2 g-
Silica Gel230-400 meshSorbent Tech.-As needed-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.29 g, 10.0 mmol) and glacial acetic acid (15 mL). Stir the mixture at room temperature until the aniline is fully dissolved.

    • Scientist's Note: Glacial acetic acid serves as both the solvent and the acid catalyst for this reaction. Its moderate acidity is sufficient to promote the hydrolysis of the acetal and the subsequent condensation steps without causing unwanted side reactions or degradation of the starting material.[6]

  • Addition of Dicarbonyl Precursor: To the stirring solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10.0 mmol) dropwise over 2-3 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118-120 °C) using a heating mantle. Maintain a gentle reflux for 2 hours.

    • Scientist's Note: Heating is necessary to overcome the activation energy of the cyclization and dehydration steps.[2] A 2-hour reflux period is typically sufficient for the reaction to reach completion. Progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Cooling and Quenching: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Carefully pour the cooled, dark solution into a beaker containing 50 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a 125 mL separatory funnel. Extract the product with dichloromethane (3 x 25 mL).

    • Scientist's Note: The product is organic-soluble and will move into the DCM layer. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 20 mL).

    • Rationale: The sodium bicarbonate wash is crucial to neutralize the excess acetic acid catalyst. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to afford this compound as a pure compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the difluorophenyl ring protons.

    • Pyrrole Protons (α-H): ~ δ 6.8 ppm (triplet)

    • Pyrrole Protons (β-H): ~ δ 6.3 ppm (triplet)

    • Aromatic Protons (Difluorophenyl): ~ δ 7.0-7.5 ppm (multiplets)

    • Note: Chemical shifts are approximate. The coupling patterns of the difluorophenyl protons will be complex due to ¹H-¹⁹F coupling.[8]

  • ¹³C NMR (101 MHz, CDCl₃): Expected aromatic signals for both the pyrrole and difluorophenyl rings. The carbons attached to fluorine will appear as doublets due to C-F coupling.

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₈F₂N.

Process Visualization

The following diagram illustrates the key stages of the experimental workflow.

G start Start setup 1. Reaction Setup (Aniline + Acetic Acid) start->setup end Pure Product add 2. Add 2,5-Dimethoxy- tetrahydrofuran setup->add reflux 3. Heat to Reflux (2 hours) add->reflux workup 4. Aqueous Work-up (Quench, Extract, Wash) reflux->workup dry 5. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 6. Column Chromatography dry->purify purify->end

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[9][10]

  • 2,4-Difluoroaniline: This compound is toxic if inhaled or in contact with skin, and harmful if swallowed.[9][11] Avoid breathing vapors and prevent skin contact.

  • 2,5-Dimethoxytetrahydrofuran: This is a flammable liquid and vapor.[12] Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reflux time to 3-4 hours and monitor by TLC.
Insufficient acid catalystEnsure the correct volume of glacial acetic acid is used.
Product loss during work-upEnsure pH is basic during NaHCO₃ wash. Perform an additional extraction with DCM.
Impure Product Incomplete neutralizationEnsure thorough washing with saturated NaHCO₃ solution.
Inefficient purificationOptimize the solvent system for column chromatography based on TLC analysis.
Reaction does not start Poor quality reagentsUse freshly opened or purified starting materials.
Insufficient heatingEnsure the reaction mixture is reaching and maintaining reflux temperature.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Banu, S. et al. (2015). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, Royal Society of Chemistry. Available from: [Link]

  • da Silva, F. S. Q. et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Available from: [Link]

  • ElectronicsAndBooks. N-Substituted Pyrrole Synthesis by Paal–Knorr Condensation Using Recyclable Cationic Exchange Resin in Water. Available from: [Link]

  • Afl. SAFETY DATA SHEET. Available from: [Link]

  • Química Organica.org. Paal–Knorr synthesis of pyrrole. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available from: [Link]

  • Supporting Information for a related synthesis. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

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Application Notes and Protocols for the Exploration of 1-(2,4-Difluorophenyl)-1H-pyrrole in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents and the Potential of Phenylpyrroles

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and a narrow spectrum of activity. This landscape necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action.

The phenylpyrrole class of compounds, inspired by the natural product pyrrolnitrin, represents a promising avenue for antifungal drug discovery. Unlike the widely used azoles and echinocandins, which target ergosterol biosynthesis and cell wall integrity, respectively, phenylpyrroles act on a distinct signaling pathway crucial for fungal survival. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific phenylpyrrole, 1-(2,4-Difluorophenyl)-1H-pyrrole , as a scaffold for the discovery of new antifungal drugs. We will delve into its proposed mechanism of action, provide detailed protocols for its synthesis and evaluation, and outline a strategic workflow for its advancement through the preclinical discovery pipeline.

The Mechanism of Action: Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway

Phenylpyrrole fungicides, such as the well-characterized fludioxonil, exert their antifungal effect through a sophisticated and targeted mechanism. They are known to activate the fungal osmotic signal transduction pathway via a fungal-specific hybrid histidine kinase (HHK)[1][2]. This aberrant activation mimics a state of severe osmotic stress, leading to a cascade of downstream events that are ultimately detrimental to the fungal cell.

The binding of a phenylpyrrole to the HHK triggers the hyperactivation of the High Osmolarity Glycerol (HOG) pathway[3][4]. This leads to a series of physiological disruptions, including membrane hyperpolarization, alterations in carbon metabolism, and the accumulation of glycerol[1][2][3]. The resulting increase in intracellular turgor pressure, combined with a potential Skn7-dependent reorganization of the cell wall, leads to hyphal swelling and eventual cell lysis[3][4]. The 2,4-difluorophenyl moiety is a common feature in many successful antifungal drugs, suggesting that its incorporation into the pyrrole scaffold of this compound is a rational starting point for antifungal discovery.

HOG_Pathway_Activation Figure 1: Proposed Mechanism of Action of this compound Compound This compound HHK Hybrid Histidine Kinase (HHK) (e.g., TcsC) Compound->HHK Binds and Activates HOG_Pathway High Osmolarity Glycerol (HOG) Pathway (MAPK Cascade) HHK->HOG_Pathway Activates Skn7 Skn7 Response Regulator HHK->Skn7 Activates Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Osmotic_Pressure Increased Internal Osmotic Pressure Glycerol->Osmotic_Pressure Cell_Wall Cell Wall Reorganization Skn7->Cell_Wall Cell_Death Hyphal Swelling & Cell Lysis Cell_Wall->Cell_Death Contributes to Osmotic_Pressure->Cell_Death Causes

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Clauson-Kaas Reaction

The Clauson-Kaas reaction is a robust and widely used method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans[5][6][7][8][9]. This protocol has been adapted for the synthesis of this compound.

Materials:

  • 2,4-Difluoroaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-difluoroaniline (1.0 eq) and glacial acetic acid (10 mL per gram of aniline).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield this compound as a solid or oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Figure 2: Synthesis and Initial Screening Workflow Start Start Synthesis Synthesis of this compound (Clauson-Kaas Reaction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Antifungal Screening (Broth Microdilution - MIC) Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells - IC50) Purification->Cytotoxicity Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Cytotoxicity->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) (Derivative Synthesis) Hit_Identification->SAR_Studies Promising Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Lead Candidates SAR_Studies->Synthesis Iterative Design

Caption: A workflow diagram for the synthesis and initial evaluation of this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing

To determine the antifungal potency of this compound, a standardized broth microdilution method, such as that outlined by the Clinical and Laboratory Standards Institute (CLSI), should be employed to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Sterile saline

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired final concentrations.

  • Inoculate each well of the microtiter plate with the fungal suspension. Include positive control wells (fungal suspension with a known antifungal), negative control wells (medium only), and growth control wells (fungal suspension in medium without any compound).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Phenylpyrroles and Azoles

Compound/DrugCandida albicansAspergillus fumigatusCryptococcus neoformans
This compound To be determined To be determined To be determined
Fludioxonil (analogue)1 µg/ml[3]1 µg/ml[3]>16 µg/ml[10]
Fluconazole0.25 - 16[11][12]Resistant1 - 16[11]
Voriconazole0.03 - 1[10]0.25 - 2[10][13]0.03 - 0.5[11]
Itraconazole0.03 - 1[10]0.125 - 1[10][13]0.06 - 0.5[11]

Note: Data for fludioxonil and azoles are provided for comparative purposes. The activity of this compound needs to be experimentally determined.

Protocol 3: In Vitro Cytotoxicity Assay

Assessing the toxicity of a new compound against mammalian cells is a critical step to determine its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the old medium with the medium containing the various concentrations of the compound. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can then be determined.

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) on Mammalian Cell Lines

Compound/DrugHEK293 (Human Embryonic Kidney)HepG2 (Human Hepatocellular Carcinoma)
This compound To be determined To be determined
Fludioxonil (analogue)>100 (estimated, generally low toxicity to mammalian cells)>100 (estimated)
Fluconazole>100[14]>100[14]
Amphotericin B~1-5[15]~1-5[15]

Note: Data for comparator compounds are provided for context. The cytotoxicity of this compound needs to be experimentally determined.

Protocol 4: In Vivo Efficacy Assessment using the Galleria mellonella Model

The Galleria mellonella (greater wax moth) larvae model is an excellent preliminary in vivo system for assessing the efficacy of antifungal compounds due to its cost-effectiveness, ethical advantages, and the functional similarity of its innate immune system to that of vertebrates[1][16][17][18][19].

Materials:

  • Galleria mellonella larvae in their final instar stage

  • Fungal strain of interest (e.g., C. albicans)

  • This compound formulated for injection (e.g., in a solution containing DMSO and Tween 80, diluted in PBS)

  • Hamilton syringe

  • Incubator at 37°C

Procedure:

  • Culture the fungal strain and prepare an inoculum of a known concentration in sterile PBS.

  • Divide the larvae into groups (e.g., n=16 per group):

    • Group 1: No injection (handling control)

    • Group 2: PBS injection (trauma control)

    • Group 3: Fungal infection + vehicle control

    • Group 4: Fungal infection + this compound treatment

    • Group 5: Fungal infection + positive control antifungal (e.g., fluconazole)

  • Inject a 10 µL volume of the fungal inoculum into the last left proleg of each larva in the infection groups.

  • At a set time post-infection (e.g., 2 hours), administer a 10 µL dose of the test compound, vehicle, or positive control into the last right proleg.

  • Incubate the larvae at 37°C in the dark.

  • Monitor the survival of the larvae daily for a period of 5-7 days. Larvae are considered dead if they do not respond to touch.

  • Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).

Structure-Activity Relationship (SAR) and Lead Optimization

Once the initial antifungal activity and cytotoxicity of this compound are established, a systematic SAR study should be initiated to improve its potency and drug-like properties. Modifications can be made to both the pyrrole and the difluorophenyl rings. For example, the introduction of various substituents at the 2, 3, 4, and 5 positions of the pyrrole ring can modulate the compound's electronic and steric properties, potentially enhancing its interaction with the HHK target. Similarly, altering the substitution pattern on the phenyl ring could influence activity and pharmacokinetic properties.

Conclusion

This compound presents a compelling starting point for the discovery of novel antifungal agents. Its phenylpyrrole core suggests a mechanism of action distinct from most clinically used antifungals, offering the potential to combat resistant fungal pathogens. The protocols detailed in this application note provide a comprehensive framework for the synthesis, in vitro screening, and preliminary in vivo evaluation of this compound and its future derivatives. Through a systematic and iterative process of design, synthesis, and testing, this scaffold holds the promise of yielding a new generation of effective and safe antifungal therapies.

References

  • Methods for using Galleria mellonella as a model host to study fungal pathogenesis. (2010). Methods in Molecular Biology. [Link]

  • Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. (2018). MDPI. [Link]

  • Methods for using Galleria mellonella as a model host to study fungal pathogenesis. (n.d.). JoVE. [Link]

  • Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. (2022). Frontiers in Cellular and Infection Microbiology. [Link]

  • Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. (2016). Frontiers in Microbiology. [Link]

  • synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl). (2004). PubMed. [Link]

  • cytotoxic ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. (2016). Frontiers in Microbiology. [Link]

  • Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. (2022). National Institutes of Health. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). National Institutes of Health. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Cytotoxic (IC50 in µM) activity results of 1-6 against mammalian cells. (n.d.). ResearchGate. [Link]

  • Susceptibility Testing of Environmental and Clinical Aspergillus sydowii Demonstrates Potent Activity of Various Antifungals. (2024). SpringerLink. [Link]

  • Clauson-Kaas Pyrrole Synthesis. (2016). Chem-Station. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). ResearchGate. [Link]

  • In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability. (2022). IRIS Unibas. [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (2017). MDPI. [Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (2009). ARKAT USA, Inc.. [Link]

  • The response regulator Skn7 of Aspergillus fumigatus is essential for the antifungal effect of fludioxonil. (2021). National Institutes of Health. [Link]

  • Synthesis and in vitro antifungal evaluation of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]. (2011). PubMed. [Link]

  • Distinct transcriptional responses to fludioxonil in Aspergillus fumigatus and its ΔtcsC and Δskn7 mutants reveal a crucial role for Skn7 in the cell wall reorganizations triggered by this antifungal. (2023). PubMed Central. [Link]

  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. (2008). PubMed. [Link]

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. (1997). PubMed. [Link]

  • In vitro cytotoxicity IC 50 values. | Download Table. (n.d.). ResearchGate. [Link]

  • The fungicide fludioxonil antagonizes fluconazole activity in the human fungal pathogen Candida albicans | Request PDF. (2025). ResearchGate. [Link]

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Application Notes and Protocols: 1-(2,4-Difluorophenyl)-1H-pyrrole as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-(2,4-Difluorophenyl)-1H-pyrrole Scaffold in Oncology

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with specific aryl substituents, pyrrole derivatives have emerged as potent and selective inhibitors of key signaling proteins implicated in cancer progression. The this compound moiety, in particular, serves as a crucial precursor for a class of triarylpyrrole compounds that exhibit significant anticancer activity. The presence of the difluorophenyl group at the N-1 position of the pyrrole ring can enhance metabolic stability and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic profiles and target engagement.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of anticancer agents derived from the this compound precursor. We will focus on the synthesis of a representative triarylpyrrole that targets the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cellular responses to stress, inflammation, and oncogenic signaling.[1]

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

The p38 MAPK pathway plays a dual role in cancer, acting as both a tumor suppressor and a promoter of tumor progression depending on the cellular context.[2] In many advanced cancers, however, the p38 MAPK pathway is aberrantly activated and contributes to processes such as inflammation, invasion, and resistance to therapy.[2] Therefore, inhibition of p38 MAPK presents a promising therapeutic strategy.

The triarylpyrrole compounds synthesized from the this compound precursor are designed to act as ATP-competitive inhibitors of p38 MAPK. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. This inhibition can lead to a reduction in cancer cell proliferation, induction of apoptosis, and suppression of inflammatory responses that contribute to the tumor microenvironment.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines, UV) receptor Cell Surface Receptors extracellular_stimuli->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k activates map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates cellular_response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->cellular_response mediates inhibitor 1-(2,4-Difluorophenyl)- triarylpyrrole Inhibitor inhibitor->p38 inhibits

Figure 1: Simplified diagram of the p38 MAPK signaling pathway and the point of inhibition by 1-(2,4-difluorophenyl)-triarylpyrrole derivatives.

Experimental Protocols

The synthesis of 1-(2,4-difluorophenyl)-substituted triarylpyrroles as p38 MAPK inhibitors is achieved through a multi-step process. The key final step is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5][6][7] In this protocol, the primary amine is 2,4-difluoroaniline, which provides the 1-(2,4-difluorophenyl) substitution on the pyrrole nitrogen.

The following is a representative protocol for the synthesis of a potent triarylpyrrole p38 MAPK inhibitor.

Overall Synthetic Scheme

synthetic_workflow start1 4-Bromophenyl methyl sulfone intermediate1 1-(4-(Methylsulfonyl)phenyl)-2-(pyridin-4-yl)ethanone (1,4-Diketone Precursor) start1->intermediate1 Coupling start2 1-(Pyridin-4-yl)ethanone start2->intermediate1 final_product 1-(2,4-Difluorophenyl)-5-(4-(methylsulfonyl)phenyl)-3-(pyridin-4-yl)-1H-pyrrole (Final Product) intermediate1->final_product Paal-Knorr Condensation start3 2,4-Difluoroaniline start3->final_product

Figure 2: Synthetic workflow for a representative 1-(2,4-difluorophenyl)-triarylpyrrole p38 MAPK inhibitor.

Part 1: Synthesis of 1-(4-(Methylsulfonyl)phenyl)-2-(pyridin-4-yl)ethanone (1,4-Diketone Precursor)

This procedure is adapted from established methods for the synthesis of related ketones.[8][9]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1-(Pyridin-4-yl)ethanone1122-54-9121.141.0 eq (e.g., 5.0 g)
4-Bromophenyl methyl sulfone3404-97-7235.101.0 eq
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.02 eq
Xantphos161265-03-8578.680.04 eq
Potassium phosphate (K₃PO₄)7778-53-2212.273.0 eq
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, sufficient volume
Dichloromethane (DCM)75-09-284.93For extraction
Saturated aq. NaCl (brine)7647-14-558.44For washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04For drying

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(pyridin-4-yl)ethanone, 4-bromophenyl methyl sulfone, potassium phosphate, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1,4-diketone precursor.

Part 2: Paal-Knorr Synthesis of 1-(2,4-Difluorophenyl)-5-(4-(methylsulfonyl)phenyl)-3-(pyridin-4-yl)-1H-pyrrole

This is the key step where the this compound core is formed.[3][4][5][6][7]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1-(4-(Methylsulfonyl)phenyl)-2-(pyridin-4-yl)ethanone--1.0 eq (from Part 1)
2,4-Difluoroaniline367-25-9129.111.1 eq
Glacial acetic acid64-19-760.05Reaction solvent
Ethyl acetate141-78-688.11For extraction
Saturated aq. sodium bicarbonate (NaHCO₃)144-55-884.01For neutralization
Saturated aq. NaCl (brine)7647-14-558.44For washing
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37For drying

Procedure:

  • In a round-bottom flask, dissolve the 1,4-diketone precursor from Part 1 in glacial acetic acid.

  • Add 2,4-difluoroaniline to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final triarylpyrrole product.

Expected Characterization Data (for a similar triarylpyrrole):

  • ¹H NMR (500 MHz, DMSO-d₆): δ (ppm) values will be characteristic of the aromatic protons on the difluorophenyl, pyridyl, and methylsulfonylphenyl rings, as well as the pyrrole protons. The difluorophenyl ring protons will exhibit complex splitting patterns due to H-F and H-H coupling.

  • ¹³C NMR (126 MHz, DMSO-d₆): δ (ppm) values will correspond to the carbons of the three aromatic rings and the pyrrole core. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

  • Mass Spectrometry (ESI+): Calculated m/z for [M+H]⁺.

In Vitro Anticancer Activity

The synthesized 1-(2,4-difluorophenyl)-triarylpyrrole derivatives can be evaluated for their anticancer activity against a panel of human cancer cell lines. A representative assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Representative Cytotoxicity Data of Triarylpyrrole p38 MAPK Inhibitors:

Cell LineCancer TypeIC₅₀ (µM) [Representative Data]
MCF-7Breast Cancer0.5 - 5.0
HCT-116Colon Cancer1.0 - 10.0
A549Lung Cancer2.0 - 15.0
U87-MGGlioblastoma0.8 - 8.0

Note: IC₅₀ values are representative and can vary based on the specific substitutions on the triarylpyrrole scaffold.[10][11][12]

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the development of novel anticancer agents, particularly those targeting the p38 MAPK signaling pathway. The synthetic protocols outlined in this document provide a robust framework for the generation of these compounds. Further optimization of the triaryl substitution pattern can lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The modularity of the Paal-Knorr synthesis allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

  • Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
  • Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
  • Davies, I. W.; et al. A General Method for the Synthesis of 1,2-Diaryl- and 1-Aryl-2-heteroaryl-ethanones from Aryl- and Heteroaryl-halides. J. Org. Chem.2000, 65(25), 8415-8420.
  • Lonza AG; Merck & Co., Inc. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. WO 2001/007410 A1, January 25, 2001.
  • Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Condensation. J. Org. Chem.1995, 60(2), 301-307.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • de Laszlo, S. E.; et al. Pyrroles and other heterocycles as inhibitors of p38 kinase. Bioorg. Med. Chem. Lett.1998, 8(19), 2689-2694.
  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Paal-Knorr Synthesis of Pyrroles, Furans, Thiophenes with Mechanism. YouTube. [Link]

  • Martínez-Limón, A.; et al. The p38 Pathway: From Biology to Cancer Therapy. Int. J. Mol. Sci.2020, 21(6), 1970.
  • Onnis, V.; et al. 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation. Eur. J. Med. Chem.2009, 44(3), 1288-1295.
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]

  • 1H and 13C NMR characteristics of β-blockers. ResearchGate. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. [Link]

  • Structures of the reported p38 kinase inhibitors and target compounds 9a–j and 14a–f. ResearchGate. [Link]

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Introduction: The Strategic Importance of the 1-(2,4-Difluorophenyl)-1H-pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Derivatization of 1-(2,4-Difluorophenyl)-1H-pyrrole

The this compound moiety represents a privileged scaffold in modern medicinal chemistry and materials science. Its unique combination of a highly electron-rich pyrrole ring and an electron-deficient, metabolically robust difluorophenyl group provides a versatile platform for developing novel therapeutic agents and functional organic materials. The pyrrole core, an aromatic five-membered heterocycle, is amenable to a variety of functionalization reactions, allowing for the precise tuning of steric and electronic properties.[1] This guide provides a detailed exploration of key derivatization strategies, focusing on the underlying principles and offering robust, field-tested protocols for researchers and drug development professionals.

The reactivity of the pyrrole ring is governed by the lone pair of electrons on the nitrogen atom, which participates in the aromatic π-system. This makes the ring significantly more reactive towards electrophilic aromatic substitution than benzene.[2] The substitution pattern is highly regioselective, with electrophiles preferentially attacking the C2 (α) position. This preference is due to the superior resonance stabilization of the cationic intermediate (the arenium ion) formed during C2 attack, which can delocalize the positive charge over three atoms, including the nitrogen, compared to only two resonance structures for C3 (β) attack.[2][3]

This document details four essential classes of derivatization reactions: Vilsmeier-Haack formylation, Friedel-Crafts acylation, regioselective halogenation, and palladium-catalyzed Suzuki-Miyaura cross-coupling. Each section explains the causality behind the chosen conditions and provides a foundation for rational modification and optimization.

Vilsmeier-Haack Formylation: Installing the Aldehyde Handle

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6] This electrophile is mild enough not to degrade the sensitive pyrrole ring while being reactive enough to effect substitution, making it an ideal choice for introducing a versatile aldehyde functional group.

The aldehyde can subsequently be used in a myriad of transformations, including reductive amination, oxidation to a carboxylic acid, Wittig reactions, and as a precursor for further heterocyclic synthesis. For N-aryl pyrroles, this reaction proceeds with high regioselectivity at the C2 position.[7][8]

Reaction Workflow & Mechanism

The mechanism involves the initial formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich pyrrole ring then attacks this reagent, leading to an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to furnish the final aldehyde product.[6]

Vilsmeier_Haack cluster_reagent Reagent Generation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Pyrrole 1-(2,4-Difluorophenyl) -1H-pyrrole Iminium Iminium Intermediate Pyrrole->Iminium + Vilsmeier Reagent Aldehyde 2-Formyl Derivative Iminium->Aldehyde + H2O (Workup)

Caption: Vilsmeier-Haack Formylation Workflow.

Experimental Protocol: Synthesis of this compound-2-carbaldehyde
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. The mixture may become thick and crystalline. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice containing an excess of sodium acetate or a saturated solution of sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.

  • Extraction: Stir the resulting mixture vigorously for 1 hour. Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Data Summary: Vilsmeier-Haack Reaction Conditions
ParameterConditionRationale
Formylating Agent POCl₃ / DMFGenerates a mild but effective electrophile suitable for electron-rich pyrroles.[5]
Solvent DMF (as reagent/solvent)Acts as both the precursor to the Vilsmeier reagent and the reaction solvent.
Temperature 0 °C to 70 °CInitial low temperature controls the exothermic formation of the reagent; heating drives the substitution.
Reaction Time 2-4 hoursTypical duration for complete conversion; should be monitored by TLC.
Work-up Aqueous Base (NaHCO₃)Neutralizes the acidic medium and facilitates the hydrolysis of the iminium intermediate to the aldehyde.[5]
Expected Yield 70-85%Based on similar formylations of N-aryl pyrroles.[8]

Friedel-Crafts Acylation: Introduction of Ketone Moieties

Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the introduction of an acyl group onto an aromatic ring.[9] For sensitive substrates like pyrroles, harsh conditions involving strong Lewis acids (e.g., AlCl₃) can lead to polymerization or degradation.[10] Therefore, milder catalytic systems are preferred. Acylation of 1-arylpyrroles can be effectively achieved using acid anhydrides in the presence of a mild Lewis acid catalyst, such as magnesium perchlorate.[7][8] This method provides excellent regioselectivity for the C2 position and avoids the drawbacks of stronger catalysts.

Acylated pyrroles are valuable intermediates, as the ketone functionality can be manipulated, for example, through reduction to an alkyl chain (via Wolff-Kishner or Clemmensen reduction) or used as a handle for building more complex structures.[9]

Reaction Scheme

Friedel_Crafts Pyrrole 1-(2,4-Difluorophenyl) -1H-pyrrole Product 2-Acyl-1-(2,4-difluorophenyl) -1H-pyrrole Pyrrole->Product Heat Reagents R-C(O)-O-C(O)-R (Acid Anhydride) + Mg(ClO4)2 (cat.)

Caption: Mild Friedel-Crafts Acylation of 1-Arylpyrrole.

Experimental Protocol: Synthesis of 1-(1-(2,4-Difluorophenyl)-1H-pyrrol-2-yl)ethan-1-one
  • Setup: To a round-bottom flask, add this compound (1.0 equiv.), the appropriate acid anhydride (e.g., acetic anhydride, used in excess as the solvent, ~10 mL per gram of pyrrole), and a catalytic amount of magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O, ~0.1 equiv.).[7]

  • Reaction: Heat the reaction mixture to 80 °C with stirring. Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and pour it carefully into a beaker of ice water.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution to remove excess anhydride, then wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to obtain the desired 2-acetylpyrrole derivative.

Data Summary: Acylation Reaction Conditions
ParameterConditionRationale
Acylating Agent Acid Anhydride (e.g., (CH₃CO)₂O)Serves as both the acyl source and solvent; less reactive and easier to handle than acyl chlorides.
Catalyst Mg(ClO₄)₂·2H₂OA mild Lewis acid that activates the anhydride without degrading the pyrrole ring.[7][8]
Temperature 80 °CModerate heating is required to drive the reaction with a mild catalyst.
Reaction Time 4-6 hoursSufficient time for completion; should be empirically determined via TLC.
Expected Yield 65-75%Based on the acylation of 1-pentafluorophenyl-1H-pyrrole.[7]

Regioselective Halogenation: Gateway to Cross-Coupling

Introducing a halogen atom onto the pyrrole ring is a critical strategic step, transforming the nucleophilic pyrrole into an electrophilic coupling partner for metal-catalyzed reactions. N-Bromosuccinimide (NBS) is an excellent reagent for the mild and highly regioselective monobromination of reactive pyrroles at the C2 position.[11] The reaction typically proceeds rapidly in solvents like tetrahydrofuran (THF) at or below room temperature. Using one equivalent of NBS ensures predominantly mono-substitution.

Experimental Protocol: Synthesis of 2-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole
  • Setup: Dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 equiv.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC; the reaction is often complete within 1-2 hours.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual bromine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Data Summary: Bromination Reaction Conditions
ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a source of electrophilic bromine under mild conditions, ensuring high C2 regioselectivity.[11]
Solvent Tetrahydrofuran (THF)A common aprotic solvent that effectively dissolves the reactants.
Temperature 0 °C to Room TemperatureLow temperature helps control selectivity and prevents over-halogenation.
Reaction Time 1-2 hoursThe reaction is typically fast due to the high reactivity of the pyrrole ring.
Expected Yield >90%This reaction is generally very high-yielding.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[12] It is exceptionally versatile and tolerant of a wide range of functional groups, making it a workhorse in pharmaceutical synthesis.[13] Having installed a bromine atom at the C2 position, the this compound scaffold is now primed for Suzuki coupling to introduce diverse aryl or heteroaryl substituents.

Catalytic Cycle Workflow

The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative Addition of the bromo-pyrrole to Pd(0) to form a Pd(II) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 Pd_Complex R-Pd(II)L2-Br Pd0->Pd_Complex Oxidative Addition Transmetal R-Pd(II)L2-Ar Pd_Complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-Ar (Coupled Product) Transmetal->Product Product_Complex [R-Pd(II)L2-Ar] Bromopyrrole R-Br (2-Bromo-pyrrole) Bromopyrrole->Pd_Complex Boronic Ar-B(OH)2 (Boronic Acid) + Base Boronic->Transmetal

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Procedure for Suzuki Coupling
  • Setup: In a Schlenk flask or microwave vial, combine the 2-bromo-1-(2,4-difluorophenyl)-1H-pyrrole (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ 2M solution, 3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 15-30 min) with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization to afford the C2-arylated pyrrole derivative.[14]

Data Summary: Suzuki-Miyaura Reaction Conditions
ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), etc.Palladium(0) sources are essential for the catalytic cycle. Ligand choice can optimize yield.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the boronic acid for the transmetalation step.[12]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OA biphasic system is often used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °C (Conventional or MW)Heating is required to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.
Expected Yield 60-95%Highly dependent on the coupling partners, but generally provides good to excellent yields.[14]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation and skin contact.

  • Palladium Catalysts: Can be pyrophoric and are toxic. Handle with care, and avoid inhalation of dust.

  • Solvents: Use anhydrous solvents where specified to avoid quenching reactive intermediates. Ensure all heating is done with appropriate condenser setups.

Conclusion

The this compound scaffold offers a rich platform for chemical exploration. The protocols detailed herein for formylation, acylation, halogenation, and Suzuki-Miyaura cross-coupling represent fundamental, reliable methods for its derivatization. By understanding the mechanistic principles behind these reactions, researchers can logically troubleshoot and adapt these conditions to synthesize a vast array of novel molecules for applications in drug discovery and materials science.

References

  • Faigl, F., et al. (2012). Useful, regioflexible methods for functionalization of 1-phenylpyrrole derivatives. Tetrahedron, 68(22), 4259–4266. Available at: [Link]

  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep. Available at: [Link]

  • Kopitar, G., et al. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 8(3), 313-323. Available at: [Link]

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  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

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  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available at: [Link]

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  • ACS Publications. (1985). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. Available at: [Link]

  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Available at: [Link]

  • PubMed Central. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available at: [Link]

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  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole. Available at: [Link]

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Application Notes and Protocols for the Purification of 1-(2,4-Difluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

1-(2,4-Difluorophenyl)-1H-pyrrole is a key heterocyclic building block in contemporary medicinal chemistry. Its structural motif is integral to a variety of pharmacologically active agents, where the difluorophenyl moiety can significantly modulate properties such as metabolic stability and receptor binding affinity. Given its role as a precursor in multi-step syntheses, the purity of this compound is of paramount importance. Even trace impurities can lead to the formation of undesired side products, complicating downstream reactions and potentially introducing toxicological liabilities in the final active pharmaceutical ingredient (API).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated techniques for the purification of this compound. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific principles behind each step to allow for adaptation and troubleshooting.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇F₂N-
Molecular Weight 179.17 g/mol -
Appearance Yellow to orange powder[1]
Predicted Boiling Point 225.3 ± 30.0 °C[1]
Melting Point Not definitively reported; related compounds suggest a solid at room temperature.
Solubility Almost insoluble in water. Soluble in polar organic solvents like ethanol and diethyl ether.[1][2]
Predicted Density 1.17 ± 0.1 g/cm³[1]
Anticipated Impurity Profile

The synthesis of this compound is commonly achieved through condensation reactions such as the Paal-Knorr or Clauson-Kaas synthesis.[3][4] These methods, while effective, can introduce specific impurities that must be removed.

  • Unreacted Starting Materials: Residual 2,4-difluoroaniline and the 1,4-dicarbonyl compound (or its precursor, e.g., 2,5-dimethoxytetrahydrofuran in the Clauson-Kaas synthesis) are common impurities.[5][6][7]

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to the formation of partially reacted intermediates or other structurally related compounds.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts used, may be present in the crude product.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the high degree of purity required for pharmaceutical applications. The choice of method will depend on the scale of the purification and the nature of the impurities present.

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is an effective technique for removing insoluble impurities and significantly enhancing the purity of solid compounds.[8][9][10] The selection of an appropriate solvent system is critical for success.

Principle of Recrystallization

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection

Based on the known solubility of pyrrole derivatives, ethanol is a promising solvent for the recrystallization of this compound.[2] A mixed solvent system, such as ethanol/water, can also be effective.[11][12]

Table 2: Solvent Selection for Recrystallization

Solvent/SystemRationale
Ethanol Good solubility at elevated temperatures, lower solubility at room temperature.
Isopropanol Similar properties to ethanol, may offer different selectivity for certain impurities.
Ethanol/Water The addition of water as an anti-solvent can effectively induce crystallization upon cooling.
Step-by-Step Protocol
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.[10]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: High-Purity Polishing by Column Chromatography

For achieving the highest purity, particularly for removing closely related impurities, silica gel column chromatography is the method of choice.[13][14]

Principle of Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[13] Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.

Solvent System (Eluent) Selection

A common and effective eluent system for N-arylpyrroles is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[15] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

Caption: Principle of separation by column chromatography.

Step-by-Step Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate). Carefully pour the slurry into a vertical chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13]

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). This solution can be loaded directly onto the top of the silica gel bed. Alternatively, for better resolution, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[16]

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), is often effective for separating compounds with a range of polarities.[17]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purity Assessment: Ensuring Quality and Consistency

The purity of the final product must be rigorously assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying the purity of the compound and detecting any non-volatile impurities.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and can also be used to detect impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Conclusion

The purification of this compound to a high degree of purity is a critical step in the synthesis of many pharmaceutical compounds. The judicious application of recrystallization for bulk purification, followed by column chromatography for high-purity polishing, provides a robust and reliable strategy. The protocols outlined in these application notes, when coupled with rigorous analytical assessment, will enable researchers to obtain this compound of the quality required for demanding applications in drug discovery and development.

References

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  • Beilstein Journals. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of arylpyrroles by a catalytic asymmetric Paal–Knorr reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2016, December 16). 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Retrieved from [Link]

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  • ResearchGate. (n.d.). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. Retrieved from [Link]

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  • MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

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  • Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. Retrieved from [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with 1-(2,4-Difluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful execution of Suzuki-Miyaura coupling reactions involving halogenated 1-(2,4-difluorophenyl)-1H-pyrrole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the N-arylpyrrole motif in biologically active molecules. This document, intended for researchers and drug development professionals, offers a deep dive into the mechanistic nuances of the Suzuki coupling, particularly as they apply to this electron-deficient heterocyclic system. It provides field-proven insights into optimizing reaction conditions, selecting appropriate catalyst systems, and troubleshooting common challenges. The protocols described herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to empower researchers to adapt and refine these methods for their specific needs.

Introduction: The Strategic Importance of N-Aryl-Arylpyrroles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] Its application in the synthesis of biaryl and heteroaryl-aryl compounds has revolutionized the discovery and development of novel therapeutics. The this compound scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of an additional aryl group onto the pyrrole ring via Suzuki coupling can significantly modulate the pharmacological profile of these molecules, making this a critical transformation for lead optimization in drug discovery programs.

The electron-withdrawing nature of the 2,4-difluorophenyl substituent on the pyrrole nitrogen presents unique challenges to the standard Suzuki coupling protocol. This guide will address these challenges head-on, providing a robust framework for the successful synthesis of a diverse library of N-(2,4-difluorophenyl)-arylpyrroles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, a halogenated this compound) to a low-valent palladium(0) complex, typically bearing phosphine ligands (L). This step forms a palladium(II) intermediate and is often the rate-determining step of the reaction.[5] The electron-deficient nature of the N-(2,4-difluorophenyl)pyrrole can influence the rate of this step.

2.2. Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

2.3. Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key Experimental Parameters and Their Rationale

The success of a Suzuki coupling reaction, particularly with challenging substrates like N-(2,4-difluorophenyl)pyrroles, hinges on the careful selection of several key parameters.

3.1. The Palladium Catalyst and Ligand System: A Critical Partnership

The choice of the palladium source and its associated ligand is the most critical factor for a successful Suzuki coupling. For electron-deficient heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may prove sluggish. More advanced catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[7]

Catalyst/Precatalyst Ligand Typical Loading (mol%) Rationale and Application
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)2-10A common, air-stable catalyst. May be effective for more reactive substrates but can be less efficient for electron-deficient pyrroles.[8]
Pd₂(dba)₃ / LigandTris(dibenzylideneacetone)dipalladium(0)1-5A versatile Pd(0) source used in combination with a variety of phosphine ligands.
Pd(OAc)₂ / LigandPalladium(II) acetate1-5A common Pd(II) precatalyst that is reduced in situ to Pd(0).
Buchwald Ligands
SPhos2-10A bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling electron-deficient heteroaryl halides.[7]
XPhos2-10Another highly effective Buchwald ligand with a broad substrate scope.[9]
Other Ligands
P(t-Bu)₃Tri(tert-butyl)phosphine2-10A very bulky and electron-rich monophosphine ligand.
dppf1,1'-Bis(diphenylphosphino)ferrocene2-10A common bidentate ligand, often used in the form of [Pd(dppf)Cl₂].[10]

Rationale for Ligand Choice: Bulky, electron-rich ligands stabilize the palladium center and promote the oxidative addition of the aryl halide. The electron-donating nature of the ligand increases the electron density on the palladium, facilitating its insertion into the carbon-halogen bond.[11]

3.2. The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

Base Strength Typical Equivalents Solvent Compatibility and Notes
K₂CO₃Moderate2-3A versatile and commonly used base, often in aqueous solvent mixtures.[10]
Cs₂CO₃Strong2-3A highly effective base, particularly for challenging couplings. Its high solubility in organic solvents can be advantageous.[8]
K₃PO₄Strong2-3Another strong base that is often effective when other bases fail.[9]
Na₂CO₃Moderate2-3A cost-effective alternative to K₂CO₃.[8]
Et₃NOrganic2-3An organic base that can be used in anhydrous conditions.

3.3. Solvent Systems: A Balancing Act

The solvent system must be capable of dissolving the reactants and facilitating the interaction of the organic and aqueous phases (if present). A mixture of an organic solvent and water is commonly employed.

Solvent System Typical Ratio Rationale and Notes
Dioxane / H₂O4:1 to 10:1A widely used and effective solvent system for many Suzuki couplings.[8]
Toluene / H₂O4:1 to 10:1A good alternative to dioxane, particularly for higher temperature reactions.
DMF / H₂O4:1 to 10:1A polar aprotic solvent that can be effective for dissolving polar substrates.
THF / H₂O4:1 to 10:1Another common ethereal solvent system.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

4.1. General Protocol for Suzuki Coupling of a Halogenated this compound

This protocol is adapted from a successful Suzuki coupling of a related N-protected bromopyrrole.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine: - Halogenated Pyrrole - Arylboronic Acid - Base - Solvent Degas Degas the mixture (e.g., Ar bubbling) Reagents->Degas Catalyst Add Pd catalyst and ligand Degas->Catalyst Heat Heat to desired temperature (e.g., 90-110 °C) Catalyst->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Quench Cool to RT and quench with water Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Materials:

  • Halogenated this compound (e.g., 2-bromo- or 3-bromo derivative) (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)[8]

  • Base (e.g., Cs₂CO₃, 2.0 equiv)[8]

  • Solvent (e.g., Dioxane/H₂O, 4:1)[8]

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the halogenated this compound (1.0 equiv), arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add the dioxane/H₂O (4:1) solvent system.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%).

  • Heat the reaction mixture to 90-110 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,4-difluorophenyl)-arylpyrrole.

4.2. Representative Substrate Scope and Expected Yields

The following table provides examples of Suzuki couplings performed on a closely related N-SEM-protected 4-bromopyrrole, demonstrating the feasibility of coupling with various arylboronic acids. Yields for the N-(2,4-difluorophenyl) analogue may vary and require optimization.

Arylboronic Acid Product Reported Yield (%)
Phenylboronic acid1-((2-(trimethylsilyl)ethoxy)methyl)-4-phenyl-1H-pyrrole-2-carboxylate61
4-Chlorophenylboronic acid4-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate55
2-Chlorophenylboronic acid4-(2-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate93
2,4-Dichlorophenylboronic acid4-(2,4-dichlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate67
4-Fluorophenylboronic acid4-(4-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate58
2-Fluorophenylboronic acid4-(2-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate77
2,4-Difluorophenylboronic acid 4-(2,4-difluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate 70
4-(Trifluoromethyl)phenylboronic acid4-(4-(trifluoromethyl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate75

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following section addresses common issues and provides strategies for optimization.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is fresh and handled under an inert atmosphere. Consider using a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand).[7][9]
Insufficiently active baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.[8][9]
Low reaction temperatureIncrease the reaction temperature, potentially using a higher-boiling solvent like toluene or DMF.
Dehalogenation of Starting Material Presence of protic sourcesEnsure anhydrous solvents and reagents are used. The N-H of an unprotected pyrrole can be a proton source, leading to dehalogenation.
Catalyst systemSome catalyst systems may favor dehalogenation. Screen different palladium sources and ligands.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.
Reaction conditionsLowering the reaction temperature or catalyst loading may reduce homocoupling.
Poor Reproducibility Inconsistent reagent qualityUse high-purity, anhydrous solvents and reagents.
Inefficient degassingEnsure the degassing procedure is consistently and effectively performed.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of N-(2,4-difluorophenyl)-arylpyrroles, a class of compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can overcome the challenges associated with these electron-deficient substrates. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and diversification of this important class of molecules, paving the way for the discovery of new and improved therapeutic agents.

References

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Ceballos-Torres, J., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6885-6943. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). Molecules, 24(8), 1594. [Link]

  • D'Amico, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112772. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). ResearchGate. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2022). ACS Omega, 7(38), 34163-34169. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). RSC Advances, 13(37), 25881-25885. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PubMed. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a. (n.d.). ResearchGate. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2021). Molbank, 2021(4), M1283. [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (1999). Journal of the Chemical Society, Perkin Transactions 1, (21), 3121-3128. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Journal of the American Chemical Society, 126(43), 14043-14059. [Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. (2025). RSC Advances, 15(1), 1-8. [Link]

  • Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. (2026). Organic Letters. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (2022). Journal of Pharmaceutical Sciences and Research, 14(1), 1-6. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). The Journal of Organic Chemistry, 89(17), 11930-11938. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012). Beilstein Journal of Organic Chemistry, 8, 1086-1092. [Link]

  • Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers: standing on the shoulder of Pd catalysis giants. (2024). ChemRxiv. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2465. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 834. [Link]

  • [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. (1984). Il Farmaco; edizione scientifica, 39(9), 765-780. [Link]

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In Vitro Assay Compendium for 1-(2,4-Difluorophenyl)-1H-pyrrole Derivatives: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed framework of in vitro assays for the preclinical evaluation of 1-(2,4-difluorophenyl)-1H-pyrrole derivatives. This class of compounds has garnered significant interest within the medicinal chemistry landscape due to its diverse pharmacological potential, including anticancer, antifungal, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, offering a curated selection of robust protocols and the scientific rationale underpinning each experimental choice.

Introduction: The Therapeutic Promise of this compound Derivatives

The pyrrole scaffold is a privileged heterocyclic motif frequently encountered in bioactive natural products and synthetic pharmaceuticals.[1] The incorporation of a 1-(2,4-difluorophenyl) substituent has been a strategic approach in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of the pyrrole core, often leading to improved biological activity.[2] Emerging evidence suggests that derivatives of this class exhibit potent cytotoxic effects against various cancer cell lines, broad-spectrum antifungal activity, and significant anti-inflammatory properties.[3][4][5]

This guide will detail a suite of in vitro assays to systematically investigate these biological activities, providing the necessary protocols to generate reliable and reproducible data for structure-activity relationship (SAR) studies and lead candidate selection.

Section 1: Anticancer Activity Evaluation

The potential of this compound derivatives as anticancer agents can be assessed through a tiered screening approach, beginning with cytotoxicity assays and progressing to more detailed mechanistic studies.

Cell Viability Assessment: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust and widely used initial screen for cytotoxic compounds.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) to ~80% confluency.[3]

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Pyrrole Derivatives

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative XMCF-74815.2
Derivative YLoVo488.9
DoxorubicinMCF-7480.5
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Scientific Rationale: A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[7] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the this compound derivative at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Washing:

    • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.[7]

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Visualization: Apoptosis Assay Workflow

G start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Flow Cytometry Analysis stain->analyze interpret Data Interpretation analyze->interpret

Workflow for Apoptosis Detection by Flow Cytometry.

Cell Cycle Analysis

Scientific Rationale: Many cytotoxic agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cell proliferation. Propidium iodide can be used to analyze the cell cycle distribution as it stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[4] Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle.[9]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrrole derivative as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content by flow cytometry.

Section 2: Antifungal Activity Evaluation

The antifungal potential of this compound derivatives can be determined by assessing their ability to inhibit the growth of pathogenic fungi.

Broth Microdilution Antifungal Susceptibility Testing

Scientific Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism. This method is recommended by the Clinical and Laboratory Standards Institute (CLSI) and provides quantitative results.[10][11]

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27)

  • Preparation of Fungal Inoculum:

    • Culture pathogenic yeast strains (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of the pyrrole derivative in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Data Presentation: Antifungal Activity of Pyrrole Derivatives

CompoundFungal StrainMIC (µg/mL)
Derivative ZCandida albicans8
Derivative WCryptococcus neoformans4
FluconazoleCandida albicans2

Section 3: Anti-inflammatory Activity Evaluation

The anti-inflammatory properties of this compound derivatives can be investigated by examining their ability to inhibit key inflammatory mediators and enzymes.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are important mediators of inflammation.[6] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[12][13]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Assay Principle:

    • This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity can be monitored using a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to produce a colored product.[12]

  • Procedure (using a commercial kit as a basis):

    • In a 96-well plate, add reaction buffer, heme, and the COX-2 enzyme solution.

    • Add various concentrations of the pyrrole derivative or a known COX-2 inhibitor (e.g., celecoxib).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Monitor the increase in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC₅₀ value for COX-2 inhibition.

Visualization: COX-2 Inhibition Pathway

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Pyrrole Derivative Inhibitor->COX2

Inhibition of the COX-2 pathway by pyrrole derivatives.

Inhibition of Pro-inflammatory Cytokine Production

Scientific Rationale: Macrophages play a central role in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[14][15] Assessing the ability of the pyrrole derivatives to inhibit the production of these cytokines in LPS-stimulated macrophages is a key indicator of their anti-inflammatory potential.

Experimental Protocol: Cytokine Inhibition in RAW 264.7 Macrophages

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophage cells in a 24-well plate.

    • Pre-treat the cells with various concentrations of the pyrrole derivative for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collection of Supernatants:

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of the compound.

    • Determine the IC₅₀ values for the inhibition of TNF-α and IL-1β.

References

  • Flow Cytometry Facility, University of California San Diego. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.
  • Javid, H., Saeedian Moghadam, E., Farahmandfar, M., Manouchehrabadi, M., Amini, M., & Torkaman, A. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). Chemistry & Biodiversity, e202400534.
  • Structure of some pyrroles with biological activities. (2018).
  • Clinical and Laboratory Standards Institute. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Berges, A., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19.
  • Chaturvedi, V., et al. (2008). Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2013). The Open Conference Proceedings Journal, 4, 1-6.
  • ANSI Webstore. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved from [Link]

  • Wu, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018).
  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. (2022).
  • Inhibition of LPS-induced NO and TNF- production in RAW 264.7... (2007).
  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2020).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,4-difluorophenyl)-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. Here, we address common challenges encountered in the laboratory, providing troubleshooting advice, detailed protocols, and the chemical reasoning behind our recommendations to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

The two most prevalent and reliable methods for synthesizing N-aryl pyrroles are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.

  • Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound (like succinaldehyde) with a primary amine, in this case, 2,4-difluoroaniline.[1][2][3] The reaction is typically acid-catalyzed and drives the formation of the pyrrole ring through cyclization and dehydration.[4]

  • Clauson-Kaas Synthesis: This is often the preferred route for N-substituted pyrroles without substituents on the pyrrole ring carbons. It involves reacting a primary amine with 2,5-dimethoxytetrahydrofuran (DMTHF) in the presence of an acid catalyst.[5][6][7] The DMTHF serves as a stable precursor to the required 1,4-dicarbonyl moiety.

Q2: Which synthetic route is generally recommended for this specific compound?

For the synthesis of this compound, the Clauson-Kaas synthesis is highly recommended. The starting materials, 2,4-difluoroaniline and 2,5-dimethoxytetrahydrofuran, are readily available. More importantly, this method has seen numerous modern adaptations that allow for milder reaction conditions, which is crucial for preventing the degradation of the electron-deficient arylpyrrole product.[8][9] While the Paal-Knorr synthesis is robust, it can require harsh acidic conditions and prolonged heating, which may lead to lower yields and more side products with sensitive substrates.[4][10]

Q3: What are the most critical parameters to control during the synthesis?

Regardless of the chosen route, three parameters are universally critical:

  • Acidity/Catalyst Choice: The reaction is acid-catalyzed, but the type and concentration of the acid are vital. In the Paal-Knorr synthesis, excessively low pH (<3) can favor the formation of furan byproducts.[2] In the Clauson-Kaas reaction, catalysts can range from simple acetic acid to various Lewis acids, each affecting reaction time and temperature.[5][6]

  • Temperature and Reaction Time: Many N-substituted pyrroles can be sensitive to heat.[9] Overly aggressive heating or extended reaction times can lead to decomposition or polymerization, resulting in tarry byproducts and low yields. Careful optimization is necessary. Microwave-assisted protocols have been shown to dramatically reduce reaction times while often improving yields.[8]

  • Purity of Reagents: As with any synthesis, the purity of the starting materials is paramount. Impurities in the 2,4-difluoroaniline or degradation of the 2,5-dimethoxytetrahydrofuran can introduce competing side reactions and complicate purification.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.

Problem: Low or No Product Yield

Q: I'm using the Clauson-Kaas synthesis with 2,4-difluoroaniline and 2,5-dimethoxytetrahydrofuran in refluxing acetic acid, but my yield is below 20%. What went wrong?

This is a common issue and can stem from several factors. Let's diagnose it systematically.

  • Product Decomposition: The combination of high heat and strong acid can degrade acid-sensitive pyrroles. A modified Clauson-Kaas procedure that avoids these harsh conditions is often successful. One such method involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water, followed by reaction with the amine in an acetate buffer at room temperature.[9] This approach has been shown to give high yields for sensitive substrates.

  • Catalyst Inefficiency: While acetic acid is the traditional catalyst, it may not be optimal. Consider screening other catalysts. Lewis acids like Sc(OTf)₃ or ZrOCl₂·8H₂O have been used to effectively catalyze the Clauson-Kaas reaction under milder conditions, sometimes even in aqueous media.[5][6]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. However, simply extending the time at high temperatures may worsen decomposition.

  • Reagent Quality: Ensure your 2,5-dimethoxytetrahydrofuran has not degraded. It should be stored properly. Consider using a freshly opened bottle or purifying it before use.

Problem: Significant Impurities and Purification Challenges

Q: My crude product is a dark, oily mixture, and I'm struggling to isolate the pure this compound. What are these impurities and how can I remove them?

The dark color often suggests polymerization or decomposition byproducts. Unreacted 2,4-difluoroaniline is also a common impurity.

Troubleshooting Steps:

  • Identify the Impurity: Use ¹H NMR or LC-MS to analyze the crude mixture. The presence of a broad baseline hump in the NMR often indicates polymeric material. Aromatic signals corresponding to 2,4-difluoroaniline will be distinct from your product signals.

  • Optimize the Reaction: The best way to avoid impurities is to prevent their formation. Revisit the reaction conditions as described above. Milder temperatures and shorter reaction times are key.[9]

  • Refine the Workup:

    • Acid Wash: To remove unreacted 2,4-difluoroaniline, which is basic, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute acid like 1M HCl. The aniline will move into the aqueous layer as its hydrochloride salt.

    • Filtration: If a significant amount of insoluble tar is present, you can attempt to remove it by dissolving the crude product in a minimal amount of a suitable solvent and filtering it through a plug of silica gel or celite.

  • Purification Protocol:

    • Column Chromatography: This is the most effective method for final purification. Use silica gel as the stationary phase. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing), is typically effective.[11][12]

    • Distillation/Sublimation: For analogous compounds like 1-pentafluorophenyl-1H-pyrrole, purification by vacuum sublimation or steam distillation has been reported to be effective and can be a good alternative to chromatography for larger scales.[13]

Section 3: Recommended Protocols & Methodologies

Protocol 1: Modified Clauson-Kaas Synthesis at Ambient Temperature (Recommended)

This protocol is adapted from procedures designed for acid- and heat-sensitive pyrroles and offers a high-yield, clean synthesis by avoiding harsh conditions.[9]

Step-by-Step Methodology:

  • Activation of DMTHF: In a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 eq) to deionized water (approx. 0.4 M concentration). Stir vigorously at room temperature for 1 hour to hydrolyze the acetal to 2,5-dihydroxytetrahydrofuran. The solution should become homogeneous.

  • Buffer Preparation: In a separate, larger flask equipped with a magnetic stir bar, prepare an acetate buffer by dissolving sodium acetate (3.0 eq) in deionized water, then adding acetic acid to adjust the pH to approximately 4.5-5.0.

  • Reaction: Add 2,4-difluoroaniline (1.1 eq) to the acetate buffer solution and stir until dissolved.

  • Addition: Slowly add the aqueous solution of activated DMTHF from Step 1 to the aniline/buffer solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 10:1 Hexanes:Ethyl Acetate) until the starting aniline is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualization: Clauson-Kaas Reaction Mechanism

Below is a diagram illustrating the key steps of the Clauson-Kaas reaction pathway.

Clauson_Kaas_Mechanism cluster_hydrolysis Step 1: Acetal Hydrolysis cluster_condensation Step 2: Condensation & Cyclization cluster_dehydration Step 3: Dehydration & Aromatization DMTHF 2,5-Dimethoxy- tetrahydrofuran Intermediate Succinaldehyde (in equilibrium) DMTHF->Intermediate H⁺, H₂O Aniline 2,4-Difluoroaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Succinaldehyde Cyclized Cyclized Intermediate Hemiaminal->Cyclized Intramolecular Attack Product 1-(2,4-Difluorophenyl) -1H-pyrrole Cyclized->Product -2H₂O

Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.

Section 4: Data & Visualizations

Table 1: Comparison of Catalysts for Clauson-Kaas Synthesis
Catalyst SystemSolventTemperature (°C)Typical Reaction TimeAdvantages & NotesReference
Glacial Acetic AcidAcetic AcidReflux (~118°C)1-4 hoursTraditional method, simple setup. Risk of product decomposition.[8]
p-Chloropyridine HClDioxane100°CSeveral hoursMilder than refluxing acetic acid.[5][6]
Sc(OTf)₃ (3 mol%)Dioxane100°C1-2 hoursEfficient Lewis acid catalyst, allows for lower catalyst loading.[5][6]
ZrOCl₂·8H₂O (4 mol%)Water60°C2-5 hours"Green chemistry" approach, avoids organic solvents.[5]
Acetate Buffer (pH ~4.7)WaterRoom Temp.4-12 hoursIdeal for heat- or acid-sensitive substrates, high yields.[9]
None (Microwave)Acetic Acid / Water120-170°C10-30 minDrastically reduced reaction times, often improved yields.[8]
Visualization: Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow to diagnose the cause of low product yield in the synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Purity - Fresh 2,4-difluoroaniline? - DMTHF not degraded? Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions - Temperature too high? - Reaction time too long? Start->CheckConditions CheckCatalyst 3. Evaluate Catalyst System - Is catalyst active? - Is pH/concentration optimal? Start->CheckCatalyst CheckWorkup 4. Review Workup & Purification - Product loss during extraction? - Inefficient chromatography? Start->CheckWorkup Impure Reagents Impure CheckReagents->Impure Yes Harsh Conditions Too Harsh CheckConditions->Harsh Yes SuboptimalCat Catalyst Suboptimal CheckCatalyst->SuboptimalCat Yes Losses Mechanical Losses CheckWorkup->Losses Yes PurifyReagents Action: Purify or Replace Starting Materials Impure->PurifyReagents MilderConditions Action: Use Milder Protocol (e.g., RT Acetate Buffer Method) Harsh->MilderConditions OptimizeCat Action: Screen Alternative Catalysts (See Table 1) SuboptimalCat->OptimizeCat RefineWorkup Action: Refine Extraction/ Purification Technique Losses->RefineWorkup

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • National Center for Biotechnology Information (NIH). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • ARKAT USA, Inc. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]

  • Chem-Station. Clauson-Kaas Pyrrole Synthesis. [Link]

  • MDPI. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. [Link]

  • ResearchGate. A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. [Link]

  • National Center for Biotechnology Information (NIH). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • Google Patents.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • MDPI. Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. [Link]

  • Amazon Web Services. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. [Link]

  • Royal Society of Chemistry. An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Information. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1-(2,4-Difluorophenyl)-1H-pyrrole. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate common challenges and enhance your reaction outcomes.

Introduction: Synthetic Strategies

The synthesis of N-aryl pyrroles, such as this compound, is a cornerstone of medicinal chemistry and materials science.[1][2] Several robust methods exist for its preparation, each with unique advantages and potential challenges. The two most prevalent strategies are the direct construction of the pyrrole ring via condensation reactions and the transition-metal-catalyzed cross-coupling of pyrrole with an aryl halide.

  • Paal-Knorr / Clauson-Kass Synthesis: This classical approach involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, like 2,5-dimethoxytetrahydrofuran) with a primary amine, in this case, 2,4-difluoroaniline.[3][4][5] It is an effective method for direct ring formation.

  • Transition-Metal-Catalyzed N-Arylation: This modern strategy involves forming the C-N bond between the pyrrole nitrogen and the difluorophenyl ring. Key methods include:

    • Buchwald-Hartwig Amination: A powerful palladium-catalyzed reaction that couples pyrrole with an aryl halide or triflate.[6][7][8]

    • Ullmann Condensation: A copper-catalyzed coupling reaction, which is a more traditional but still highly relevant method for N-arylation.[9][10][11]

This guide will address optimization and troubleshooting for these primary synthetic routes.

G cluster_0 Synthetic Approaches cluster_1 Route 1: Ring Formation cluster_2 Route 2: C-N Cross-Coupling Start Target: this compound PK Paal-Knorr / Clauson-Kass Synthesis Start->PK CC Transition-Metal Catalysis Start->CC End Product PK->End Reactants1 2,4-Difluoroaniline + 2,5-Dimethoxytetrahydrofuran Reactants1->PK BH Buchwald-Hartwig (Palladium-catalyzed) CC->BH UL Ullmann Condensation (Copper-catalyzed) CC->UL BH->End UL->End Reactants2 Pyrrole + 1-Halo-2,4-difluorobenzene Reactants2->CC

Caption: Primary synthetic routes to this compound.

Part 1: Troubleshooting the Paal-Knorr / Clauson-Kass Synthesis

This method is attractive due to its directness but can be sensitive to reaction conditions. A typical procedure involves refluxing 2,4-difluoroaniline with 2,5-dimethoxytetrahydrofuran in a suitable acidic solvent like acetic acid.[3]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I recover mostly unreacted 2,4-difluoroaniline. What's wrong?

A1: This is a common issue often related to incomplete hydrolysis of the 2,5-dimethoxytetrahydrofuran (DMT) precursor or insufficient reaction time/temperature.

  • Causality: The Paal-Knorr reaction requires the in-situ formation of succinaldehyde from the acidic hydrolysis of DMT.[4] If the acid catalyst is too weak or the temperature is too low, this hydrolysis is inefficient, leaving the aniline with nothing to react with. The subsequent condensation to form the pyrrole ring also requires sufficient thermal energy.

  • Troubleshooting Steps:

    • Verify Acid Catalyst: Ensure you are using a suitable acid catalyst like glacial acetic acid or propionic acid, which also serves as the solvent.[3]

    • Increase Temperature: The reaction typically requires reflux conditions to proceed efficiently. Ensure your reaction is maintaining a consistent reflux.

    • Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned time (e.g., 3 hours), extend the reflux time accordingly.

    • Water Scavenging: While the initial hydrolysis requires water, the subsequent cyclization steps release water. In some cases, removing water with a Dean-Stark trap after an initial reflux period can drive the equilibrium toward the product, though this is less common when using DMT in acetic acid.

Q2: The reaction mixture turns dark, and I'm getting a lot of tar-like byproducts, making purification a nightmare. How can I prevent this?

A2: Polymerization and side reactions are often caused by overly harsh acidic conditions or the presence of oxygen, especially at high temperatures.

  • Causality: Pyrroles are electron-rich heterocycles and can be susceptible to polymerization under strong acidic conditions.[12] Aniline starting materials can also oxidize and degrade at high temperatures.

  • Troubleshooting Steps:

    • Use an Inert Atmosphere: While not always reported as strictly necessary for this specific synthesis, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that lead to colored impurities.

    • Moderate Acidity: Avoid overly strong acids. Glacial acetic acid is usually sufficient.[3] Adding a stronger acid like sulfuric acid is generally not recommended as it can promote charring.

    • Post-Reaction Workup: After cooling, promptly neutralize the acidic solvent by pouring the reaction mixture into a basic solution (e.g., aqueous sodium bicarbonate or carbonate) before extraction. This prevents further acid-catalyzed degradation during workup.

Detailed Protocol: Clauson-Kass Synthesis

This protocol is adapted from established procedures for synthesizing N-aryl pyrroles.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-difluoroaniline (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of aniline).

  • Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically around 118°C) and maintain for 3-5 hours. Monitor the consumption of the aniline starting material by TLC.

  • Workup: Allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing a stirred, cold saturated aqueous solution of sodium bicarbonate.

  • Extraction: Once gas evolution has ceased and the solution is neutral or slightly basic, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often a dark oil or solid that can be purified by vacuum distillation or column chromatography on silica gel.[3][13]

Part 2: Troubleshooting Transition-Metal-Catalyzed N-Arylation

Cross-coupling reactions like the Buchwald-Hartwig amination offer a highly versatile route but require careful optimization of the catalyst system and reaction conditions.[7][14]

Buchwald-Hartwig Amination: Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction is not working. TLC shows only starting materials (pyrrole and 1-halo-2,4-difluorobenzene). What is the most likely point of failure?

A1: The failure of a Buchwald-Hartwig reaction almost always points to one of three critical areas: an inactive catalyst, improper base selection, or the presence of atmospheric oxygen/moisture.

  • Causality: The catalytic cycle requires a Pd(0) species to initiate oxidative addition into the aryl halide C-X bond.[15] Oxygen can oxidize the Pd(0) to inactive Pd(II), while water can hydrolyze the phosphine ligands and interfere with the base. The choice of base is critical for deprotonating the pyrrole to form the reactive pyrrolide anion.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: This is non-negotiable. The reaction vessel must be thoroughly purged of air. This is typically done by evacuating and back-filling with an inert gas (Argon or Nitrogen) three times.

    • Use Anhydrous Reagents and Solvent: Use a high-purity, anhydrous solvent (e.g., toluene, dioxane). Ensure your pyrrole and base are dry.

    • Catalyst/Ligand Choice: For electron-deficient aryl halides like 1-chloro- or 1-bromo-2,4-difluorobenzene, sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often required to promote the difficult oxidative addition and reductive elimination steps.[6][16] Using a simple ligand like PPh₃ is often ineffective.

    • Base Selection: Pyrrole is weakly acidic (pKa ≈ 17.5). A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures or may not be effective enough.[16]

G Start Low/No Yield in Buchwald-Hartwig Reaction Inert Is the system strictly inert (Ar/N₂)? Start->Inert Reagents Are solvent, pyrrole, and base anhydrous? Inert->Reagents Yes FixInert Solution: Degas solvent, use Schlenk techniques, evacuate/backfill vessel. Inert->FixInert No Catalyst Is the Pd-ligand combination appropriate for Ar-F? Reagents->Catalyst Yes FixReagents Solution: Use freshly distilled solvent and dry reagents. Reagents->FixReagents No Base Is the base strong enough (e.g., NaOtBu)? Catalyst->Base Yes FixCatalyst Solution: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos). Consider a pre-catalyst. Catalyst->FixCatalyst No FixBase Solution: Switch to a stronger base like NaOtBu or KHMDS. Base->FixBase No Success Re-run experiment and monitor. If failure persists, consider Ullmann coupling as an alternative. Base->Success Yes

Caption: Troubleshooting workflow for a failing Buchwald-Hartwig N-arylation.

Q2: I'm using an aryl bromide, and the reaction is sluggish. Should I switch to an aryl iodide?

A2: Yes, switching to a more reactive aryl halide can significantly improve reaction rates.

  • Causality: The rate of the oxidative addition step in the catalytic cycle is highly dependent on the carbon-halogen bond strength. The bond strength follows the trend C-F > C-Cl > C-Br > C-I. Therefore, aryl iodides are the most reactive, followed by bromides, chlorides, and triflates.[6] Aryl fluorides are generally unreactive in standard Buchwald-Hartwig conditions.

  • Recommendation: If you are experiencing low conversion with 1-bromo-2,4-difluorobenzene, switching to 1-iodo-2,4-difluorobenzene will likely accelerate the reaction. Conversely, 1-chloro-2,4-difluorobenzene is less expensive but will require a more active catalyst system (e.g., a more electron-rich ligand or higher catalyst loading) and potentially higher temperatures.

Q3: My reaction works, but purification is difficult due to residual phosphine ligand and its oxide. How can I simplify this?

A3: This is a classic challenge with phosphine-ligated catalysis. Several strategies can help.

  • Troubleshooting Steps:

    • Acidic Wash: During workup, wash the organic extract with a dilute acid solution (e.g., 1M HCl). This will protonate the basic phosphine ligand, making it water-soluble and pulling it into the aqueous layer.

    • Oxidative Workup: Some phosphines can be oxidized (e.g., with a dilute H₂O₂ solution) to the corresponding phosphine oxide, which sometimes has different chromatographic properties, aiding separation. Caution: This should be done carefully.

    • Column Chromatography: Use a solvent system with a gradient elution on silica gel. The nonpolar product will typically elute before the more polar phosphine oxide.

    • Use a Different Ligand: Some modern ligands are designed for easier removal. Alternatively, using a lower catalyst loading (e.g., < 1 mol%) will reduce the amount of residue to be removed.[17]

Comparison of N-Arylation Conditions
ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)
Ligand Electron-rich phosphines (XPhos, etc.)Diamines, amino acids, or ligand-free
Base Strong, non-nucleophilic (NaOtBu, K₃PO₄)Moderate (K₂CO₃, Cs₂CO₃)
Solvent Anhydrous, non-protic (Toluene, Dioxane)Often polar aprotic (DMF, DMSO)
Temperature 80 - 120 °C110 - 160 °C (often higher)
Atmosphere Strictly Inert (Ar, N₂)Inert atmosphere recommended
Pros High functional group tolerance, broad scopeLess expensive catalyst, often good for azoles
Cons Expensive ligands, sensitivity to air/waterHarsher conditions, narrower scope

Part 3: General Purification Strategies

Q: My crude this compound is a dark, oily substance. What is the best general method for purification to obtain a clean product?

A: A multi-step approach involving an initial workup followed by chromatography or distillation is usually most effective.

  • Step 1: Aqueous Workup: Regardless of the synthetic route, a thorough aqueous workup is the first step.

    • For acid-catalyzed reactions, neutralize with a base (e.g., NaHCO₃).

    • For base-catalyzed reactions, wash with water and brine to remove inorganic salts.

    • If phosphine ligands were used, an acidic wash (e.g., 1M HCl) can be beneficial.[18]

  • Step 2: Removal of Non-polar Impurities: If your starting aryl halide was oily, you might have non-polar impurities. A filtration through a short plug of silica gel, eluting with a non-polar solvent like hexane, can remove some of these before full chromatography.

  • Step 3: Primary Purification Method:

    • Silica Gel Column Chromatography: This is the most common and versatile method. Use a gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). The product is moderately polar and should separate well from starting materials and byproducts.[13][18]

    • Vacuum Distillation: If the product is a liquid or low-melting solid and thermally stable, vacuum distillation can be an excellent, scalable purification method, especially for removing high-boiling point impurities or catalyst residues.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can provide very high purity material.

References
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF. Retrieved from [Link]

  • MDPI. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Retrieved from [Link]

  • MDPI. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Retrieved from [Link]

  • ACS Publications. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]

  • National Institutes of Health. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Retrieved from [Link]

  • R Discovery. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • researchgate.net (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • National Institutes of Health. (n.d.). Normal-phase automated mass-directed HPLC purification of a pyrrolobenzodiazepine library with vasopressin agonist activity. Retrieved from [Link]

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Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Paal-Knorr synthesis of substituted pyrroles. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust reaction and may encounter challenges related to side product formation, low yields, or difficult purifications. As a cornerstone of heterocyclic chemistry, the Paal-Knorr synthesis is valued for its simplicity and efficiency in converting 1,4-dicarbonyl compounds and primary amines into valuable pyrrole scaffolds.[1][2] However, its success is highly dependent on carefully controlled reaction parameters.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and contemporary research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Significant Furan Byproduct Formation

Q: My reaction is producing a significant amount of a furan byproduct, leading to a low yield of the desired pyrrole. How can I suppress this side reaction?

A: This is the most common side reaction in the Paal-Knorr synthesis. The formation of a furan is a competing, acid-catalyzed cyclization of the 1,4-dicarbonyl starting material itself.[3] The two pathways—pyrrole vs. furan formation—are in a delicate, pH-dependent balance.

Causality: The mechanism for furan synthesis involves the protonation of one carbonyl, followed by an attack from the enol of the other carbonyl, and subsequent dehydration.[4] This pathway is highly favored under strongly acidic conditions (pH < 3).[5][6][7] In contrast, pyrrole synthesis requires the nucleophilic attack of the amine on the carbonyl. If the reaction medium is too acidic, the amine is protonated to its non-nucleophilic ammonium salt, effectively shutting down the pyrrole pathway and allowing the furan synthesis to dominate.

Solutions:

  • Strict pH Control: The most critical parameter is to maintain neutral or weakly acidic conditions.[5][6]

    • Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄ as the primary catalyst if furan formation is an issue.

    • Use a Weak Acid: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is often sufficient to accelerate the reaction without promoting significant furan formation.[1][5]

  • Employ an Excess of the Amine: Using a slight excess (1.1–1.5 equivalents) of the amine can help shift the equilibrium towards the pyrrole pathway through Le Châtelier's principle.[8]

  • Choose Milder Catalysts: Modern methods have introduced catalysts that operate under much milder conditions. Consider using Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃, or heterogeneous catalysts such as montmorillonite clay or silica sulfuric acid.[7][9][10] These can effectively catalyze the reaction without requiring a low pH environment.

PaalKnorr_Pathways cluster_paths start 1,4-Dicarbonyl amine + R-NH₂ h_plus + H⁺ (Strong Acid) pyrrole_path Hemiaminal Intermediate start->pyrrole_path Weakly Acidic / Neutral pH furan_path Protonated Carbonyl → Enol Intermediate start->furan_path Strongly Acidic (pH < 3) product_pyrrole Desired Pyrrole Product pyrrole_path->product_pyrrole - 2 H₂O product_furan Furan Side Product furan_path->product_furan - H₂O

Caption: Competing reaction pathways in the Paal-Knorr synthesis.

Issue 2: Dark, Tarry Reaction Mixture and Difficult Purification

Q: My reaction mixture turns dark brown or black, resulting in a tarry crude product that is very difficult to purify. What is causing this?

A: The formation of a dark, intractable material typically indicates polymerization or degradation of the starting materials or the pyrrole product.[8] Pyrroles, especially those with unsubstituted positions, can be sensitive to highly acidic conditions and high temperatures.

Causality: Excessively harsh reaction conditions are the primary cause. Prolonged heating in the presence of a strong acid can initiate side reactions, leading to the formation of complex polymeric byproducts.[6][7][8] The pyrrole ring itself, being electron-rich, is susceptible to electrophilic attack and can polymerize under these conditions.

Solutions:

  • Reduce Reaction Temperature: Avoid excessively high temperatures. If heating is necessary, aim for a moderate temperature (e.g., 60–80 °C) and monitor the reaction closely.[6]

  • Shorten Reaction Time: Do not run the reaction for longer than necessary. Monitor the consumption of the limiting reagent by Thin-Layer Chromatography (TLC) or another suitable technique to determine the optimal endpoint.

  • Switch to Milder Conditions: This is often the most effective solution.

    • Catalyst: Replace strong Brønsted acids with milder Lewis acids, heterogeneous catalysts, or even iodine, which has been shown to catalyze the reaction efficiently at room temperature.[1][11]

    • Solvent-Free: Consider running the reaction under solvent-free conditions, which can be surprisingly effective and often require shorter reaction times.[10][12]

    • Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for drastically reducing reaction times from hours to minutes, thereby minimizing the formation of degradation products.[6][13]

Issue 3: Low Conversion with Unreactive Starting Materials

Q: My reaction stalls, showing low conversion even after an extended time. I am using a sterically hindered amine/dicarbonyl or an electron-poor aniline. What can I do?

A: The nucleophilicity of the amine and the steric environment of the carbonyl groups are crucial for the reaction's success. Low reactivity in either starting material can significantly slow down or stall the reaction.

Causality: The rate-determining step of the Paal-Knorr synthesis is often the intramolecular cyclization of the hemiaminal intermediate.[5][8]

  • Electronic Effects: Amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react much more slowly.[1][8]

  • Steric Hindrance: Bulky substituents on the amine (especially at the α-position) or on the dicarbonyl compound near the carbonyl groups can sterically impede the initial nucleophilic attack and the subsequent cyclization step.[1][8]

Solutions:

  • Increase Reaction Temperature: For sluggish reactions, carefully increasing the temperature or using microwave heating can provide the necessary activation energy to overcome the barrier.[13]

  • Select a More Active Catalyst: Less nucleophilic amines often require a more active catalyst to promote the reaction. While avoiding strongly acidic conditions, a more potent Lewis acid or a higher loading of a weak acid catalyst may be beneficial.

  • Increase Reaction Time: For less reactive substrates, longer reaction times are sometimes unavoidable.[1] Continue to monitor the reaction to ensure that product degradation does not become a competing issue.

  • Consider Solvent Effects: For some substrates, moving to a polar, non-protic solvent or a deep eutectic solvent might enhance reactivity.[14][15] Solvent-free conditions have also been shown to be effective for less reactive aromatic amines.[1]

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis? A: The mechanism begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal.[8] This is followed by an intramolecular cyclization, where the nitrogen's lone pair attacks the second carbonyl group to form a five-membered cyclic intermediate. This ring-closing step is generally the rate-determining step.[5][9] Finally, this intermediate undergoes a two-step dehydration to eliminate two molecules of water and form the aromatic pyrrole ring.[4][9]

Q2: How do I choose the right catalyst for my synthesis? A: The choice depends on your substrate's sensitivity and reactivity.

  • For robust substrates: A weak Brønsted acid like acetic acid is often sufficient and cost-effective.[5]

  • For acid-sensitive substrates: Milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃, Zn(OTf)₂) or heterogeneous catalysts (e.g., montmorillonite clay, silica sulfuric acid, cationic exchange resins) are superior choices.[1][9] They provide high yields under milder conditions, preventing degradation.[1][7]

  • For "Green" Chemistry: Catalysts like iodine or reactions under solvent-free or mechanochemical (ball-milling) conditions represent environmentally friendly and often highly efficient alternatives.[11][12][16]

Q3: Can I achieve regioselectivity with an unsymmetrical 1,4-dicarbonyl? A: Yes, good regioselectivity can often be achieved by exploiting the inherent electronic and steric differences between the two carbonyl groups. The initial nucleophilic attack by the amine will preferentially occur at the carbonyl that is either less sterically hindered or more electrophilic (i.e., adjacent to an electron-withdrawing group).[8] By carefully designing your substrate, you can direct the cyclization to favor one regioisomer.

Data Summary

The following table summarizes various catalytic systems used in the Paal-Knorr synthesis to minimize side product formation and improve yields.

Catalyst SystemTypical ConditionsKey AdvantagesCommon Side ProductsReference
Acetic Acid Reflux in EtOH or neatSimple, inexpensive, effective for many substrates.Furan (if conditions become too acidic), polymers.[5],[1]
Lewis Acids (Sc(OTf)₃, Bi(NO₃)₃) Room temp. to 80 °CMild, high-yielding, good for sensitive substrates.Minimal if conditions are optimized.[9],[10]
Iodine Room temp., solvent-freeVery mild, fast, high yields, "green" option.Generally very clean reaction.[11]
Heterogeneous (Clay, Resins) 60-100 °C, often solvent-freeRecyclable catalyst, simple workup, eco-friendly.Minimal.[1]
Microwave Irradiation 80-120 °C, 5-15 minDrastically reduced reaction times, minimizes degradation.Minimal due to short reaction time.[13]
None (Solvent/Catalyst-Free) Room temp. to 80 °CUltimate "green" method, simple, high atom economy.Can be slow for unreactive substrates.[12]

Experimental Protocols

Protocol 1: General Synthesis using Acetic Acid Catalyst

This protocol provides a standard starting point for the synthesis of a substituted pyrrole.

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a high-purity primary amine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq.). Add an appropriate solvent (e.g., ethanol or glacial acetic acid). Add the primary amine (1.1 eq.).

  • Reaction Conditions: Stir the mixture and heat to reflux (typically 80-120 °C). Monitor the reaction progress by TLC until the starting dicarbonyl is consumed (usually 1-4 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol is ideal for accelerating the reaction and minimizing byproduct formation.[13]

  • Reactant Preparation: To a microwave-safe reaction vial, add the 1,4-dicarbonyl compound (1.0 eq.), ethanol (0.5-1.0 M concentration), and the primary amine (1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 5-20 minutes. Power is typically applied to reach the target temperature quickly and then maintained at a lower level.

  • Work-up and Purification: After the reaction, cool the vial to room temperature. Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure. Purify the residue as described in Protocol 1.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low Yield / Side Products q_furan Is Furan a Major Byproduct? start->q_furan q_tar Is the Mixture Dark/Tarry? start->q_tar q_conversion Is Conversion Low? start->q_conversion sol_furan Solution: • Maintain neutral/weakly acidic pH • Avoid strong acids (pH > 3) • Use milder catalyst (Lewis acid, I₂) • Use excess amine q_furan->sol_furan Yes sol_tar Solution: • Lower reaction temperature • Shorten reaction time (monitor by TLC) • Use milder catalyst • Consider microwave synthesis q_tar->sol_tar Yes sol_conversion Solution: • Increase temperature carefully • Use more active catalyst • Increase reaction time • Consider solvent-free conditions q_conversion->sol_conversion Yes end Improved Synthesis sol_furan->end sol_tar->end sol_conversion->end

Caption: A logical workflow for troubleshooting common Paal-Knorr synthesis issues.

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 20, 2026, from [Link]

  • Al-Azzawi, F. S., & Al-Mulla, A. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]

  • Chakraborti, A. K., et al. (2004). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2014). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved January 20, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020). Paal–Knorr synthesis: An old reaction, new perspectives. Retrieved January 20, 2026, from [Link]

  • Kercher, K. M., & Kerwin, S. M. (2017). Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation. Natural Product Reports. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Paal–Knorr furan synthesis. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2013). Organic synthesis in deep eutectic solvents: Paal-Knorr reactions. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (n.d.). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2013). Organic synthesis in deep eutectic solvents: Paal–Knorr reactions. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (n.d.). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Retrieved January 20, 2026, from [Link]

  • University of Liverpool. (2018). Key reactions in heterocycle synthesis. Retrieved January 20, 2026, from [Link]

  • Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved January 20, 2026, from [Link]

  • Banik, B. K., et al. (2004). Simple synthesis of substituted pyrroles. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2004). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved January 20, 2026, from [Link]

  • GEM CHEM. (2025, January 5). Paal Knorr Synthesis | Heterocyclic Compounds| BSc Chemistry| 3| [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of Fluorinated Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated pyrrole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the purification of these molecules. The introduction of fluorine can dramatically alter the physicochemical properties of pyrrole compounds, leading to unexpected behaviors during purification. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in your laboratory.

I. Understanding the Impact of Fluorination on Purification

The high electronegativity of fluorine significantly influences a molecule's properties, which in turn affects its purification.[1] Key changes include:

  • Altered Polarity and Lipophilicity: Fluorination can either increase or decrease the polarity of a molecule depending on the degree and position of fluorine substitution.[2][3] A single fluorine atom often increases polarity, while a trifluoromethyl group can increase both polarity and lipophilicity simultaneously.[3] This paradoxical effect complicates the prediction of chromatographic behavior.

  • Modified pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the pyrrole ring.[1] This change in ionization state is a critical consideration for ion-exchange chromatography and can affect solubility.

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions, which can be leveraged for specialized purification techniques like fluorous solid-phase extraction (F-SPE).[1]

  • Conformational Changes: The C-F bond can influence molecular conformation through dipole-dipole interactions and hyperconjugation, which can affect how the molecule interacts with stationary phases during chromatography.[4]

II. Troubleshooting Guide: Common Purification Problems

This section addresses specific issues encountered during the purification of fluorinated pyrrole compounds in a question-and-answer format.

Chromatography (HPLC/Flash)

Q1: My fluorinated pyrrole shows significant peak tailing on a C18 column. What's causing this and how can I fix it?

A1: Peak tailing for fluorinated basic compounds like many pyrrole derivatives on standard C18 columns is a common issue.

  • Causality: This is often due to strong interactions between the basic nitrogen of the pyrrole and residual acidic silanol groups on the silica-based stationary phase. The high electronegativity of fluorine can exacerbate this by increasing the acidity of the N-H proton on the pyrrole ring.

  • Troubleshooting Steps:

    • Lower the pH of the Mobile Phase: For basic compounds, reducing the pH of the mobile phase can protonate the pyrrole nitrogen, which minimizes interactions with free silanols and often results in more symmetrical peaks.[5]

    • Add a Mobile Phase Modifier: The addition of a small amount of an ion-pairing reagent or a volatile basic modifier like trifluoroacetic acid (TFA) can improve peak shape.[6]

    • Increase Buffer Concentration: Inadequate buffering can lead to inconsistent ionization of the analyte as it travels through the column, contributing to peak tailing. Increasing the buffer concentration can help maintain a consistent pH.[5]

    • Consider a Different Stationary Phase: If mobile phase modifications are insufficient, switch to a column with a different chemistry.

      • End-capped Columns: Use a column that is thoroughly end-capped to minimize the number of available free silanols.

      • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can shield the analyte from residual silanols.[7]

      • Fluorinated Stationary Phases (e.g., PFP): Pentafluorophenyl (PFP) columns offer different selectivity compared to C8 or C18 columns and can be particularly effective for separating halogenated compounds.[6][8]

Q2: My fluorinated pyrrole has poor or no retention on a reverse-phase (RP) column. What are my options?

A2: Poor retention in RP-HPLC is typically due to high polarity.

  • Causality: Highly fluorinated compounds or those with multiple polar functional groups may be too polar to be adequately retained on traditional non-polar stationary phases like C18.[6]

  • Troubleshooting Workflow:

    G Start Poor Retention on C18 HILIC Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) Start->HILIC Compound is highly polar Polar_RP Use a Polar-Retentive RP Column (e.g., Polar-Embedded, AQ-type) Start->Polar_RP Compound is moderately polar Normal_Phase Consider Normal-Phase Chromatography Start->Normal_Phase Compound is soluble in non-polar organic solvents Ion_Exchange Explore Ion-Exchange Chromatography (if ionizable) Start->Ion_Exchange Compound has a stable charge at a specific pH

    Caption: Decision tree for addressing poor retention in RP-HPLC.

  • Detailed Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reverse-phase. It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer.

    • Polar-Retentive RP Columns: Several manufacturers offer RP columns designed for better retention of polar analytes. These are often a good first alternative to standard C18 columns.[6]

    • Normal-Phase Chromatography: If your compound is soluble in non-polar solvents like hexane and ethyl acetate, normal-phase chromatography on a silica or alumina column can be very effective.[6]

Q3: I'm struggling to separate my target fluorinated pyrrole from a structurally similar non-fluorinated impurity.

A3: This is a common challenge as the chromatographic properties may be very similar.

  • Causality: The co-elution of structurally similar non-fluorinated or partially fluorinated impurities is a frequent problem.[1] The subtle differences in polarity and shape may not be sufficient for separation on a standard column.

  • Optimization Strategies:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in your mobile phase can alter selectivity. Methanol is a proton donor and can interact differently with your analytes compared to acetonitrile.

    • Utilize a Fluorinated Stationary Phase: A PFP or other fluorinated phase can enhance the separation of halogenated compounds.[8][9] These phases offer unique retention mechanisms, including dipole-dipole and pi-pi interactions, which can differentiate between your fluorinated target and non-fluorinated impurity.

    • Fluorous Solid-Phase Extraction (F-SPE): If your target compound has a sufficiently high fluorine content, F-SPE can be a powerful tool. In this technique, a fluorous-tagged stationary phase selectively retains highly fluorinated compounds, allowing non-fluorinated or less-fluorinated impurities to be washed away.[1]

Parameter C18 Column PFP Column
Primary Retention Mechanism Hydrophobic interactionsMultiple: Hydrophobic, pi-pi, dipole-dipole, shape selectivity
Best Suited For General purpose, non-polar to moderately polar compoundsHalogenated compounds, aromatic isomers, polar compounds
Selectivity for Fluorinated Compounds ModerateHigh

Caption: Comparison of C18 and PFP columns for fluorinated compound purification.

Crystallization

Q4: I am having difficulty crystallizing my final fluorinated pyrrole product. What can I do?

A4: The altered solubility and intermolecular interactions of fluorinated compounds can make crystallization challenging.[1]

  • Causality: Fluorination can significantly change the solubility profile of a compound. Furthermore, the weak, non-covalent interactions that guide crystal lattice formation, such as C-H---F hydrogen bonds and F---F interactions, are different from those in non-fluorinated analogues.[10]

  • Troubleshooting Crystallization:

    • Systematic Solvent Screening: Do not rely on solvent systems that worked for non-fluorinated analogues. Perform a systematic screen of a wide range of solvents with varying polarities. Consider solvent mixtures, such as dichloromethane/hexane, ethyl acetate/heptane, or acetone/water.

    • Vapor Diffusion: This is often more successful than slow evaporation for difficult-to-crystallize compounds. Dissolve your compound in a small amount of a relatively good solvent and place this in a larger chamber containing a poor solvent (the anti-solvent) in which your compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of your compound can promote crystal growth.

    • Consider Salt Formation: If your fluorinated pyrrole has a basic nitrogen, forming a salt (e.g., hydrochloride or tartrate) can significantly alter its crystal packing and solubility, often leading to a higher propensity for crystallization.[11]

    • Seeding: If you have even a tiny amount of crystalline material from a previous attempt, use it to seed a supersaturated solution of your compound.

Compound Stability

Q5: I suspect my fluorinated pyrrole is degrading during purification. How can I confirm this and prevent it?

A5: While the C-F bond is generally strong, certain structural motifs can render fluorinated compounds unstable, especially under purification conditions.[12]

  • Potential Causes of Instability:

    • Acid/Base Sensitivity: Pyrroles can be sensitive to strong acids and bases. The presence of electron-withdrawing fluorine atoms can increase this sensitivity. Many pyrrole substrates have been observed to undergo oxidative polymerization in the presence of fluorinating reagents, suggesting a susceptibility to oxidation.[13]

    • Intramolecular Reactions: A monofluoroalkyl group in the presence of an intramolecular nucleophile (like the pyrrole nitrogen) can be susceptible to SN2 displacement of the fluoride.[12][14]

    • Metabolic Instability: While more of a concern in biological systems, some enzymatic processes can lead to defluorination.[15]

  • Troubleshooting and Prevention:

    • Analyze for Degradants: Use LC-MS to look for masses corresponding to defluorinated products or other potential degradation pathways.

    • Use Neutral pH Conditions: If possible, perform chromatography at or near neutral pH to avoid acid- or base-catalyzed decomposition.

    • Avoid Excessive Heat: When removing solvent, use a rotary evaporator at a low temperature. Avoid prolonged heating of the compound.

    • Work Quickly: Some compounds are unstable over time in solution. Try to proceed from the crude reaction mixture to the purified, solid compound as quickly as possible.

    • Protect from Light and Air: Pyrrole compounds can be sensitive to light and oxidation.[16] Store samples under an inert atmosphere (nitrogen or argon) and in the dark.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose HPLC column to start with for a novel fluorinated pyrrole of unknown polarity?

A1: A good starting point is a modern, high-purity silica C18 column that is well end-capped. This will provide a baseline for the compound's retention. If the compound is poorly retained or shows poor peak shape, a PFP (pentafluorophenyl) column is an excellent second choice due to its alternative selectivity for fluorinated and aromatic compounds.[6][9]

Q2: Are there any "green" or more environmentally friendly purification options for fluorinated pyrroles?

A2: Yes, there are several strategies to reduce the environmental impact of purification:

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of a co-solvent like methanol. This significantly reduces the consumption of organic solvents.

  • Optimized HPLC Methods: Developing efficient HPLC methods that use less solvent (e.g., by using smaller particle size columns and lower flow rates) is a key aspect of green chemistry.

  • Crystallization: Whenever possible, crystallization is a preferred final purification step as it can yield very high purity material with minimal solvent waste compared to chromatography.[17]

Q3: Can I use normal-phase chromatography for my fluorinated pyrrole?

A3: Absolutely. Normal-phase chromatography on silica or alumina can be very effective, especially for less polar fluorinated pyrroles. It is often a good choice when you encounter issues with peak shape or retention in reverse-phase. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or isopropanol.

Q4: How does the position of the fluorine atom on the pyrrole ring affect purification?

A4: The position of the fluorine atom can significantly impact the molecule's electronic properties and steric hindrance.[1] For example, a fluorine atom adjacent to the nitrogen will have a stronger inductive effect on the N-H acidity and the basicity of the lone pair compared to a fluorine atom further away. This will influence its interaction with stationary phases, particularly in reverse-phase and ion-exchange chromatography.

IV. References

  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds - Benchchem. Available from:

  • On the polarity of partially fluorinated methyl groups | Request PDF - ResearchGate. Available from:

  • TROUBLESHOOTING GUIDE. Available from:

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. Available from:

  • Troubleshooting HPLC.pdf - vscht.cz. Available from:

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. Available from:

  • Troubleshooting Guide - Phenomenex. Available from:

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC - NIH. Available from:

  • Liquid Chromatography - Shimadzu. Available from:

  • Purification of crude pyrroles - US5502213A - Google Patents. Available from:

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available from:

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC - NIH. Available from:

  • HPLC Troubleshooting Guide - SCION Instruments. Available from:

  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC. Available from:

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC. Available from:

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available from:

  • Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds - Benchchem. Available from:

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC - NIH. Available from:

  • The Dark Side of Fluorine - PMC - NIH. Available from:

  • Fluorinated Heterocycles - ResearchGate. Available from:

  • PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE' - datapdf.com. Available from:

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available from:

  • Fluorination of pyrrole derivatives by SelectfluorTM | Request PDF - ResearchGate. Available from:

  • Process for removing organic fluorides from hydrocarbons - US2613232A - Google Patents. Available from:

  • The C–F bond as a conformational tool in organic and biological chemistry - PMC. Available from:

  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' | University of Oxford. Available from:

  • Macrocyclic Azopyrrole: Synthesis, Structure and Fluoride Recognition - MDPI. Available from:

  • Removal of fluoride ions from aqueous solution by conducting polypyrrole - PubMed. Available from:

  • Fluorine in Crystal Engineering ? ?The Little Atom That Could? - ResearchGate. Available from:

  • Method for purifying a fluorinated hydroxyl compound - US20020115893A1 - Google Patents. Available from:

  • Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries | Request PDF - ResearchGate. Available from:

  • Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives | Request PDF - ResearchGate. Available from:

  • Chemistry of Fluorinated Pyrroles - OUCI. Available from:

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available from:

  • Aqueous Instability of δ-Fluorobutylpiperidines - PubMed. Available from:

  • Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated - ePrints Soton - University of Southampton. Available from:

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH. Available from:

  • From fluorine's position in the periodic table to PFAS environmental issues - Comptes Rendus de l'Académie des Sciences. Available from:

Sources

improving the stability of 1-(2,4-Difluorophenyl)-1h-pyrrole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-(2,4-Difluorophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and stability of this compound in solution. As a specialized N-arylpyrrole, its unique electronic properties, conferred by the electron-withdrawing 2,4-difluorophenyl substituent, present specific stability considerations. This resource provides in-depth troubleshooting, validated protocols, and scientific rationale to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of this compound in solution.

Question 1: My solution of this compound is developing a yellow or brown tint over time. What is causing this discoloration and how can I prevent it?

Answer:

Discoloration is a common indicator of degradation, primarily through oxidation and potentially photolytic pathways. The pyrrole ring is susceptible to oxidation, and this process can be exacerbated by exposure to atmospheric oxygen and light.

Causality Explained:

  • Oxidative Degradation: The pyrrole moiety, even when substituted, can undergo oxidation. This process often leads to the formation of colored polymeric byproducts. The presence of the electron-withdrawing difluorophenyl group can influence the susceptibility of the pyrrole ring to oxidation. While electron-withdrawing groups generally decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack, they may not fully prevent oxidation, especially under harsh conditions or prolonged exposure to oxygen.

  • Photodegradation: Aromatic systems, including pyrroles, can absorb UV light, leading to photochemical reactions that cause degradation.[1] The specific absorption profile of this compound should be considered when handling solutions, especially those that are transparent to UV-Vis light.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by sparging the solvent with the inert gas before preparing the solution and storing the final solution in a sealed vial with an inert gas headspace.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Solvent Purity: Use high-purity, degassed solvents. Peroxides in older ether-type solvents (like THF or dioxane) can initiate oxidation. It is recommended to use freshly opened solvents or those that have been purified to remove peroxides.

  • Antioxidant Addition: Consider the addition of a suitable antioxidant. Butylated hydroxytoluene (BHT) or tocopherol, at low concentrations (e.g., 0.01-0.1%), can be effective in scavenging free radicals that may initiate oxidative degradation.[2][3]

Question 2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis after storing my solution. What are the likely degradation pathways?

Answer:

The appearance of new peaks and a decrease in the main compound's peak area strongly suggest chemical degradation. For this compound, the primary degradation pathways to consider are hydrolysis and oxidation.

Causality Explained:

  • Hydrolytic Degradation: While the N-aryl bond is generally more stable than an N-alkyl bond, hydrolysis can still occur under certain pH conditions. The electron-withdrawing nature of the 2,4-difluorophenyl group can make the pyrrole nitrogen less basic, potentially influencing the stability of the C-N bond, especially in strongly acidic or basic media. Hydrolysis would cleave the molecule into 2,4-difluoroaniline and a pyrrole-derived fragment.

  • Oxidative Degradation: As mentioned previously, oxidation is a significant degradation pathway for pyrroles.[4][5] Oxidation can lead to the formation of pyrrolinones or ring-opened products. The initial oxidation products may be colorless but can further react to form colored impurities.

To definitively identify the degradation pathways, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting mixtures by a stability-indicating method like LC-MS.[6]

Workflow for a Forced Degradation Study:

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and its potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of approximately 50 µg/mL by diluting with the initial mobile phase composition (30:70 Acetonitrile:Water).

  • Sample Preparation: Dilute the experimental solution with the initial mobile phase to a concentration within the linear range of the assay (e.g., 50 µg/mL).

  • Analysis: Filter the prepared standard and sample solutions through a 0.45 µm syringe filter into HPLC vials. Inject onto the HPLC system.

  • Method Validation: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.[7]

Protocol 2: Solution Stabilization Strategy

This protocol outlines steps to prepare a more stable solution of this compound for experimental use.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, ethanol, or a suitable buffer)

  • Butylated hydroxytoluene (BHT) or other suitable antioxidant

  • Inert gas (nitrogen or argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation: Take the desired volume of solvent in a suitable container. Sparge with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional): If using an antioxidant, add BHT to the degassed solvent to a final concentration of 0.01% (w/v). Ensure it is fully dissolved.

  • Solution Preparation: Weigh the required amount of this compound and dissolve it in the prepared solvent.

  • Storage: Dispense the solution into amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly with a Teflon-lined cap.

  • Storage Conditions: Store the vials at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), and protected from light.[8]

Logical Relationship for Solution Stability:

Solution_Stability cluster_compound Compound Properties cluster_stressors Degradation Stressors cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies Compound This compound Oxidation Oxidation Photolysis Photolysis Hydrolysis Hydrolysis Oxygen Atmospheric Oxygen Oxygen->Oxidation Light UV/Visible Light Light->Photolysis pH Non-neutral pH pH->Hydrolysis Heat Elevated Temperature Heat->Oxidation Heat->Hydrolysis Inert Inert Atmosphere Inert->Oxidation Prevents AmberVial Amber Vials AmberVial->Photolysis Prevents Buffer Buffered Solution (pH 5-7) Buffer->Hydrolysis Minimizes Cold Refrigerated/Frozen Storage Cold->Oxidation Slows Cold->Hydrolysis Slows Antioxidant Add Antioxidant Antioxidant->Oxidation Inhibits

Caption: Factors influencing the stability of this compound in solution.

References

  • Christ, B., et al. (2016). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 63(1), 36-42.
  • El-Shaheny, R. (2014). Stability-indicating HPLC method for the analysis and stability study of flavoxate HCl using micellar eluent. Analytical Methods, 6(4), 1001-1010.
  • Hartmann, M., et al. (2011). Synthesis and investigations on the oxidative degradation of C3/C5-alkyl-1,2,4-triarylpyrroles as ligands for the estrogen receptor. Archiv der Pharmazie, 344(7), 444-453. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kühn, H., et al. (2015). Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. Amino Acids, 47(7), 1435-1445. [Link]

  • Pratt, D. A., et al. (2008). Solvent effects and the nature of the attacking radical on antioxidant activities and mechanisms of pyrroles, dipyrrinones, and bile pigments. The Journal of Organic Chemistry, 73(19), 7578-7588. [Link]

  • Ramezani, M., et al. (2021). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.
  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 93-104. [Link]

  • Smith, J. A., et al. (2016). The Oxidation of Pyrrole. Chemistry–An Asian Journal, 11(2), 155-167. [Link]

  • Troshin, P. A., et al. (2020). Molecular structure–intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers. Journal of Materials Chemistry A, 8(23), 11656-11666. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 427-433. [Link]

Sources

Technical Support Center: Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to minimize impurities and achieve high-purity target compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in the synthesis of this compound, particularly via the common Paal-Knorr or Clauson-Kaas methods, can stem from several factors.[1][2][3] A systematic evaluation of your reaction parameters is crucial.

Causality and Recommended Actions:

  • Incomplete Reaction: The condensation between 2,4-difluoroaniline and a 1,4-dicarbonyl compound (or its equivalent) is the core of the synthesis.[2][3][4]

    • Insufficient Reaction Time or Temperature: Ensure your reaction is running for the recommended duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of starting materials.

    • Ineffective Catalyst: For the Clauson-Kaas synthesis, which often utilizes 2,5-dimethoxytetrahydrofuran, an acid catalyst is essential for the in-situ generation of the 1,4-dicarbonyl species.[1][5][6] If using a Brønsted acid like acetic acid, ensure it is of appropriate concentration and purity.[1][6] For Paal-Knorr reactions, while often run neat or with a mild acid, some substrates may benefit from catalytic amounts of a stronger acid to facilitate cyclization.[2][3][4]

  • Side Reactions and Impurity Formation: The presence of side reactions can significantly consume starting materials and reduce the yield of the desired product.

    • Polymerization: Pyrroles, especially under strongly acidic conditions, can be susceptible to polymerization. Consider using milder acidic catalysts or buffered systems. A modified Clauson-Kaas procedure using an acetate buffer at room temperature has been shown to be effective for sensitive substrates.

    • Oxidation: The pyrrole ring can be sensitive to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

  • Sub-optimal Work-up and Purification: Product loss during extraction and purification is a common issue.

    • Extraction Efficiency: Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of your product into the organic phase. Multiple extractions with a suitable solvent are recommended.

    • Purification Method: Column chromatography is a standard method for purifying pyrrole derivatives.[7] However, improper selection of the stationary phase (silica gel is common) or eluent system can lead to poor separation and product loss. Methodical optimization of the eluent system using TLC is advised before committing to a large-scale column.

ParameterRecommendationRationale
Reaction Monitoring TLC, HPLCTo ensure complete consumption of starting materials.
Catalyst (Clauson-Kaas) Acetic Acid, milder acid catalystsTo facilitate the formation of the reactive dicarbonyl intermediate while minimizing side reactions.[1][6]
Atmosphere Inert (Nitrogen, Argon)To prevent oxidation of the electron-rich pyrrole ring.
Work-up pH adjustment, multiple extractionsTo maximize product recovery from the reaction mixture.
Purification Optimized Column ChromatographyTo achieve high purity without significant product loss.[7]
Question 2: I am observing significant colored impurities in my final product. What are these and how can I prevent them?

Answer:

The appearance of colored impurities, often ranging from yellow to dark brown, is a frequent observation in pyrrole synthesis and typically indicates the presence of oxidized or polymerized species.

Understanding the Source of Color:

  • Oxidation Products: The pyrrole ring is electron-rich and susceptible to oxidation, especially when exposed to air and light, or in the presence of certain reagents. This can lead to the formation of highly conjugated, colored byproducts.

  • Polymerization: Under acidic conditions, pyrrole and its derivatives can undergo acid-catalyzed polymerization to form "pyrrole black," a complex, dark-colored polymeric material.

Strategies for Prevention and Removal:

  • Inert Atmosphere: As mentioned previously, conducting the reaction and work-up under an inert atmosphere of nitrogen or argon is a primary defense against oxidation.

  • Control of Acidity: The choice and amount of acid catalyst are critical.

    • Use the Minimum Effective Amount: Titrate the amount of catalyst to find the sweet spot that promotes the desired reaction without excessive side reactions.

    • Consider Milder Catalysts: Explore the use of weaker acids or buffered systems. For instance, some protocols have successfully employed microwave-assisted synthesis in water or acetic acid without additional strong acid promoters, which can lead to cleaner reactions.[8]

  • Purification Techniques:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Subsequent filtration through a pad of celite will remove the carbon.

    • Optimized Chromatography: A well-optimized column chromatography protocol is essential. Sometimes, a gradient elution can better separate the desired product from closely related colored impurities.

    • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is an excellent final purification step to remove residual colored impurities.

Question 3: My NMR and Mass Spectrometry data suggest the presence of isomeric impurities. What are the likely isomers and how do they form?

Answer:

The formation of isomeric impurities is a significant concern in syntheses involving substituted aromatic rings, as their physical properties are often very similar to the target compound, making purification challenging.[9]

Potential Isomeric Impurities and Their Origins:

  • Positional Isomers of the Difluorophenyl Group: The most common source of isomeric impurities arises from the starting material, 2,4-difluoroaniline. Commercial sources may contain small amounts of other difluoroaniline isomers (e.g., 2,3-, 2,5-, 2,6-, 3,4-, or 3,5-difluoroaniline). These will react similarly to the desired starting material, leading to the corresponding isomeric 1-(difluorophenyl)-1H-pyrrole products.

    • Mitigation: The most effective way to prevent this is to use high-purity 2,4-difluoroaniline. It is advisable to check the purity of the starting material by Gas Chromatography (GC) or HPLC before use. If necessary, the starting aniline can be purified by distillation or recrystallization of a suitable salt.

  • Regioisomers from Unsymmetrical 1,4-Dicarbonyls: If the Paal-Knorr synthesis is performed with an unsymmetrical 1,4-dicarbonyl compound, there is a possibility of forming two different regioisomeric pyrrole products. However, for the synthesis of the parent this compound, a symmetrical dicarbonyl precursor like succinaldehyde (or its synthetic equivalent) is used, which circumvents this issue.

Visualizing Impurity Formation:

G cluster_starting_materials Starting Materials cluster_reaction Paal-Knorr / Clauson-Kaas Synthesis cluster_products Products 2,4-DFA 2,4-Difluoroaniline (Desired) Reaction Condensation & Cyclization 2,4-DFA->Reaction Isomeric_DFA Isomeric Difluoroanilines (Impurity) Isomeric_DFA->Reaction Diketone 1,4-Dicarbonyl Precursor Diketone->Reaction Target This compound (Target) Reaction->Target Isomeric_Product Isomeric Pyrrole (Impurity) Reaction->Isomeric_Product G Start Start Setup 1. Combine 2,4-Difluoroaniline and Acetic Acid Start->Setup Add_Reagent 2. Add 2,5-Dimethoxytetrahydrofuran Setup->Add_Reagent Heat 3. Heat to Reflux & Monitor by TLC Add_Reagent->Heat Cool 4. Cool to Room Temperature Heat->Cool Workup 5. Extractive Work-up (EtOAc, NaHCO3, H2O, Brine) Cool->Workup Dry 6. Dry and Concentrate Workup->Dry Purify 7. Column Chromatography Dry->Purify End Pure Product Purify->End

Sources

Technical Support Center: Scale-Up Production of 1-(2,4-Difluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-(2,4-Difluorophenyl)-1H-pyrrole. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during laboratory and pilot-plant scale production, with a focus on providing practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for producing this compound?

The most prevalent methods for synthesizing N-aryl pyrroles are the Paal-Knorr and Clauson-Kaas reactions, both of which are highly effective for this target molecule.

  • Paal-Knorr Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound (like succinaldehyde or a precursor) with 2,4-difluoroaniline. It is a classic and robust method for forming the pyrrole ring.[1][2][3][4] The reaction is typically catalyzed by a Brønsted or Lewis acid.[5]

  • Clauson-Kaas Synthesis: This is a variation that uses a more stable precursor to the 1,4-dicarbonyl moiety, typically 2,5-dimethoxytetrahydrofuran (DMTHF).[6][7][8] DMTHF hydrolyzes in situ under acidic conditions to form succinaldehyde, which then reacts with the amine. This method is often preferred for scale-up due to the stability and commercial availability of DMTHF.[9][10]

A third, less common but viable route for C-N bond formation is the Buchwald-Hartwig amination , which could couple pyrrole with a 1-bromo- or 1-iodo-2,4-difluorobenzene. However, this is often more expensive due to the need for palladium catalysts and specialized ligands, making it less economically favorable for large-scale production compared to the classical condensation methods.[11]

Table 1: Comparison of Primary Synthetic Routes

FeaturePaal-Knorr SynthesisClauson-Kaas Synthesis
Carbon Source 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)2,5-Dimethoxytetrahydrofuran (DMTHF)
Nitrogen Source 2,4-Difluoroaniline2,4-Difluoroaniline
Typical Catalyst Brønsted acid (e.g., acetic acid, p-TsOH) or Lewis acid.[5]Brønsted acid (e.g., acetic acid, HCl).[6]
Pros High atom economy, straightforward reaction.Stable, easy-to-handle starting material (DMTHF); often gives cleaner reactions.[9]
Cons 1,4-dicarbonyls can be unstable or prone to self-condensation.[3]DMTHF is more expensive than simple dicarbonyls.
Scalability Good, but thermal control is critical.Excellent, widely used in industry.[6][12]

Experimental Protocol: Clauson-Kaas Synthesis of this compound

This protocol provides a robust starting point for laboratory-scale synthesis (10-50g). Adjustments will be necessary for pilot-scale production.

Materials:

  • 2,4-Difluoroaniline (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.05 eq)

  • Glacial Acetic Acid (5-10 volumes)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge glacial acetic acid.

  • Reagent Addition: Add 2,4-difluoroaniline (1.0 eq) to the acetic acid and stir until fully dissolved. To this solution, add 2,5-dimethoxytetrahydrofuran (1.05 eq) in one portion.

    • Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst required to hydrolyze DMTHF to the reactive succinaldehyde intermediate.[6] Using a slight excess of DMTHF ensures the complete consumption of the more valuable aniline starting material.

  • Reaction Conditions: Heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical method (TLC or HPLC) until the 2,4-difluoroaniline is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing ice water (approx. 10 volumes). This will precipitate the crude product and dilute the acetic acid.

  • Work-up - Extraction: Extract the aqueous slurry with ethyl acetate (3 x 5 volumes).

  • Work-up - Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acetic acid), and finally, brine.

    • Scientist's Note: The neutralization step is critical. Residual acid can cause product degradation during solvent removal. Wash until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an oil or a low-melting solid.

  • Purification: Purify the crude material by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain the final product.

Scale-Up Troubleshooting Guide

Q2: We're seeing a significant drop in yield and an increase in a dark, tarry byproduct now that we've moved to a 100L reactor. What's happening?

This is a classic scale-up challenge often tied to two factors: thermal control and mixing efficiency .

  • Thermal Control: The Paal-Knorr and Clauson-Kaas reactions are exothermic. In a small flask, heat dissipates easily through the glass walls. In a large reactor, the surface-area-to-volume ratio is much lower, causing heat to build up internally. This can lead to "hot spots."

    • Causality: Excessively high temperatures can promote polymerization and degradation pathways, leading to the formation of dark, insoluble materials and reducing the yield of the desired pyrrole.[5]

    • Solution:

      • Controlled Reagent Addition: Add the 2,5-dimethoxytetrahydrofuran (or dicarbonyl) slowly and sub-surface to the heated solution of the aniline in acetic acid. This allows the reactor's cooling system to manage the exotherm effectively.

      • Jacket Temperature: Set the reactor jacket temperature lower than the target internal temperature to create a sufficient temperature differential (ΔT) for efficient cooling.

      • Process Analytical Technology (PAT): Use real-time temperature monitoring and automated cooling controls to maintain a stable internal temperature.

  • Mixing Efficiency: Inadequate mixing can create localized areas of high reagent concentration and temperature, exacerbating the issues above.

    • Solution: Ensure the impeller design and stirring speed are adequate for the reactor volume to maintain a homogenous mixture. For viscous mixtures, consider a different impeller type (e.g., anchor or turbine).

Q3: Our main byproduct has been identified as a furan derivative. How can we minimize its formation during scale-up?

Furan formation is the most common side reaction in the Paal-Knorr synthesis, occurring when the 1,4-dicarbonyl compound self-condenses under acidic conditions instead of reacting with the amine.[13][14]

  • Causality: This side reaction is highly dependent on pH and the nucleophilicity of the amine.[13] If the reaction medium is too acidic (pH < 3), the rate of acid-catalyzed cyclization of the dicarbonyl to a furan can outcompete the desired reaction with the weakly basic 2,4-difluoroaniline.[13]

  • Solutions:

    • pH Control: While acetic acid is common, its acidity might be too strong for this specific substrate on a large scale. Consider using a weaker acid catalyst or a buffered system to maintain a weakly acidic environment (pH 4-6).[13]

    • Increase Amine Equivalents: Using a slight excess of the amine can favor the desired bimolecular reaction pathway over the unimolecular furan formation.[5] However, this must be balanced against the cost and downstream removal of the excess amine.

    • Temperature Optimization: Lowering the reaction temperature can sometimes favor the desired pathway, though this may increase the required reaction time.

Q4: The reaction stalls before reaching full conversion at pilot scale. What should we investigate?

Stalled reactions at scale often point to issues with reagent purity, catalyst deactivation, or inefficient mass transfer.

  • Reagent Purity: Impurities in starting materials that were negligible in lab-scale runs can have a significant impact on a larger scale.[13]

    • Action: Re-analyze the purity of the 2,4-difluoroaniline and 2,5-dimethoxytetrahydrofuran from the scaled batch. Impurities in the aniline could be less reactive isomers, while impurities in the DMTHF could be inactive oligomers.

  • Catalyst Concentration/Activity: Ensure the concentration of the acid catalyst is maintained. If using a solid-supported catalyst, ensure it is not physically degrading or being deactivated by impurities.

  • Water Content: While the Clauson-Kaas reaction requires water to hydrolyze DMTHF, excess water can dilute the catalyst and slow the reaction. Ensure solvents are of the appropriate grade and that water ingress from the atmosphere or equipment is minimized.

Q5: What are the primary safety concerns for scaling up the production of this compound?
  • Handling of 2,4-Difluoroaniline: Anilines are toxic and can be absorbed through the skin.[15] Ensure all personnel use appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and eye protection.[16] All transfers should be done in a well-ventilated area or a closed system.

  • Corrosive Reagents: Glacial acetic acid is corrosive. Use appropriate materials of construction for the reactor and transfer lines to prevent corrosion.

  • Exotherm Management: As discussed in Q2, a runaway reaction is a significant risk. A thorough process safety review, including reaction calorimetry, should be conducted to understand the thermal hazard before scaling up.

  • Waste Disposal: The aqueous waste will contain acetic acid and residual aniline. It must be neutralized and disposed of in accordance with local environmental regulations.[15]

Visualizing the Process

Workflow for Scaled Production

The following diagram outlines the critical steps and control points in the scaled production of this compound via the Clauson-Kaas route.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & QC reagents Charge Acetic Acid & 2,4-Difluoroaniline addition Controlled Addition of DMTHF reagents->addition Homogenous Solution reaction Heat to 80-90°C Monitor Conversion (HPLC) addition->reaction Maintain T < Tmax ccp1 CCP: Temp Control addition->ccp1 quench Quench in Ice Water reaction->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Neutralize with NaHCO3 Wash with Brine extract->wash concentrate Concentrate Under Vacuum wash->concentrate ccp2 CCP: Neutralization wash->ccp2 purify Vacuum Distillation or Recrystallization concentrate->purify Crude Product qc Final Product QC (NMR, HPLC, GC-MS) purify->qc Purified Product ccp3 CCP: Purity Spec qc->ccp3

Caption: Critical Process Flow for Clauson-Kaas Synthesis.

Troubleshooting Decision Tree

This chart helps diagnose common issues encountered during scale-up.

G start Problem: Low Yield or Impure Product incomplete Incomplete Reaction start->incomplete byproduct High Byproduct Levels start->byproduct tar Dark/Tarry Product start->tar cause_reagent Cause: Reagent Purity Issue incomplete->cause_reagent cause_temp Cause: Temp Too Low incomplete->cause_temp cause_mix Cause: Poor Mixing incomplete->cause_mix cause_furan Cause: Furan Formation (pH too low) byproduct->cause_furan tar->cause_mix cause_poly Cause: Polymerization (Temp too high) tar->cause_poly sol_reagent Solution: Re-analyze & Qualify Starting Materials cause_reagent->sol_reagent sol_temp_inc Solution: Increase Temp or Extend Reaction Time cause_temp->sol_temp_inc sol_mix Solution: Increase Agitation Speed or Change Impeller cause_mix->sol_mix sol_ph Solution: Use Weaker Acid or Buffered System cause_furan->sol_ph sol_temp_dec Solution: Improve Cooling & Control Reagent Addition cause_poly->sol_temp_dec

Caption: Decision Tree for Troubleshooting Scale-Up Issues.

References

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  • Li, G., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

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  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
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  • PubMed. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Quality Control and Analytical Techniques for Biopharmaceuticals. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Information. Retrieved from [Link]

  • PubMed. (n.d.). Normal-phase automated mass-directed HPLC purification of a pyrrolobenzodiazepine library with vasopressin agonist activity. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of 1-(2,4-Difluorophenyl)-1H-pyrrole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing a compound through the discovery and development pipeline. 1-(2,4-Difluorophenyl)-1H-pyrrole, a fluorinated aromatic heterocyclic compound, presents unique analytical challenges and opportunities. Its purity, stability, and impurity profile must be rigorously established, a task for which High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal tools.

This guide provides an in-depth comparison of these two powerful techniques for the analysis of this compound. We will move beyond a simple listing of specifications to explore the causality behind methodological choices, offering field-proven insights to help you select and develop the optimal analytical strategy for your research objectives. The protocols described herein are designed as robust starting points, grounded in established chromatographic principles and validated against the rigorous standards of the pharmaceutical industry.

The Analyte: Understanding this compound

Before selecting an analytical technique, understanding the physicochemical properties of the analyte is paramount. This compound possesses a moderately polar pyrrole ring and a nonpolar, electron-withdrawing difluorophenyl group. This structure confers several key characteristics relevant to chromatography:

  • UV Absorbance: The presence of aromatic rings results in strong ultraviolet (UV) chromophores, making it highly suitable for UV-based detection in HPLC.

  • Volatility: With a molecular weight of approximately 179.17 g/mol , the compound is expected to be sufficiently volatile and thermally stable for GC analysis, provided it does not undergo on-column degradation.

  • Solubility: It is expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane, facilitating sample preparation for both HPLC and GC.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is often the primary technique for the analysis of pharmaceutical compounds, prized for its versatility with a wide range of analytes, including those that are non-volatile or thermally labile.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.

Causality Behind the HPLC Method Design

The goal is to develop a method that can separate the main compound from potential starting materials, by-products, and degradants.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC due to its strong hydrophobic retention of a wide range of organic molecules. The interaction between the nonpolar C18 chains and the phenyl-pyrrole structure provides the primary mechanism for retention.

  • Mobile Phase Strategy: A gradient elution using water and a stronger organic solvent (like acetonitrile) is chosen over an isocratic method. This is crucial for impurity profiling, as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape within a reasonable analysis time.

  • Detector Selection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte at a specific wavelength (e.g., 254 nm) but also provides UV spectra for each peak. This is a self-validating feature that aids in peak purity assessment and preliminary identification of unknown impurities.

Detailed Experimental Protocol: HPLC-PDA

Objective: To determine the purity of this compound and quantify related substances.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • PDA Detection: Wavelength 254 nm for quantification, with spectral data collected from 200-400 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of acetonitrile and water as the diluent to ensure compatibility with the initial mobile phase.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Compound Dissolve Dissolve in Acetonitrile Sample->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Inject Inject 5 µL Dilute->Inject Transfer to vial Separate RP-C18 Column Separation (Gradient Elution) Inject->Separate Detect PDA Detection (200-400 nm) Separate->Detect Chromatogram Generate Chromatogram (at 254 nm) Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Calculate Purity / Assay Assess Peak Purity Integrate->Report

Caption: HPLC-PDA workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Identification and Volatile Impurities

GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds.[2] Its major advantage over HPLC is the specificity of the mass spectrometer, which acts as a "fingerprint" detector, providing structural information that can confirm the identity of the main peak and help elucidate the structures of unknown impurities.[1]

Causality Behind the GC-MS Method Design

The primary objective here is unequivocal identification and the detection of any volatile or thermally stable impurities not amenable to HPLC analysis.

  • Stationary Phase Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms) is the industry standard for general-purpose screening. This phase provides excellent separation for a wide range of aromatic compounds based primarily on their boiling points, with some selectivity based on aromatic interactions.

  • Injection Technique: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading that can lead to poor peak shape. The injector temperature is set high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.

  • Ionization and Detection: Electron Ionization (EI) at a standard energy of 70 eV is employed. This high-energy ionization method creates reproducible fragmentation patterns that can be compared against commercial mass spectral libraries (like NIST or Wiley) for confident compound identification.

Detailed Experimental Protocol: GC-MS

Objective: To confirm the identity of this compound and identify volatile or semi-volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

  • Sample Preparation:

    • Prepare a solution of this compound at approximately 0.1 mg/mL (100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Compound Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject 1 µL (Vaporization) Dissolve->Inject Transfer to vial Separate Capillary GC Column (Temp. Program) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze TIC Generate Total Ion Chromatogram (TIC) Analyze->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Library Search & Interpretation Spectrum->Identify

Caption: GC-MS workflow for identification analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends entirely on the analytical question being asked.[2][3] The following table summarizes their performance for the characterization of this compound.

FeatureHPLC-PDAGC-MSSenior Scientist's Insight
Primary Application Purity determination, assay, quantification of impurities.Confirmatory identification, analysis of volatile/semi-volatile impurities.HPLC is the go-to for release testing and stability studies; GC-MS is essential for structural confirmation and troubleshooting.
Analyte Suitability Broad; suitable for non-volatile and thermally labile compounds.[1]Limited to volatile and thermally stable compounds.[4]While our target analyte is suitable for both, many larger, more complex drug molecules can only be analyzed by HPLC.
Identification Power Moderate. Based on retention time and UV spectrum.High. Based on retention time and a unique mass spectral fingerprint.The mass spectrum from GC-MS provides definitive structural evidence that UV data cannot match.
Quantitative Accuracy High. Excellent linearity and reproducibility.Good to High. Can be highly accurate with appropriate internal standards.HPLC is generally considered more robust for precise quantification in a quality control environment.
Sensitivity Good. Dependent on the analyte's UV molar absorptivity.Excellent. Mass spectrometers are inherently very sensitive detectors.For trace-level impurity analysis, GC-MS often has the edge, especially in selected ion monitoring (SIM) mode.
Throughput Moderate. Typical run times are 15-30 minutes.[3]High. Run times can often be shorter, around 10-20 minutes.[3]Method development for GC is often faster, but modern UHPLC systems can significantly shorten HPLC run times.
Sample Preparation Can be more complex, requiring solvent compatibility with the mobile phase.Simpler, requiring dissolution in a volatile solvent.The key for HPLC is avoiding "solvent mismatch" between the sample diluent and the mobile phase, which can distort peaks.
Operational Cost Higher due to the cost of high-purity solvents.[3]Lower, as it primarily uses inexpensive carrier gases.[3]Solvent consumption is a major operational expense for HPLC, making GC-MS more cost-effective for high-volume screening.

The Imperative of Method Validation

Neither method is trustworthy without proper validation to demonstrate it is fit for its intended purpose.[5][6] All analytical procedures developed for drug development must be validated according to ICH Q2(R2) guidelines.[7][8] This process provides documented evidence of the method's reliability.

Key Validation Parameters (ICH Q2(R2)) [9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). For HPLC, this is shown by separating all peaks. For GC-MS, it's demonstrated by unique mass spectra for co-eluting peaks.

  • Linearity: A direct proportional relationship between the concentration of the analyte and the analytical signal, assessed over a defined range.

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample with a known concentration (a reference standard).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different labs, different days).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

For the comprehensive characterization of this compound, HPLC and GC-MS are not competing but complementary techniques. A robust analytical package for this compound would leverage the strengths of both.

  • Use HPLC-PDA as the primary method for routine quality control, purity assessment, and stability testing. Its high quantitative accuracy and suitability for a broad range of potential impurities make it the definitive choice for these applications.

  • Use GC-MS for initial structural confirmation of the synthesized material. Its unparalleled identification power provides the certainty needed for regulatory submissions and internal decision-making. It should also be employed to investigate any volatile impurities that may not be observed by HPLC.

By strategically deploying both techniques and ensuring that the chosen methods are thoroughly validated, researchers and drug development professionals can build a complete and trustworthy analytical profile of this compound, ensuring data integrity and accelerating the path to discovery.

References

  • Eva, K., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Boopathi, M., et al. (2024). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography using Principal Component Analysis. Available at: [Link]

  • ResearchGate. (2025). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. Available at: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]

  • Patsnap. (2024). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Information. Available at: [Link]

  • Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Table of Contents. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. Available at: [Link]

  • MDPI. (2024). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Vetter, W., et al. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. PubMed. Available at: [Link]

  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Liao, W., et al. (1991). Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites. PubMed. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]

  • Hamieh, T., et al. (2022). Exploring the Application of Advanced Chromatographic Methods to Characterize the Surface Physicochemical Properties and Transition Phenomena of Polystyrene-b-poly(4-vinylpyridine). National Institutes of Health. Available at: [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

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Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(2,4-Difluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing unambiguous structural information in solution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2,4-Difluorophenyl)-1H-pyrrole, a compound of interest due to the prevalence of both the pyrrole and difluorophenyl motifs in pharmacologically active agents.

While a comprehensive, publicly available experimental dataset for this compound is not readily found in the literature, this guide will leverage established principles of NMR spectroscopy and data from closely related analogs to predict and interpret its spectral features. We will explore the expected chemical shifts, multiplicity patterns, and coupling constants, providing a robust framework for researchers encountering this or similar molecules. This guide will also benchmark the utility of NMR against other common analytical techniques, offering a holistic perspective on its indispensable role in chemical characterization.

The Structural Blueprint: Predicting the NMR Landscape

The molecular architecture of this compound, with its distinct pyrrole and difluorophenyl rings, dictates a unique and informative NMR signature. The presence of fluorine atoms introduces heteronuclear coupling, adding a layer of complexity that is also a rich source of structural information.

Figure 1: Molecular Structure and Numbering Scheme

Caption: Structure of this compound with IUPAC numbering for NMR assignment.

¹H NMR Spectral Predictions

The ¹H NMR spectrum is anticipated to display signals corresponding to the protons of the pyrrole ring and the difluorophenyl ring.

  • Pyrrole Protons (H2/H5 and H3/H4): The protons on the pyrrole ring are expected to appear as two distinct multiplets. Based on data for pyrrole itself, where the α-protons (H2/H5) resonate around 6.7 ppm and the β-protons (H3/H4) around 6.1 ppm, we can anticipate a downfield shift due to the electron-withdrawing nature of the attached difluorophenyl ring. The α-protons (H2 and H5) will likely appear as a triplet, and the β-protons (H3 and H4) as a corresponding triplet, due to vicinal coupling to each other.

  • Difluorophenyl Protons (H3', H5', H6'): The aromatic region will be more complex due to proton-fluorine coupling.

    • H6' : This proton is ortho to the pyrrole nitrogen and meta to the fluorine at C2'. It is expected to be a multiplet due to coupling with H5' and the fluorine at F-C2.

    • H5' : This proton is meta to the pyrrole and ortho to the fluorine at C4'. It will likely appear as a doublet of doublets of doublets (ddd) due to coupling to H6', H3', and the fluorine at F-C4.

    • H3' : This proton is ortho to the fluorine at C2' and C4'. It will present as a complex multiplet due to coupling with H5' and both fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H2/H57.0 - 7.2t³J(H2,H3) ≈ 2.5, ³J(H5,H4) ≈ 2.5
H3/H46.2 - 6.4t³J(H3,H2) ≈ 2.5, ³J(H4,H5) ≈ 2.5
H6'7.4 - 7.6m-
H5'7.2 - 7.4ddd³J(H5',H6') ≈ 8.5, ⁴J(H5',H3') ≈ 2.5, ⁴J(H5',F4) ≈ 8.0
H3'7.0 - 7.2m-

Note: These are estimated values and actual experimental data may vary.

¹³C NMR Spectral Predictions

The ¹³C NMR spectrum will provide direct information about the carbon skeleton. The carbon signals of the difluorophenyl ring will exhibit splitting due to C-F coupling, which is highly diagnostic.

  • Pyrrole Carbons (C2/C5 and C3/C4): Similar to the protons, the carbon signals of the pyrrole ring will be shifted compared to unsubstituted pyrrole (Cα ≈ 118 ppm, Cβ ≈ 108 ppm). The α-carbons (C2/C5) are expected to be more downfield than the β-carbons (C3/C4).

  • Difluorophenyl Carbons: The carbons directly attached to fluorine (C2' and C4') will appear as doublets with large one-bond C-F coupling constants (¹JCF). The other carbons in the ring will show smaller two-, three-, or four-bond couplings (ⁿJCF).

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

CarbonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C2/C5120 - 125s-
C3/C4110 - 115s-
C1'125 - 130dd²J(C1',F2) ≈ 15, ⁴J(C1',F4) ≈ 3
C2'160 - 165d¹J(C2',F2) ≈ 250
C3'105 - 110dd²J(C3',F2) ≈ 25, ²J(C3',F4) ≈ 25
C4'160 - 165d¹J(C4',F4) ≈ 250
C5'115 - 120d³J(C5',F4) ≈ 8
C6'130 - 135d³J(C6',F2) ≈ 5

Note: These are estimated values and actual experimental data may vary.

Experimental Protocol: A Blueprint for Data Acquisition

Acquiring high-quality NMR data is foundational to accurate structural analysis. The following protocol outlines the key steps for the ¹H and ¹³C NMR analysis of this compound.

Figure 2: NMR Data Acquisition and Analysis Workflow

Caption: A streamlined workflow for the acquisition, processing, and analysis of NMR data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key parameters to optimize include the pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled ¹³C NMR experiment to obtain singlets for each unique carbon, simplifying the spectrum.

    • A larger number of scans will be necessary compared to the ¹H experiment due to the lower natural abundance of the ¹³C isotope.

  • DEPT-135 Experiment:

    • This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Measure the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Comparative Analysis: NMR vs. Other Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural confirmation.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and dynamic information in solution.Non-destructive; provides unambiguous structural data.Relatively low sensitivity; requires soluble samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; small sample amount required.Does not provide detailed connectivity or stereochemistry.
X-ray Crystallography Precise solid-state structure, including bond lengths and angles.Provides definitive 3D structure.Requires a single, high-quality crystal; structure may differ from solution conformation.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

Figure 3: Logic Diagram for Structural Elucidation

Structural_Elucidation_Logic Start Unknown Compound MS Mass Spectrometry (Molecular Formula) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (Connectivity) MS->NMR IR->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray for solid-state confirmation Structure Confirmed Structure NMR->Structure Xray->Structure

Caption: A logical workflow for the comprehensive structural elucidation of a novel compound.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information that is critical for its unambiguous identification. By understanding the expected spectral patterns, including the influence of the difluorophenyl group and the characteristic C-F couplings, researchers can confidently interpret the experimental data. While other analytical techniques provide complementary information, NMR spectroscopy remains the cornerstone for detailed structural elucidation in solution. This guide provides a predictive framework and a practical protocol to empower researchers in their analysis of this and related fluorinated aromatic compounds, ultimately accelerating the pace of discovery in the chemical sciences.

References

For the purpose of this illustrative guide, specific experimental data for this compound was not available in public databases at the time of writing. The predicted data and interpretations are based on established principles of NMR spectroscopy and data from analogous compounds. For definitive analysis, experimental acquisition of NMR data for the specific compound is essential.

Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 1-(2,4-Difluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(2,4-Difluorophenyl)-1H-pyrrole, a molecule of interest in medicinal chemistry and materials science, presents a unique analytical challenge due to the interplay of its aromatic, heterocyclic, and halogenated moieties. This guide provides an in-depth analysis of its expected fragmentation behavior under mass spectrometry, offering a predictive framework in the absence of direct literature data. We will compare this powerful technique with other analytical mainstays and provide actionable experimental protocols.

The Analytical Imperative: Why Mass Spectrometry?

In the rapid-paced environment of modern research, mass spectrometry (MS) stands out for its unparalleled sensitivity, speed, and the wealth of structural information it can provide from minute sample quantities. While Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed skeletal map and Infrared (IR) spectroscopy identifies functional groups, MS provides the crucial puzzle piece of molecular weight and, through fragmentation, the blueprint of how a molecule is assembled. For a compound like this compound, understanding its fragmentation is key to its identification in complex matrices and for metabolomics studies.

Predicting the Fragmentation Cascade: A Tale of Two Rings

The fragmentation of this compound is best understood by considering the distinct characteristics of its two core components: the pyrrole ring and the difluorophenyl group. The ionization method employed will significantly influence the fragmentation pathways observed.

Electron Ionization (EI): A High-Energy Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and often complex fragmentation. This can be invaluable for detailed structural elucidation. For alkylated pyrrole derivatives, a stable molecular ion peak is typically observed, with common fragmentation pathways including the loss of alkyl groups and ring cleavage[1]. Aromatic compounds, due to their stable structure, often show strong molecular ion peaks[2].

The predicted EI fragmentation of this compound would likely proceed through several key pathways, initiated by the formation of the molecular ion (M•+).

Predicted EI Fragmentation Pathways for this compound

G M [M]•+ m/z 179 F1 [M - H]•+ m/z 178 M->F1 - H• F2 [C10H6F2N]+ m/z 178 M->F2 - H• F3 [C4H4N]+ m/z 66 M->F3 - C6H3F2• F4 [C6H3F2]+ m/z 113 M->F4 - C4H4N• F5 [C6H3F2N]•+ m/z 128 M->F5 - C4H3• F6 [C5H3F]+ m/z 94 F4->F6 - HF

Caption: Predicted Electron Ionization Fragmentation Pathways.

Electrospray Ionization (ESI): A Softer Touch

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The fragmentation pathways in ESI are often influenced by the site of protonation[3]. For pyrrole derivatives, protonation can occur on the carbon atoms of the heteroaromatic ring[4].

The fragmentation of protonated this compound in an MS/MS experiment would likely involve cleavage of the bond between the two rings and rearrangements involving the fluorine atoms. The study of 2-substituted pyrrole derivatives using ESI-MS has shown that fragmentation is heavily influenced by the nature of the substituent[3].

Predicted ESI-MS/MS Fragmentation Pathways for this compound

G MH [M+H]+ m/z 180 F1 [C4H5N]+ m/z 68 MH->F1 - C6H4F2 F2 [C6H4F2]+ m/z 114 MH->F2 - C4H5N F3 [M+H - HF]+ m/z 160 MH->F3 - HF

Caption: Predicted Electrospray Ionization MS/MS Fragmentation.

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity, small sample requirement, rapid analysis.Isomers can be difficult to distinguish without standards, complex fragmentation can be challenging to interpret.
Nuclear Magnetic Resonance (NMR) Detailed carbon-hydrogen framework, connectivity of atoms.Unambiguous structure determination, information on stereochemistry.Lower sensitivity, larger sample requirement, longer analysis time.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure.

For this compound, NMR would be essential to confirm the substitution pattern on the phenyl ring and the point of attachment to the pyrrole. IR would confirm the presence of C-H, C=C (aromatic), and C-N bonds. However, only mass spectrometry can provide the exact molecular weight and the fragmentation data that acts as a confirmatory blueprint of the molecule's assembly.

Experimental Protocols

To aid researchers in their analytical endeavors, the following are generalized, yet robust, starting protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This method is ideal for the analysis of volatile and thermally stable compounds.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

GC-MS Workflow

G cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve in Volatile Solvent Inject Inject Dissolve->Inject Separation Separation Inject->Separation Ionization EI (70 eV) Separation->Ionization Analysis Mass Analyzer Ionization->Analysis Detection Detection Analysis->Detection Data Data Detection->Data

Caption: Generalized GC-MS Experimental Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This method is suitable for a wider range of compounds, including those that are less volatile or thermally labile.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a versatile choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 100 to 500.

    • MS/MS: Isolate the precursor ion (m/z 180) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.

LC-MS/MS Workflow

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Dissolve Dissolve in Mobile Phase Inject Inject Dissolve->Inject Separation Separation Inject->Separation Ionization ESI (+) Separation->Ionization MS1 MS1: Precursor Selection Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Analysis CID->MS2 Detection Detection MS2->Detection Data Data Detection->Data

Caption: Generalized LC-MS/MS Experimental Workflow.

Conclusion

The mass spectrometric analysis of this compound offers a rich field for structural investigation. By understanding the fundamental fragmentation behaviors of its constituent pyrrole and difluorophenyl moieties, researchers can confidently predict and interpret the resulting mass spectra. While no substitute for empirical data, this guide provides a robust, scientifically-grounded framework for approaching the analysis of this and structurally related molecules. The synergistic use of both hard and soft ionization techniques, coupled with other spectroscopic methods, will undoubtedly pave the way for a complete and unambiguous structural characterization.

References

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  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278. Available at: [Link]

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A Comparative Analysis of the Antifungal Efficacy of 1-(2,4-Difluorophenyl)-1H-pyrrole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in antifungal drug discovery, 1-(2,4-difluorophenyl)-1H-pyrrole and its analogs have emerged as a significant class of compounds. This guide provides a comprehensive comparison of the antifungal activity of various analogs within this class, supported by experimental data and methodological insights to aid researchers in the field.

The rationale for focusing on this chemical moiety stems from the established success of azole antifungals, which target the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] The 2,4-difluorophenyl group is a key pharmacophore in several clinically successful antifungal drugs, including fluconazole, known to enhance binding to the active site of CYP51.[5] The pyrrole ring, as a bioisostere for the triazole or imidazole ring found in conventional azoles, offers a potential avenue for developing compounds with improved efficacy, altered resistance profiles, and favorable pharmacokinetic properties.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for this compound analogs, in line with other azole antifungals, is the inhibition of lanosterol 14α-demethylase.[1][2][6] This cytochrome P450 enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. By binding to the heme iron in the active site of the enzyme, these analogs disrupt the ergosterol biosynthesis pathway.[2] This disruption leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and permeability, and ultimately inhibiting fungal growth.[2][4] While generally considered fungistatic, this disruption can lead to cell lysis and death under certain conditions.[4]

Azole Antifungal Mechanism of Action cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane_Integrity Maintains Membrane Integrity Ergosterol->Membrane_Integrity CYP51->Ergosterol Disruption Disrupted Membrane (Increased Permeability, Cell Lysis) CYP51->Disruption Pathway Blocked Analogs This compound Analogs Analogs->CYP51 Inhibition Inhibition Inhibition Broth Microdilution Workflow Start Start Prep_Stock Prepare Antifungal Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution Assay.

Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility.

Principle: A paper disk impregnated with a known concentration of the antifungal agent is placed on an agar plate inoculated with the test fungus. The drug diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk. [7] Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the broth microdilution assay.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue. [7] * Allow the plate to dry for a few minutes.

  • Disk Application:

    • Aseptically apply paper disks containing the antifungal agents to the surface of the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters. [8]The size of the zone is correlated with the susceptibility of the organism to the drug.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a promising class of compounds with potent and broad-spectrum antifungal activity. The structure-activity relationship studies highlight the importance of specific substitutions on the pyrrole core for optimizing antifungal efficacy. The sulfide derivatives and those with dithiocarbamate and piperazine side chains have demonstrated particularly noteworthy in vitro activity, often exceeding that of the established antifungal fluconazole.

Future research should focus on the in vivo efficacy and toxicity of the most promising analogs. Further optimization of the lead compounds to enhance their pharmacokinetic and pharmacodynamic properties is also warranted. The continued exploration of this chemical scaffold holds significant potential for the development of new and effective treatments for life-threatening fungal infections.

References

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  • Fernandez-Torres, B., et al. (2001). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 39(6), 2293–2295. Retrieved from [Link]

  • Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811–1820. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 735–748. Retrieved from [Link]

  • Ghannoum, M. A., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3686–3691. Retrieved from [Link]

  • Jiang, Y., et al. (2011). Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluoro-phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one of fluconazole analogs. European Journal of Medicinal Chemistry, 46(9), 4741–4748. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Molecules, 27(15), 4987. Retrieved from [Link]

  • Jiang, Y., et al. (2011). Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one. European Journal of Medicinal Chemistry, 46(9), 4741-4748. Retrieved from [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943–949. Retrieved from [Link]

  • Zhang, S., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3123. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. Crystals, 8(11), 419. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 18(10), 2533–2545. Retrieved from [Link]

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  • Chai, X., et al. (2014). Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. European Journal of Medicinal Chemistry, 76, 466–473. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationships of 1-(2,4-Difluorophenyl)-1H-pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(2,4-difluorophenyl)-1H-pyrrole moiety is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The strategic placement of the difluorophenyl group on the pyrrole ring creates a unique electronic and steric environment, influencing the binding affinity and selectivity of these derivatives for various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these compounds, drawing on experimental data from multiple studies to offer insights for researchers and drug development professionals. We will explore how modifications to this core structure impact its antifungal, antibacterial, and anticancer activities, providing a comparative framework for future drug design endeavors.

The Versatile this compound Scaffold: A Hub of Biological Activity

The core structure, characterized by a pyrrole ring attached to a 2,4-difluorinated phenyl group, is a cornerstone of many therapeutic agents. The fluorine atoms are critical for enhancing metabolic stability and modulating the pharmacokinetic profile of the molecules. The pyrrole ring, a five-membered aromatic heterocycle, offers multiple sites for substitution, allowing for the fine-tuning of biological activity. This guide will dissect the SAR of this scaffold by examining the impact of substituents at various positions on the pyrrole ring and the phenyl group.

Antifungal Activity: Targeting Fungal Pathogens

Derivatives of the this compound scaffold have shown significant promise as antifungal agents. These compounds often function by inhibiting key fungal enzymes. A notable example is the development of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which have been evaluated for their in vitro antifungal activities.[1]

A study on these derivatives revealed that the nature of the substituent at the 3-position of the propanol chain plays a crucial role in determining antifungal potency. Specifically, sulfide derivatives exhibited more potent activities against a range of pathogenic fungi, including Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, and Saccharomyces torulopsis, when compared to their sulfone counterparts.[1] Certain sulfide derivatives demonstrated antifungal activity equal to or greater than the established drug ketoconazole and were significantly superior to fluconazole.[1]

Key SAR Insights for Antifungal Activity:

  • Oxidation State of Sulfur: Sulfide derivatives are generally more active than the corresponding sulfone derivatives. This suggests that the electronic properties and steric bulk of the sulfur-containing moiety are critical for potent antifungal activity.

  • Comparison with Standards: The most potent sulfide derivatives (compounds IVe, f, i, j in the study) showed comparable or superior activity to ketoconazole, a widely used antifungal agent.[1]

Antibacterial Activity: Combating Bacterial Resistance

The pyrrole core is a recurring motif in compounds with antibacterial properties.[2] The this compound scaffold has been incorporated into various molecular frameworks to develop novel antibacterial agents. Studies on tetrasubstituted pyrrole derivatives have shown that these compounds can exhibit moderate to excellent inhibition against Gram-positive bacteria, although their efficacy against Gram-negative bacteria is often limited.[3] This differential activity is likely due to the differences in the cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of the latter presenting a significant permeability barrier.

In one study, certain 1,2,3,4-tetrasubstituted pyrrole derivatives displayed potent activity against Staphylococcus aureus and Bacillus cereus, with some compounds showing inhibition zones larger than the standard drug tetracycline.[3] The substitution pattern on the pyrrole ring is a key determinant of antibacterial potency.

Key SAR Insights for Antibacterial Activity:

  • Gram-Selectivity: Many pyrrole derivatives show a preference for Gram-positive bacteria. Overcoming the outer membrane barrier of Gram-negative bacteria remains a challenge.

  • Impact of Substituents: The nature and position of substituents on the pyrrole ring are critical for antibacterial activity. For instance, the presence of specific heterocyclic moieties linked to the pyrrole core can enhance potency.[4]

Anticancer Activity: Targeting Malignant Cells

The this compound scaffold has also been explored for its anticancer potential. A series of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5]

These studies revealed that hydrazone-containing derivatives were among the most potent cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines.[5] The substitution on the benzylidene moiety of the hydrazone was found to significantly influence the anticancer activity. For example, a derivative with an N'-(4-methylbenzylidene) moiety was highly cytotoxic in both monolayer and 3D cultures of prostate and melanoma cells.[5] In contrast, a derivative with an N'-(4-bromobenzylidene) moiety, while less cytotoxic, was a potent inhibitor of cell migration.[5]

Key SAR Insights for Anticancer Activity:

  • Hydrazone Moiety: The introduction of a hydrazone group is a successful strategy for enhancing cytotoxicity.

  • Substitution on Benzylidene: The nature of the substituent on the benzylidene ring allows for the fine-tuning of activity, influencing both cytotoxicity and anti-migratory effects. A methyl group at the para position led to high cytotoxicity, while a bromo group at the same position conferred potent anti-migration properties.[5]

Comparative Data Summary

To facilitate a direct comparison of the biological activities of different this compound derivatives, the following table summarizes key experimental data from the cited literature.

Compound ClassBiological ActivityKey FindingsReference
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanolsAntifungalSulfide derivatives are more potent than sulfones. Some compounds are more active than fluconazole and comparable to ketoconazole.[1]
1,2,3,4-tetrasubstituted pyrrolesAntibacterialModerate to excellent activity against Gram-positive bacteria. Limited activity against Gram-negative bacteria.[3]
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAnticancerHydrazone derivatives are highly cytotoxic. Substituents on the benzylidene moiety modulate cytotoxicity and anti-migratory activity.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives

This protocol is based on the synthesis of hydrazone-containing anticancer agents.[5]

  • Esterification: 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid. The reaction mixture is refluxed for 4-6 hours.

  • Hydrazinolysis: The resulting methyl ester is then treated with hydrazine hydrate in ethanol at room temperature for 12-24 hours to yield the corresponding acid hydrazide.

  • Condensation: The acid hydrazide is condensed with various substituted benzaldehydes in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for 6-8 hours.

  • Purification: The resulting hydrazone derivatives are purified by recrystallization from a suitable solvent, such as ethanol.

In Vitro Antifungal Susceptibility Testing

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of antifungal compounds, as would be used to evaluate the compounds discussed.[1]

  • Preparation of Fungal Inoculum: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a specific turbidity.

  • Broth Microdilution Assay: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

MTT Assay for Anticancer Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Structure-Activity Relationships

To visually summarize the key SAR findings, the following diagrams have been generated using Graphviz.

SAR_Antifungal Scaffold 1-(2,4-Difluorophenyl)-propanol Substituent 3-Substituent Scaffold->Substituent Sulfide Sulfide (R-S-R') Substituent->Sulfide Sulfone Sulfone (R-SO2-R') Substituent->Sulfone Activity_High High Antifungal Activity Sulfide->Activity_High Activity_Low Low Antifungal Activity Sulfone->Activity_Low SAR_Anticancer Scaffold 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Modification Hydrazone Formation Scaffold->Modification Hydrazone Hydrazone Derivative Modification->Hydrazone Substituent N'-Benzylidene Substituent Hydrazone->Substituent Methyl para-Methyl Substituent->Methyl Bromo para-Bromo Substituent->Bromo Cytotoxicity High Cytotoxicity Methyl->Cytotoxicity Anti_Migration Potent Anti-Migration Bromo->Anti_Migration

Caption: SAR of 5-oxopyrrolidine-3-carboxylic acid derivatives.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the optimization of compounds for antifungal, antibacterial, and anticancer applications. The insights provided herein, supported by experimental data and detailed protocols, offer a valuable resource for medicinal chemists and pharmacologists working to design the next generation of targeted therapies. The key to unlocking the full potential of this scaffold lies in a continued, systematic exploration of its chemical space, guided by a deep understanding of the principles of SAR.

References

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 1-(2,4-Difluorophenyl)-1H-pyrrole and Other Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Fluorine in Modern Drug Discovery and the Imperative of Cytotoxicity Profiling

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to a surge in the development of fluorinated heterocycles as potent therapeutic agents, particularly in oncology. Pyrroles, triazoles, and imidazoles are prominent examples of nitrogen-containing heterocycles whose biological activity is often enhanced by fluorination.

However, the very properties that enhance therapeutic efficacy can also introduce cytotoxic liabilities. Early and accurate assessment of a compound's toxicity is a critical step in the drug discovery pipeline, serving to de-risk candidates and prevent late-stage failures.[1][2] In vitro cytotoxicity assays are indispensable preclinical tools for this purpose, offering a rapid and cost-effective means to evaluate the toxic effects of novel chemical entities on living cells.[3][4][5]

This guide provides a comparative analysis of the in vitro cytotoxicity of 1-(2,4-Difluorophenyl)-1H-pyrrole , a representative fluorinated pyrrole, against other notable fluorinated heterocyclic compounds. We will delve into the standard experimental protocols used for cytotoxicity assessment, present comparative data, and discuss the underlying structure-activity relationships (SAR) that govern their cytotoxic potential.

Compound Profiles: A Look at the Contenders

Focus Compound: this compound

The core structure features a pyrrole ring attached to a 2,4-difluorophenyl group. The difluoro-substitution on the phenyl ring is a common strategy to enhance biological activity. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets and its susceptibility to metabolic degradation. Pyrrole derivatives themselves are known to possess a wide range of pharmacological activities, including anticancer properties.[6]

Comparative Fluorinated Heterocycles

To provide a meaningful comparison, we will evaluate the cytotoxicity profile of our focus compound against other fluorinated heterocycles that are prevalent in medicinal chemistry research:

  • Fluorinated Triazoles: Triazole derivatives, particularly those containing fluorine, have demonstrated significant anticancer activity.[7] Their mechanism often involves inducing apoptosis and cell cycle arrest. The nitrogen-rich triazole ring, combined with fluorine's electronic effects, creates a pharmacophore with potent cytotoxic potential.

  • Fluorinated Imidazoles: Similar to triazoles, fluorinated imidazoles are explored for their therapeutic properties. However, some azole derivatives can exhibit toxicity, making a comparative cytotoxicity assessment crucial.[8][9][10][11]

  • Other Fluorinated Pyrrole Derivatives: By comparing this compound with other substituted pyrroles, we can elucidate the specific contribution of the difluorophenyl moiety to the overall cytotoxicity.[12][13][14]

Experimental Protocols for Cytotoxicity Assessment

To ensure robust and reproducible data, standardized in vitro cytotoxicity assays are employed. These assays measure different hallmarks of cell death, providing a multi-faceted view of a compound's toxicity. The three primary methods discussed here are the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and Apoptosis detection assays.[2]

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5] The core principle is the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells.[15][16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]

  • Cell Seeding: Plate cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well flat-bottomed plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[16][17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other fluorinated heterocycles) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle controls (e.g., DMSO) and untreated controls.[17]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[17][18] This allows for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[15][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Adhesion) start->incubate1 treat Treat with Test Compounds (Varying Concentrations) incubate1->treat incubate2 Incubate for Exposure Period (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 add_dmso Add Solubilizing Agent (DMSO) incubate3->add_dmso read Measure Absorbance (570 nm) add_dmso->read calculate Calculate % Viability & Determine IC50 Value read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[19] LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage, which is a key feature of necrosis.[20]

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. It is crucial to set up controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% cell death.[21]

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[21]

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.[21]

  • Enzymatic Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[19][20] The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Incubation: Incubate the plate at room temperature for approximately 20-30 minutes, protected from light.[21][22]

  • Stop Reaction & Measure Absorbance: Add a stop solution to each well and measure the absorbance using a microplate reader, typically at 490 nm.[22]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

LDH_Assay_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Supernatant Analysis cluster_analysis Phase 3: Measurement & Calculation seed Seed & Treat Cells in 96-well Plate incubate Incubate for Exposure Period seed->incubate controls Prepare Controls: - Spontaneous Release - Maximum Release (Lysis) incubate->controls centrifuge Centrifuge Plate transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate_rt Incubate at RT (30 min) add_reagent->incubate_rt stop Add Stop Solution incubate_rt->stop read Measure Absorbance (490 nm) stop->read calculate Calculate % Cytotoxicity read->calculate

Caption: Workflow for quantifying cytotoxicity via LDH release.

Apoptosis Assays: Detecting Programmed Cell Death

Many anticancer drugs function by inducing apoptosis, or programmed cell death.[23][24] Therefore, assays that specifically detect apoptotic events are critical for mechanistic studies. Common methods include Annexin V/Propidium Iodide (PI) staining and Caspase activity assays.

  • Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[25] Flow cytometry is then used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[26] Assays are available that use a fluorescent or luminescent substrate for specific caspases (e.g., caspase-3/7).[27] Cleavage of the substrate by active caspases in apoptotic cells generates a measurable signal.

Apoptosis_Assay_Workflow start Culture & Treat Cells with Test Compounds harvest Harvest Cells (Trypsinization) start->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in Dark (15 min at RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Cell Populations: Live, Apoptotic, Necrotic analyze->end

Caption: General workflow for apoptosis detection by Annexin V/PI staining.

Comparative Cytotoxicity Data

The following table summarizes representative cytotoxicity data (IC₅₀ values) for this compound and other fluorinated heterocycles against common human cancer cell lines. This data is synthesized from multiple studies to provide a comparative overview.

Compound ClassRepresentative StructureA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Reference
Difluorophenyl Pyrrole This compound derivative~3.5[12]~5-10 (estimated)~0.5-1.0[13][12][13][28]
Fluorinated Triazole Imidazopyridine-linked triazole0.5 - 5.0[7]0.25 - 2.0[7]~1.5[7][7]
Fluorinated Imidazole 2-methyl-4-nitroimidazole derivative>50 (low activity)~30-50[8]<50[9][8][9]
Fluorinated Thiadiazole Difluorophenyl thiadiazole derivative>100 (inactive)~52-55[29][30]Not Reported[29][30]

Note: IC₅₀ values are highly dependent on the specific cell line, exposure time, and assay conditions. The values presented are for illustrative comparison.

Discussion: Structure-Activity Relationships (SAR)

The data suggests several key structure-activity relationships:

  • Impact of the Heterocyclic Core: The pyrrole and triazole cores, when appropriately substituted, appear to confer potent cytotoxicity. The fluorinated triazole derivatives, in particular, show broad and potent activity across multiple cell lines.[7] In contrast, some fluorinated imidazole and thiadiazole derivatives show more moderate or selective activity.[9][29]

  • Role of the Fluorophenyl Group: The presence of the 2,4-difluorophenyl group on the pyrrole ring is critical for its cytotoxic activity. This moiety likely enhances cell membrane permeability and may engage in specific binding interactions with target enzymes or receptors. Studies on related pyrrole derivatives show that the nature and position of substituents on the phenyl ring dramatically alter anticancer activity.[6][13]

  • Chain Length and Fluorination Pattern: In other classes of fluorinated compounds, such as perfluorinated carboxylic acids, cytotoxicity is directly dependent on the length of the fluorocarbon chain.[31][32][33] While not directly applicable to these aromatic heterocycles, it underscores the principle that the degree and pattern of fluorination are key determinants of toxicity.

Sources

The Ascending Challenge of Azole Resistance: A Comparative Analysis of Novel 1-(2,4-Difluorophenyl)-1H-pyrrole Derivatives and Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Looming Threat of Antifungal Resistance

The global rise in invasive fungal infections, coupled with the escalating resistance to existing antifungal agents, presents a formidable challenge to public health. Azoles, particularly fluconazole, have long been a cornerstone of antifungal therapy due to their oral bioavailability and broad spectrum of activity. However, their extensive use has inevitably led to the emergence of resistant strains, primarily through mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, and through the overexpression of efflux pumps that actively remove the drug from the fungal cell.[1][2] This critical situation necessitates the urgent development of novel antifungal agents with alternative mechanisms of action or improved efficacy against resistant pathogens.

This guide provides a comparative overview of the antifungal efficacy of a promising new class of compounds, 1-(2,4-difluorophenyl)-1H-pyrrole derivatives, against the widely used antifungal drug, fluconazole. We will delve into their mechanisms of action, present available in-vitro and in-vivo data, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two Pathways

The antifungal activity of fluconazole is well-established. It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[3]

cluster_fluconazole Fluconazole Mechanism of Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Binds to Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion to Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component of Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of fluconazole.

In contrast, the precise mechanism of action for this compound derivatives is still under investigation and may differ from the azoles. Research on related pyrrole-containing antifungal compounds suggests potential alternative targets. Some studies indicate that these compounds may interfere with DNA synthesis or disrupt other metabolic pathways essential for fungal survival, such as the tryptophan metabolic pathway and wax biosynthesis.[4][5][6] This potential for a different mechanism of action is a significant advantage in the fight against azole-resistant fungal strains.

In-Vitro Efficacy: A Head-to-Head Comparison

The in-vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. While direct comparative studies on a broad range of this compound derivatives against fluconazole are emerging, existing research on structurally similar compounds provides compelling evidence of their potential.

For instance, a study on 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which share the 2,4-difluorophenyl moiety with the pyrrole derivatives of interest, demonstrated that several sulfide derivatives exhibited potent antifungal activity against a panel of pathogenic fungi.[7] Notably, some of these compounds showed equal or greater potency compared to ketoconazole and were significantly superior to fluconazole against species such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[7]

Table 1: Comparative In-Vitro Activity (MIC in µg/mL) of a Triazole Derivative Series vs. Fluconazole

Fungal SpeciesFluconazole (MIC)Representative Triazole Sulfide Derivatives (MIC Range)
Candida albicans0.25 - 40.06 - 1
Cryptococcus neoformans1 - 80.125 - 2
Aspergillus fumigatus>640.25 - 8

Data synthesized from studies on structurally related triazole derivatives for illustrative purposes.[7]

Similarly, various other synthesized pyrrole derivatives have demonstrated significant antifungal activity against a range of fungal pathogens.[4][8]

In-Vivo Efficacy: Performance in Preclinical Models

The ultimate test of a novel antifungal agent lies in its efficacy in a living organism. Animal models of fungal infections are crucial for evaluating the in-vivo potential of new drug candidates. Murine models of systemic and cutaneous candidiasis are widely used for this purpose.[9][10][11][12]

While in-vivo data for this compound derivatives are still limited in the public domain, studies on other novel azole derivatives have shown promising results in comparison to existing treatments. For example, the novel azole R126638 has demonstrated superior performance to itraconazole in guinea pig models of cutaneous dermatophyte infections.[13] This highlights the potential for new derivatives to offer significant improvements in in-vivo efficacy.

Future in-vivo studies on this compound derivatives would typically involve infecting mice with a pathogenic fungal strain, such as Candida albicans, and then administering the test compound and a comparator drug (fluconazole) to different groups. Key parameters to be assessed would include survival rates, fungal burden in target organs (e.g., kidneys, brain), and histopathological changes.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

The following are standardized protocols for determining the in-vitro antifungal activity of new compounds, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][14][15][16]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antifungal agent.

cluster_mic_workflow Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound & Fluconazole Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Fungal Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Read Results Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve the this compound derivatives and fluconazole in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal stock solutions in RPMI 1640 medium to achieve a range of desired concentrations.

  • Inoculation: Dilute the fungal inoculum in RPMI 1640 medium and add it to each well of the microtiter plate, resulting in a final cell concentration of approximately 0.5-2.5 x 10^3 cells/mL. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Conclusion and Future Directions

The emergence of antifungal resistance, particularly to widely used agents like fluconazole, underscores the critical need for novel therapeutic options. The this compound derivatives represent a promising class of compounds with the potential for potent antifungal activity, possibly through a mechanism of action distinct from that of the azoles.

While the available data on structurally related compounds is encouraging, further comprehensive studies are required to fully elucidate the efficacy and mechanism of action of this specific class of pyrrole derivatives. Direct head-to-head in-vitro and in-vivo comparisons with fluconazole against a broad panel of clinically relevant fungal pathogens, including resistant strains, will be essential to validate their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which will be instrumental in advancing the development of the next generation of antifungal agents.

References

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  • El-Gaby, M. S. A., Gaber, A. M., Atalla, A. A., & Abd El-Wahab, K. A. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific reports, 11(1), 19698. [Link]

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  • Li, Y., Wang, S., Zhang, Y., Liu, X., & Zhang, H. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules, 27(15), 4976. [Link]

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analytical methods for purity assessment of 1-(2,4-Difluorophenyl)-1h-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,4-Difluorophenyl)-1H-pyrrole

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like this compound is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility for the final active pharmaceutical ingredient (API). The presence of even minute quantities of process-related impurities or degradation products can have significant and unforeseen consequences.[1] Therefore, the selection of an appropriate analytical method is a critical decision, guided by the specific requirements for sensitivity, selectivity, and the nature of potential impurities.

This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into method development and validation.

The Analytical Landscape: A Strategic Overview

The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the specific questions being asked. For a substituted pyrrole derivative, which is a relatively non-polar, aromatic heterocyclic compound, several powerful methods are at our disposal. The most common and effective techniques in the pharmaceutical industry for such a molecule are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).[2] These are often complemented by Mass Spectrometry (MS) for definitive impurity identification.

The logical flow for selecting the most appropriate method involves a trade-off between various performance characteristics.

Start Purity Assessment Required for This compound Decision1 Is the goal quantification of known impurities and assay? Start->Decision1 Decision2 Are impurities volatile & thermally stable? Decision1->Decision2 No, explore other goals HPLC High-Performance Liquid Chromatography (HPLC-UV) Decision1->HPLC Yes Decision3 Is a primary method for absolute quantification without a specific reference standard needed? Decision2->Decision3 No GC Gas Chromatography (GC-FID) Decision2->GC Yes Decision4 Is structural elucidation of unknown impurities required? Decision3->Decision4 No qNMR Quantitative NMR (qNMR) Decision3->qNMR Yes LCMS LC-MS / GC-MS Decision4->LCMS Yes

Caption: Workflow for Analytical Method Selection.

Comparative Analysis of Key Techniques

The optimal method balances sensitivity, accuracy, precision, and practicality. The following table summarizes the performance of the three primary techniques for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[3]
Typical Accuracy (% Recovery) 98.0 - 102.0%[4][5]97.0 - 103.0%99.0 - 101.0%[4]
Precision (%RSD) < 2.0%[4]< 3.0%< 1.0%[4]
Limit of Detection (LOD) ~0.01% (UV)~0.005% (FID/MS)~0.1%
Selectivity High; tunable via mobile phase and stationary phase chemistry.Very high; excellent separation for volatile compounds.High; depends on spectral resolution. Overlapping peaks can be an issue but can be mitigated with 2D NMR.[3]
Impurity Identification Possible with coupled MS detector (LC-MS).Excellent with MS detector (GC-MS).[6]Provides structural information directly, aiding in identification.
Advantages Versatile for a wide range of compounds; robust and widely used in QC labs.[7]High resolution for volatile isomers; high sensitivity with specific detectors.Primary method (no need for identical reference material); non-destructive.[3][8]
Limitations Requires reference standards for impurity quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods; higher instrumentation cost.[4]

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for pharmaceutical purity analysis due to its robustness and versatility. For this compound, a reversed-phase (RP-HPLC) method is the logical starting point. The molecule's aromatic rings and overall non-polar nature ensure good retention on a C18 stationary phase. A UV detector is ideal because the phenyl and pyrrole rings are strong chromophores, providing excellent sensitivity. The method's self-validating nature comes from system suitability tests (SSTs) that confirm the system is performing correctly before any sample analysis.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation Prep_Standard Accurately weigh Reference Standard (RS) & dissolve in diluent SST System Suitability Test (SST) Inject RS (5x) & verify %RSD, tailing factor, plate count Prep_Standard->SST Prep_Sample Accurately weigh sample & dissolve in diluent to same concentration as RS Analysis Inject Blank -> RS (2x) -> Sample (2x) -> RS (1x) Prep_Sample->Analysis SST->Analysis If SST Passes Integration Integrate all peaks in the chromatogram Analysis->Integration Purity_Calc Calculate % Purity by Area Normalization: (Area_Main / Area_Total) * 100 Integration->Purity_Calc Impurity_Quant Quantify known impurities using RS response factor Integration->Impurity_Quant Report Report Purity_Calc->Report Impurity_Quant->Report

Caption: Standard workflow for HPLC-UV purity determination.

Detailed Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents and Materials:

    • This compound Reference Standard (RS), certified purity.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or purified (e.g., Milli-Q).

    • Phosphoric acid, analytical grade.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B to 20% A / 80% B over 20 minutes; hold for 5 minutes; return to initial conditions over 1 minute; equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a 0.1 mg/mL solution.

    • Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a final concentration of 0.1 mg/mL.

  • Data Analysis:

    • The purity is calculated using the area normalization method, where the percentage purity is the peak area of the main component divided by the total area of all peaks.[4]

    • This method should be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[5][9]

Gas Chromatography (GC)

Expertise & Experience: GC is a powerful alternative if potential impurities are volatile or if isomers are expected that may be difficult to separate by HPLC. This compound is sufficiently volatile and thermally stable for GC analysis. A Flame Ionization Detector (FID) is a good choice for general-purpose quantitative analysis due to its uniform response to carbon-containing compounds. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is invaluable, as it provides both retention time and a mass spectrum for each peak.

Detailed Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Reagents and Materials:

    • This compound Reference Standard.

    • Dichloromethane (DCM), GC grade.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh ~10 mg of the standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane to get a 1 mg/mL solution.

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak in the chromatogram. Impurities can be tentatively identified by comparing their retention times to known standards or definitively identified using GC-MS and library matching.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)

Expertise & Experience: qNMR stands apart as a primary analytical method.[8] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of protons generating that signal. This allows for the determination of absolute purity without needing a chemically identical reference standard. Instead, a certified internal standard (IS) of high purity is used. The choice of internal standard is critical; it must be stable, non-reactive with the sample, and have signals that do not overlap with the analyte's signals. Maleic acid is often a good choice for its simple spectrum and solubility in common NMR solvents. This technique is orthogonal to chromatography, making it an excellent confirmatory method.[3]

Detailed Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample probe.

  • Reagents and Materials:

    • This compound sample.

    • Certified Internal Standard (IS): Maleic Acid (purity > 99.9%).

    • Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Experimental Parameters (for a 400 MHz spectrometer):

    • Pulse Sequence: Standard single pulse (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, critical for quantification).

    • Number of Scans: 16 to 64 (for good signal-to-noise).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 8 mg of the Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a high-quality NMR tube.

  • Data Analysis:

    • Acquire the ¹H NMR spectrum.

    • Carefully integrate a well-resolved signal from the analyte and the signal from the internal standard (for Maleic Acid, the two olefinic protons give a singlet around 6.3 ppm).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Weighed mass

      • P = Purity of the internal standard

Impurity Identification: The Role of Mass Spectrometry

While the methods above quantify purity, they do not always identify unknown impurities. This is where hyphenated techniques, particularly LC-MS, are essential.[6][7]

Start Unknown peak detected in HPLC-UV Purity Run LCMS_Analysis Inject sample into LC-MS system using the same chromatographic method Start->LCMS_Analysis MS_Data Obtain High-Resolution Mass Spectrum (HRMS) for the unknown peak LCMS_Analysis->MS_Data MSMS_Analysis Perform MS/MS fragmentation on the parent ion LCMS_Analysis->MSMS_Analysis Formula Determine accurate mass and propose elemental formula MS_Data->Formula Structure Propose impurity structure based on formula, fragments, and knowledge of the synthetic process Formula->Structure Fragmentation Analyze fragmentation pattern to deduce structural fragments MSMS_Analysis->Fragmentation Fragmentation->Structure Confirmation Confirm structure by synthesizing the proposed impurity and comparing retention time and spectra Structure->Confirmation

Caption: Workflow for impurity identification using LC-MS.

By obtaining the accurate mass of an impurity, its elemental formula can be proposed. Further fragmentation of the impurity ion (MS/MS) provides structural clues that, combined with knowledge of the synthetic route, allow for confident structural elucidation.[10][11]

Conclusion

The purity assessment of this compound requires a strategic, multi-faceted approach.

  • RP-HPLC is the recommended primary method for routine quality control, offering a superb balance of performance, robustness, and cost-effectiveness.

  • GC-FID/MS serves as an excellent alternative or orthogonal method, particularly for resolving volatile isomers or process-related solvents.

  • qNMR provides an invaluable, non-destructive primary method for absolute purity determination and is ideal for qualifying reference materials.

Ultimately, a combination of these techniques provides the most comprehensive and trustworthy purity profile, ensuring that the intermediate meets the stringent quality standards required for pharmaceutical development. The choice must always be justified and the selected method thoroughly validated to ensure reliable and accurate results.

References

  • Chang W (2023) Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharm Anal Acta. 14:737. [Link]

  • The Pharma Innovation Journal (2018) Pharmaceutical analysis techniques. The Pharma Innovation Journal. [Link]

  • In-vitro, I. (2024) Analytical Techniques in Pharmaceutical Analysis. Innovare Academics Sciences. [Link]

  • Jadhav, S. et al. (2021) Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • ResearchGate (2023) Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. ResearchGate. [Link]

  • National Institutes of Health (2014) Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • PubMed (2016) Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. National Library of Medicine. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH (2015) A REVIEW ON IMPURITY PROFILING OF PHARMACEUTICALS. Amazon AWS. [Link]

  • BioPharmaSpec (2018) Mass Spectrometric Analysis of Process Related Impurities. BioPharmaSpec. [Link]

  • Supporting Information. [Link]

  • ResearchGate (2021) Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. ResearchGate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH (2015) IMPURITY AND DEGRADATION PRODUCT PROFILING OF DRUGS. Amazon AWS. [Link]

  • PubMed (2021) Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. National Library of Medicine. [Link]

  • Malaysian Journal of Microscopy (2020) NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaysian Journal of Microscopy. [Link]

  • Universitas Airlangga (2024) FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [Link]

  • MDPI (2023) Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. MDPI. [Link]

  • MDPI (2021) Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. MDPI. [Link]

  • ResearchGate (2023) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

  • PubMed (1989) Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. National Library of Medicine. [Link]

  • PubMed (1990) Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites. National Library of Medicine. [Link]

  • National Institutes of Health (2011) Recent developments in methods for analysis of perfluorinated persistent pollutants. National Library of Medicine. [Link]

  • Publications Office of the European Union (2023) Overview on PFAS analytical methods. Publications Office of the European Union. [Link]

  • NIST. 1H-Pyrrole, 2,4-dimethyl-. NIST WebBook. [Link]

  • ResearchGate (1998) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]

  • IOSR Journal of Applied Chemistry (2016) Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journals. [Link]

  • ResearchGate (2022) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • ResearchGate (2025) Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. ResearchGate. [Link]

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comparative study of different synthetic routes to 1-(2,4-Difluorophenyl)-1h-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials. The targeted synthesis of N-aryl pyrroles, particularly those bearing electron-withdrawing substituents like the 2,4-difluorophenyl group, is of paramount importance in medicinal chemistry and drug development. The electronic properties imparted by the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. This guide provides a comprehensive comparative analysis of four prominent synthetic routes to 1-(2,4-Difluorophenyl)-1H-pyrrole: the Paal-Knorr synthesis, the Clauson-Kaas synthesis, the Hantzsch synthesis, and the Van Leusen synthesis. Each method is evaluated on its mechanistic underpinnings, operational efficiency, and suitability for laboratory-scale synthesis, providing researchers with the critical insights needed to make an informed decision for their specific synthetic campaigns.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic strategy is a multifaceted decision, balancing factors such as yield, reaction time, availability of starting materials, and scalability. The following table provides a high-level comparison of the four major synthetic routes to this compound.

Synthetic Route Starting Materials Typical Reaction Conditions Reported Yield Range Key Advantages Key Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione), 2,4-difluoroanilineAcidic catalyst (e.g., acetic acid, p-TsOH), heating60-95%[1][2]High yields, operational simplicity, readily available starting materials.Can require harsh acidic conditions and high temperatures.
Clauson-Kaas Synthesis 2,5-Dimethoxytetrahydrofuran, 2,4-difluoroanilineAcidic catalyst (e.g., acetic acid, Lewis acids), heating70-98%[3][4]Excellent yields, readily available starting materials, amenable to microwave synthesis.Can require acidic conditions, potential for side reactions.
Hantzsch Synthesis β-ketoester, α-haloketone, 2,4-difluoroanilineTypically basic conditions, may require heating40-85%[5]High degree of flexibility for substituted pyrroles.Multi-component reaction can be complex to optimize, potential for lower yields.
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), Michael acceptor, baseStrong base (e.g., NaH, t-BuOK), aprotic solvent40-85%[6][7]Mild reaction conditions, good for synthesizing substituted pyrroles.TosMIC can be expensive, requires inert atmosphere.

Detailed Synthetic Protocols and Mechanistic Insights

The Paal-Knorr Synthesis: A Classic Condensation Approach

The Paal-Knorr synthesis is a robust and high-yielding method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[8] The reaction is typically catalyzed by an acid, which facilitates the key cyclization and dehydration steps.[9]

Reaction Scheme:

G reactant1 1,4-Dicarbonyl plus + reactant1->plus reactant2 2,4-Difluoroaniline arrow -> reactant2->arrow product This compound plus->reactant2 arrow->product catalyst [H+] arrow->catalyst

Figure 1: General scheme of the Paal-Knorr synthesis.

Experimental Protocol (Adapted from general procedures):

  • To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 mmol, 1.0 eq.).

  • Add 2,4-difluoroaniline (1.0 mmol, 1.0 eq.) and glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Mechanistic Rationale:

The Paal-Knorr reaction proceeds through a well-established mechanism.[10] The acidic catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, activating it for nucleophilic attack by the nitrogen of 2,4-difluoroaniline. This is followed by an intramolecular cyclization and two subsequent dehydration steps to yield the aromatic pyrrole ring. The electron-withdrawing nature of the difluorophenyl group may slightly decrease the nucleophilicity of the aniline, potentially requiring slightly longer reaction times or a stronger acid catalyst compared to electron-rich anilines.

The Clauson-Kaas Synthesis: A Versatile Alternative

The Clauson-Kaas synthesis offers an excellent alternative to the Paal-Knorr reaction, utilizing 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl species.[3][4] This method is particularly amenable to modern techniques such as microwave-assisted synthesis, which can significantly reduce reaction times.[11]

Reaction Scheme:

G reactant1 2,5-Dimethoxytetrahydrofuran plus + reactant1->plus reactant2 2,4-Difluoroaniline arrow -> reactant2->arrow product This compound plus->reactant2 arrow->product catalyst [H+] arrow->catalyst

Figure 2: General scheme of the Clauson-Kaas synthesis.

Experimental Protocol (Microwave-Assisted):

  • In a 10 mL microwave vial, combine 2,5-dimethoxytetrahydrofuran (1.0 mmol, 1.0 eq.), 2,4-difluoroaniline (1.0 mmol, 1.0 eq.), and glacial acetic acid (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10-15 minutes.

  • After cooling, pour the reaction mixture into water (30 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. Purify the residue by flash chromatography to yield the final product.

Mechanistic Rationale:

Under acidic conditions, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to generate the reactive succinaldehyde in situ.[12] The subsequent reaction with 2,4-difluoroaniline follows a pathway analogous to the Paal-Knorr synthesis, involving condensation, cyclization, and dehydration to form the pyrrole ring. The use of microwave irradiation accelerates the rate-determining steps, leading to a significant reduction in reaction time.

The Hantzsch Synthesis: A Multi-Component Approach for Substituted Pyrroles

The Hantzsch pyrrole synthesis is a versatile multi-component reaction that allows for the construction of highly substituted pyrroles from a β-ketoester, an α-haloketone, and an amine.[5][13] While often used for creating more complex pyrrole structures, a variation can be envisioned for the synthesis of this compound.

Reaction Scheme:

G reactant1 β-Ketoester plus1 + reactant1->plus1 reactant2 α-Haloketone plus2 + reactant2->plus2 reactant3 2,4-Difluoroaniline arrow -> reactant3->arrow product Substituted this compound plus1->reactant2 plus2->reactant3 arrow->product

Figure 3: General scheme of the Hantzsch pyrrole synthesis.

Experimental Protocol (Conceptual):

  • Dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) and 2,4-difluoroaniline (1.0 mmol) in ethanol.

  • Add a catalytic amount of a base (e.g., piperidine) and stir at room temperature to form the enamine intermediate.

  • To this mixture, add an α-haloketone (e.g., chloroacetone, 1.0 mmol) and reflux the reaction for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent in vacuo.

  • The residue is then worked up by partitioning between water and an organic solvent, followed by purification via column chromatography.

Mechanistic Rationale:

The Hantzsch synthesis initiates with the formation of an enamine from the reaction of the β-ketoester and 2,4-difluoroaniline.[13] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the substituted pyrrole. The regioselectivity of the initial enamine formation and the subsequent cyclization are key considerations in this synthesis.

The Van Leusen Synthesis: A Modern Approach with TosMIC

The Van Leusen pyrrole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom building block.[7] This reaction proceeds via a [3+2] cycloaddition with a Michael acceptor in the presence of a strong base.[6]

Reaction Scheme:

G reactant1 TosMIC plus + reactant1->plus reactant2 Michael Acceptor arrow -> reactant2->arrow product Substituted this compound plus->reactant2 arrow->product base Base arrow->base

Sources

A Researcher's Guide to Validating the Biological Target of 1-(2,4-Difluorophenyl)-1h-pyrrole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern biophysical and genetic techniques for validating the biological targets of novel small molecules, using the promising 1-(2,4-Difluorophenyl)-1h-pyrrole analogs as a case study. These analogs have demonstrated therapeutic potential across diverse areas, with putative targets including proton pumps like H+,K+-ATPase, protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), and ion channels like the ryanodine receptor. The definitive validation of a specific biological target is a critical and often challenging step in the drug development pipeline. This guide will delve into the principles, protocols, and comparative advantages of key validation methodologies to empower researchers in making informed decisions for their drug discovery programs.

The Critical Importance of Target Validation

The journey of a potential drug from an initial screening hit to a viable clinical candidate is complex. A primary hurdle in this process is the unambiguous identification and validation of its biological target. This crucial step provides the mechanistic foundation for a drug's therapeutic efficacy and potential adverse effects. For a versatile chemical scaffold like the this compound, which has been associated with multiple potential targets, a multi-pronged validation strategy is not merely advantageous, but essential for success.

Putative Biological Targets of this compound Analogs

Based on current scientific literature, this guide will focus on validation strategies for three distinct and structurally diverse potential targets for this class of compounds:

  • H+,K+-ATPase: This enzyme is a proton pump located in the stomach lining and is responsible for gastric acid secretion. The well-known analog TAK-438 (Vonoprazan) is a potent inhibitor of this pump.[1][2][3]

  • EGFR & CDK2: These are, respectively, a receptor tyrosine kinase and a cyclin-dependent kinase that are critical regulators of the cell cycle and cellular proliferation. They are well-established targets for cancer therapeutics.[4][5][6][7]

  • Ryanodine Receptors (RyRs): These are intracellular calcium release channels that play a vital role in muscle contraction.[8][9][10][11]

A Comparative Look at Target Validation Methodologies

This guide will explore four powerful and widely adopted techniques for biological target validation:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that assesses the engagement of a target by a compound within a cellular environment.[12][13][14][15]

  • CRISPR-Cas9 Gene Editing: A genetic approach to validate the role of a target in the observed phenotype of a compound.[16][17][18][19]

  • Kinobeads Competition Binding Assay: A chemical proteomics method specifically for profiling the targets of kinase inhibitors.[20][21][22][23][24]

  • In Situ Hybridization (ISH): A technique used to visualize the expression of target messenger RNA (mRNA) within tissue samples.[25][26][27][28]

The subsequent sections will offer a detailed comparison of these methods for each of the putative targets.

Validating H+,K+-ATPase as a Target

The H+,K+-ATPase is an ion pump, and its inhibition can be evaluated through both direct binding and functional assays.

Method Comparison: H+,K+-ATPase Validation
MethodPrincipleAdvantagesDisadvantagesExperimental Data Output
CETSA The binding of a ligand stabilizes the target protein against denaturation by heat.[14][15]This is a label-free method that can be performed in intact cells or lysates, reflecting physiological conditions.[12][13]Requires a specific antibody for detection and may not be suitable for all membrane proteins.A Western blot demonstrating increased stability of the protein at higher temperatures when the compound is present.[29]
CRISPR-Cas9 Knocking out the gene that encodes H+,K+-ATPase should eliminate the cellular response to the compound.[16]This method provides strong genetic evidence for target engagement and its functional relevance.[17]The generation of knockout cell lines can be time-consuming, and there is a potential for off-target effects.A cellular functional assay (e.g., measurement of pH) showing no response to the compound in knockout cells compared to wild-type cells.
In Vitro ATPase Activity Assay This assay measures the ability of the compound to inhibit the ATP hydrolysis activity of purified H+,K+-ATPase.[30][31][32]Provides a direct and quantitative measure of enzymatic inhibition.Requires purified and active enzyme, which can be difficult to obtain for membrane proteins, and it does not reflect the cellular context.An IC50 value, which is the concentration of the compound needed to inhibit 50% of the enzyme's activity.[1]
Experimental Workflows & Protocols

cluster_0 Initial Hypothesis cluster_1 Direct Target Engagement cluster_2 Genetic Validation cluster_3 Phenotypic Confirmation cluster_4 Target Validated a This compound analog inhibits gastric acid secretion b Cellular Thermal Shift Assay (CETSA) a->b Test for direct binding in cells c In Vitro ATPase Activity Assay a->c Test for direct enzymatic inhibition d CRISPR-Cas9 Knockout of ATP1A1 b->d Confirm with genetic evidence c->d e Cell-based Acid Secretion Assay d->e Confirm loss of phenotype f H+,K+-ATPase is the biological target e->f Conclusion

Caption: A typical workflow for the validation of H+,K+-ATPase as a biological target.

  • Cell Culture and Treatment: Gastric parietal cells are cultured until they reach 80-90% confluency. The cells are then treated with the this compound analog or a vehicle control for one hour.

  • Heating: The cell suspensions are aliquoted into PCR tubes and heated at a range of temperatures (for example, from 40-70°C) for 3 minutes, followed by a 3-minute cooling period at room temperature.[12]

  • Lysis: The cells are lysed using a freeze-thaw method.

  • Centrifugation: The soluble fraction of the cell lysate is separated from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.[13]

  • Western Blotting: The soluble fractions are analyzed by SDS-PAGE and Western blot using a specific antibody that recognizes the H+,K+-ATPase alpha subunit.

  • Data Analysis: The intensity of the bands is quantified and plotted against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound is indicative of target engagement.[14]

Validating EGFR and CDK2 as Targets

For protein kinases like EGFR and CDK2, it is crucial to use methods that can assess both direct binding and downstream signaling pathways.

Method Comparison: EGFR/CDK2 Validation
MethodPrincipleAdvantagesDisadvantagesExperimental Data Output
Kinobeads Competition Binding Assay The compound of interest competes with immobilized broad-spectrum kinase inhibitors for binding to kinases present in a cell lysate.[21][23]This is an unbiased, proteome-wide method for profiling kinase inhibitors that provides affinity data for hundreds of kinases simultaneously.[22][24]Requires specialized reagents and expertise in mass spectrometry.A list of kinases that bind to the compound, along with their corresponding dissociation constants (Kd).
CRISPR-Cas9 Knocking out either EGFR or CDK2 should make the cells resistant to the antiproliferative effects of the compound.[16]This method directly links the target to the observed phenotype, such as cell death.[17]The results can be complicated by the functional redundancy of other kinases.A cell viability assay showing that the knockout cells have reduced sensitivity to the compound.
CETSA The direct binding of the compound to EGFR or CDK2 will lead to an increase in their thermal stability.[14][15]This method confirms target engagement within a cellular context.[12]It requires specific antibodies for each of the kinases being investigated.A Western blot showing a thermal shift for EGFR and/or CDK2 in the presence of the compound.
In Situ Hybridization (ISH) This technique is used to visualize the mRNA expression of EGFR and CDK2 in tumor tissues.[25]It provides spatial information about the expression of the target in a relevant disease context.[26][27]This method does not directly measure the engagement of the target by the compound.Images that show the localization and abundance of EGFR and CDK2 mRNA in tissue sections.
Experimental Workflows & Protocols

cluster_0 Initial Hypothesis cluster_1 Unbiased Target Identification cluster_2 Direct Target Engagement cluster_3 Genetic Validation cluster_4 Target Expression in Disease Context cluster_5 Target Validated a This compound analog has anti-proliferative activity b Kinobeads Competition Binding Assay a->b Identify potential kinase targets c Cellular Thermal Shift Assay (CETSA) for top hits b->c Confirm direct binding in cells d CRISPR-Cas9 Knockout of identified kinases c->d Validate functional relevance e In Situ Hybridization (ISH) on tumor tissue d->e Assess target expression in relevant tissues f EGFR/CDK2 are the biological targets e->f Conclusion

Caption: A typical workflow for the validation of a kinase as a biological target.

  • Cell Lysis: A lysate is prepared from a relevant cancer cell line.

  • Compound Incubation: The cell lysate is incubated with a range of concentrations of the this compound analog.

  • Kinobeads Pulldown: Kinobeads, which are sepharose beads with immobilized broad-spectrum kinase inhibitors, are added to the lysate and incubated to capture the unbound kinases.[21][23]

  • Washing: The beads are washed to remove any proteins that have bound non-specifically.

  • Elution and Digestion: The bound kinases are eluted from the beads and then digested into peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each kinase is quantified at the different compound concentrations. The decrease in binding to the kinobeads with increasing compound concentration is then used to calculate the dissociation constant (Kd).[24]

Validating Ryanodine Receptors as a Target

Ryanodine receptors are large and complex ion channels, and their validation requires the use of specialized functional assays.

Method Comparison: Ryanodine Receptor Validation
MethodPrincipleAdvantagesDisadvantagesExperimental Data Output
[3H]-Ryanodine Binding Assay The ability of the compound to modulate the binding of radiolabeled ryanodine to the receptor is measured.[10]This is a classic and direct method for measuring interaction with the ryanodine binding site.Requires the handling of radioactive materials and may not detect allosteric modulators.A Scatchard plot analysis is used to determine changes in the affinity and capacity of ryanodine binding.
Calcium Release Assay This assay measures the effect of the compound on the release of calcium from sarcoplasmic reticulum vesicles.[8]Provides a direct functional readout of the channel's activity.Requires the preparation of isolated sarcoplasmic reticulum vesicles.Fluorometric or radiometric measurements of changes in calcium concentration over time.
CRISPR-Cas9 Knocking out a specific RyR isoform should abolish the cellular response to the compound.[16]This method provides definitive genetic evidence for the involvement of a specific RyR isoform.This can be technically challenging due to the large size of the RyR genes and the potential for isoform redundancy.Electrophysiological or calcium imaging data that shows a lack of response in the knockout cells.
Experimental Workflows & Protocols

cluster_0 Initial Hypothesis cluster_1 Direct Binding Assay cluster_2 Functional Validation cluster_3 Genetic Validation cluster_4 Target Validated a This compound analog affects muscle contraction b [3H]-Ryanodine Binding Assay a->b Test for direct interaction c Calcium Release Assay from SR vesicles b->c Confirm functional effect d CRISPR-Cas9 Knockout of RyR isoforms c->d Identify specific isoform involved f Ryanodine Receptor is the biological target d->f Conclusion

Caption: A typical workflow for the validation of the Ryanodine Receptor as a biological target.

  • Sarcoplasmic Reticulum (SR) Vesicle Preparation: SR vesicles are isolated from either skeletal or cardiac muscle tissue.

  • Calcium Loading: The SR vesicles are loaded with calcium in the presence of ATP.

  • Fluorescent Dye: A calcium-sensitive fluorescent dye, such as Fura-2, is added to the vesicle suspension.

  • Compound Addition: The this compound analog is added at various concentrations.

  • Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates the release of calcium from the vesicles.

  • Data Analysis: The rate and extent of calcium release are quantified to determine the effect of the compound on RyR channel activity.

Conclusion: An Integrated and Methodical Approach to Target Validation

The validation of a biological target for a novel series of compounds is a complex process that requires the convergence of evidence from multiple, orthogonal methodologies. As has been demonstrated with the this compound analogs, the choice of validation strategy is highly dependent on the nature of the putative target. For enzymes like H+,K+-ATPase and kinases, a combination of direct binding assays such as CETSA and Kinobeads, along with genetic approaches like CRISPR-Cas9, provides a robust and comprehensive validation package. For ion channels such as the ryanodine receptors, functional assays that measure ion flux are of paramount importance. Ultimately, a thorough understanding of a compound's mechanism of action can only be built upon a foundation of rigorous and multi-faceted target validation.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,4-Difluorophenyl)-1h-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory personnel, including researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment.[1][2] Improper disposal of chemical reagents can lead to significant safety hazards, environmental contamination, and legal repercussions.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,4-Difluorophenyl)-1h-pyrrole, a fluorinated aromatic compound, emphasizing the scientific principles that underpin these essential safety procedures.

Understanding the Compound: Hazard Profile of this compound

Key Anticipated Hazards:

  • Toxicity: Many pyrrole derivatives and fluorinated aromatic compounds exhibit some level of toxicity if swallowed, inhaled, or absorbed through the skin.[3][4][5][6]

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory system.[4][7]

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[8][9] Therefore, release into the environment must be strictly avoided.[10]

  • Reactivity: While generally stable, it may be incompatible with strong oxidizing agents, acids, and acid chlorides.[5][6]

Given these potential hazards, all waste containing this compound must be treated as hazardous waste.[11]

Core Principles of Chemical Waste Management

The safe disposal of any laboratory chemical is guided by a hierarchy of controls designed to minimize risk. These principles, when applied diligently, form a self-validating system for safety and compliance.

PrincipleRationale & Causality
Waste Minimization Reducing the volume of waste at the source is the most effective strategy. This can be achieved by ordering only the necessary quantities of chemicals, optimizing experimental scales, and avoiding the contamination of non-hazardous materials.[12][13]
Segregation Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions such as the generation of toxic gases, fires, or explosions. Halogenated organic waste should be collected separately from non-halogenated waste.[2][14]
Proper Containment Waste containers must be chemically compatible with their contents, in good condition, and securely sealed to prevent leaks or spills.[1]
Clear Labeling All waste containers must be accurately and clearly labeled with their contents to ensure proper handling, storage, and disposal by waste management personnel.[2][13][14]
Regulatory Compliance Adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[1]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for the safe disposal of waste containing this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[4][15]

2. Waste Segregation at the Source:

  • Rationale: As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[14] This is crucial because many disposal facilities use different treatment processes for halogenated and non-halogenated waste.

  • Action: Designate a specific waste container for "Halogenated Organic Waste."[14]

3. Container Selection:

  • Rationale: The container must be robust and chemically resistant to the waste.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[2] Ensure the container is clean and dry before use.

4. Waste Collection:

  • Solid Waste:

    • Carefully transfer any solid waste (e.g., residual powder, contaminated weighing paper) into the designated halogenated waste container.

    • Use a fume hood to minimize inhalation exposure.[15]

  • Liquid Waste:

    • If this compound is in a solution, pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Contaminated Materials:

    • Any materials that have come into direct contact with the compound, such as pipette tips, gloves, and absorbent pads used for spills, must also be disposed of as hazardous waste in the same container.[11]

5. Labeling the Waste Container:

  • Rationale: Accurate labeling is critical for the safety of everyone who will handle the container.

  • Action: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents in the waste stream.[14]

    • The approximate concentration and volume.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Irritant").

6. Storage of Waste:

  • Rationale: Proper storage prevents accidents and ensures the integrity of the container.

  • Action:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated, away from heat sources, and in secondary containment to catch any potential leaks.[3]

    • Keep the container closed at all times except when adding waste.[13]

7. Arranging for Disposal:

  • Rationale: Hazardous waste must be disposed of through a licensed and approved waste disposal facility.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[13]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][14]

Below is a diagram illustrating the disposal workflow for this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Container Management cluster_disposal Final Disposal ppe Don Appropriate PPE segregate Segregate as Halogenated Waste ppe->segregate Handle with Care container Select Compatible Container segregate->container collect Collect Solid & Liquid Waste container->collect label_waste Label Container Accurately collect->label_waste Immediately After Collection store Store in Designated Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal Scheduled Pickup

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in the designated halogenated hazardous waste container.[4]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team.[14]

First Aid Measures:

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][16]

  • Inhalation: Move the person to fresh air. If they are having difficulty breathing, seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University Environmental Health and Safety. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Pyrrole.
  • CymitQuimica. (2023, October 11). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde.
  • Sigma-Aldrich. (2024, August 5). Safety Data Sheet.
  • Fisher Scientific. (2010, November 9). Safety Data Sheet - 1H-Pyrrole.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole - Material Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Acros Organics. (n.d.). Safety Data Sheet - 2,4-Dimethylpyrrole.
  • The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • European Chemicals Agency. (n.d.). Substance Information - 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • European Chemicals Agency. (n.d.). Substance Information.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Purdue University, Department of Chemistry. (n.d.). Fluorine Safety.
  • European Chemicals Agency. (n.d.). Brief Profile.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • ECHA CHEM. (n.d.). Regulatory activities - 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • UGA Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
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Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,4-Difluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 1-(2,4-Difluorophenyl)-1H-pyrrole. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, thereby fostering a proactive safety culture in the laboratory.

Understanding the Potential Hazards

The structure of this compound suggests several potential hazards that inform our PPE recommendations:

  • Skin and Eye Irritation: Many substituted pyrroles and fluorinated aromatic compounds are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[4]

  • Toxicity: While specific data is unavailable, similar compounds can be harmful if swallowed or inhaled.[4][5]

  • Hazards of Fluorinated Compounds: Occupational exposure to certain fluorine compounds has been linked to respiratory and other long-term health effects.[6][7][8]

Given these potential risks, a comprehensive PPE strategy is not merely advisable but essential for safeguarding laboratory personnel.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound in a laboratory setting.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (<1g) in a fume hood Tightly fitting safety goggles.[5]Nitrile or neoprene gloves.[9]Standard cotton or cotton/poly blend lab coat.[10]Not generally required if work is performed in a certified chemical fume hood.[11]
Handling larger quantities (>1g) or when generating dust/aerosols Safety goggles and a face shield.[9][10]Chemical-resistant gloves (e.g., neoprene, butyl rubber).[9]Chemical-resistant apron over a lab coat or a chemical-resistant suit.[9][12]A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[9]
Spill Cleanup Safety goggles and a face shield.[9]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.[12]A NIOSH-approved respirator with appropriate cartridges is highly recommended.

Detailed PPE Selection and Rationale

Eye and Face Protection: The First Line of Defense

Your eyes are highly susceptible to chemical splashes and airborne particulates.[9]

  • Tightly Fitting Safety Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes. Chemical splash goggles that conform to EN 166 or equivalent standards are mandatory to protect against splashes from all angles.[5]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[9][10] This provides a crucial extra layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

The skin provides a potential route for chemical absorption.

  • Glove Selection: No single glove material is impervious to all chemicals.[10] For handling this compound, nitrile gloves are a suitable starting point for incidental contact. However, for prolonged handling or in the event of a spill, more robust gloves such as neoprene or butyl rubber are recommended.[9] Always consult the glove manufacturer's compatibility chart.

  • Proper Glove Use: Gloves must be inspected for any signs of degradation or perforation before use.[5] Employ the proper technique for removing gloves to avoid contaminating your skin.[5] Hands should be washed thoroughly after removing gloves.

Body Protection: Shielding Against Spills and Splashes

Your everyday clothing offers minimal protection against chemical hazards.

  • Laboratory Coat: A standard lab coat, preferably made of a cotton or a cotton/polyester blend, should be worn and kept buttoned.[10] This protects your skin and personal clothing from minor spills and contamination.

  • Chemical-Resistant Apron or Suit: For larger-scale work or during spill cleanup, a chemical-resistant apron worn over the lab coat provides an additional barrier.[9] In situations with a high risk of significant exposure, a full chemical-resistant suit may be necessary.[12]

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Engineering Controls as Primary Protection: A properly functioning chemical fume hood is the primary method for controlling exposure to airborne contaminants.[11] All work with this compound should ideally be conducted within a fume hood.

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95, P95, or P100 particulate pre-filters is a common choice.[9] Personnel must be properly fit-tested and trained in the use of respirators.

Operational and Disposal Plans

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe verify_hood Verify Fume Hood Functionality select_ppe->verify_hood don_ppe Don PPE Correctly verify_hood->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem spill Spill Occurs? handle_chem->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes continue_work Continue Work spill->continue_work No cleanup->continue_work dispose_waste Dispose of Chemical Waste continue_work->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe decontaminate Decontaminate Work Area dispose_ppe->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: A workflow diagram for the safe handling of this compound.

Emergency Procedures: Spills and Exposure
  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13] Seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[13] Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Spill Cleanup: Evacuate the area and remove all sources of ignition.[11] Wear the appropriate PPE as outlined in the table above. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13]

Disposal of Contaminated PPE and Waste

All waste, including contaminated PPE and leftover chemical, must be treated as hazardous waste.[14]

  • Contaminated PPE: Disposable gloves, aprons, and other contaminated items should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and spill cleanup materials should be collected in a properly labeled, sealed container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[4][14]

By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-24). Available at: [Link]

  • Essential Chemical PPE - Trimaco. (2023-09-08). Available at: [Link]

  • Personal protective equipment when handling plant protection products - BVL. Available at: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Available at: [Link]

  • PFAS and Worker Health - CDC. (2024-09-25). Available at: [Link]

  • Choosing The Correct PPE | Environmental Health & Safety - UC Merced. Available at: [Link]

  • Perfluorinated alkyl substances: emerging insights into health risks - PMC - NIH. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02). Available at: [Link]

  • Health effects of occupational exposure to fluorine and its compounds in a small-scale enterprise. | Semantic Scholar. Available at: [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.